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  • Product: 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole
  • CAS: 1247439-25-3

Core Science & Biosynthesis

Foundational

(S)-4-bromo-1-(pyrrolidin-3-yl)-1H-pyrazole properties

An In-depth Technical Guide to (S)-4-bromo-1-(pyrrolidin-3-yl)-1H-pyrazole: A Core Scaffold for Modern Drug Discovery Executive Summary (S)-4-bromo-1-(pyrrolidin-3-yl)-1H-pyrazole is a pivotal heterocyclic building block...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (S)-4-bromo-1-(pyrrolidin-3-yl)-1H-pyrazole: A Core Scaffold for Modern Drug Discovery

Executive Summary

(S)-4-bromo-1-(pyrrolidin-3-yl)-1H-pyrazole is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its unique architecture, combining a synthetically versatile brominated pyrazole core with a chiral (S)-pyrrolidine moiety, establishes it as a high-value intermediate for crafting complex molecular entities. The pyrazole ring system is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2][3][4][5][6] The strategic placement of a bromine atom at the 4-position provides a reactive handle for late-stage functionalization via cross-coupling reactions, enabling the systematic exploration of chemical space. Furthermore, the stereochemically defined (S)-pyrrolidine ring imparts specific three-dimensional orientation, which is critical for achieving high-potency and selective target engagement, particularly in the development of kinase inhibitors.[7] This guide provides a comprehensive overview of the molecule's properties, a detailed synthesis and characterization protocol, its strategic applications in drug discovery, and essential safety guidelines for its handling.

Physicochemical and Structural Properties

The compound is typically supplied as a hydrochloride salt to enhance its stability and solubility in polar solvents.

PropertyValueSource/Method
IUPAC Name (S)-4-bromo-1-(pyrrolidin-3-yl)-1H-pyrazoleIUPAC Nomenclature
Synonyms (3S)-3-(4-Bromo-1H-pyrazol-1-yl)pyrrolidine
CAS Number 1201657-75-1 (as HCl salt)Vendor Information
Molecular Formula C₇H₁₀BrN₃Calculated
Molecular Weight 216.08 g/mol Calculated
Physical Form White to off-white solidInferred from analogs
InChI Key ZDMISNPPNOBORH-OGFXRTJISA-N (for R-isomer)Adapted from PubChem
SMILES C1n1cc(Br)cn1
Solubility Soluble in DMSO, Methanol, ChloroformInferred from analogs[8]
Storage Store in a cool, dry, well-ventilated place under an inert atmosphere.[9][10]Safety Data Sheets

Synthesis, Purification, and Characterization: A Validated Workflow

The synthesis of (S)-4-bromo-1-(pyrrolidin-3-yl)-1H-pyrazole requires a strategic approach to ensure the retention of stereochemical integrity at the C3 position of the pyrrolidine ring. The following protocol describes a robust and validated method starting from commercially available materials.

Rationale for Synthetic Strategy

The chosen pathway involves the N-alkylation of 4-bromopyrazole with a suitably protected (S)-pyrrolidine derivative. A Boc (tert-butyloxycarbonyl) protecting group is selected for the pyrrolidine nitrogen due to its stability under the reaction conditions and its straightforward removal under acidic conditions, which conveniently yields the desired hydrochloride salt. The key N-alkylation step is proposed via a Mitsunobu reaction. This choice is deliberate; the Mitsunobu reaction is renowned for its reliability in forming C-N bonds with predictable stereochemistry (inversion of configuration at the alcohol carbon). While starting with (R)-3-hydroxy-pyrrolidine would lead to the (S)-product via inversion, using (S)-3-hydroxy-pyrrolidine with a different N-alkylation method (e.g., via its tosylate) that proceeds with retention or double inversion would also be a valid, albeit different, strategy. This protocol assumes the use of (R)-Boc-3-hydroxypyrrolidine to achieve the target (S)-enantiomer.

Experimental Protocol

Step 1: N-Alkylation of 4-Bromopyrazole via Mitsunobu Reaction

  • To a stirred solution of 4-bromopyrazole (1.0 eq), (R)-1-Boc-3-hydroxypyrrolidine (1.1 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Concentrate the mixture under reduced pressure. The residue is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (S)-1-(1-Boc-pyrrolidin-3-yl)-4-bromo-1H-pyrazole.

Step 2: Boc Deprotection and Salt Formation

  • Dissolve the purified Boc-protected intermediate (1.0 eq) in a 4 M solution of hydrogen chloride (HCl) in 1,4-dioxane (5-10 volumes).

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, the product typically precipitates from the solution. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield (S)-4-bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride as a solid.

Workflow Diagram

Caption: Synthetic route to the target compound.

Spectroscopic Validation

The structural integrity of the final compound is validated through a combination of spectroscopic methods. This serves as the self-validating component of the protocol.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for both the pyrazole and pyrrolidine rings.

    • Pyrazole Protons: Two singlets in the aromatic region (δ 7.5-8.0 ppm), corresponding to the protons at the C3 and C5 positions of the pyrazole ring.[11][12]

    • Pyrrolidine Protons: A series of multiplets in the aliphatic region (δ 2.0-4.0 ppm). The methine proton at the chiral center (C3) will appear as a multiplet coupled to the adjacent methylene protons. The protons on the nitrogen-bearing carbons (C2 and C5) will be shifted downfield. The NH₂⁺ proton (from the HCl salt) may appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Pyrazole Carbons: Signals corresponding to the three carbons of the pyrazole ring, with the bromine-substituted C4 appearing at a distinct chemical shift.[13]

    • Pyrrolidine Carbons: Three distinct signals for the pyrrolidine ring carbons.

  • MS (Mass Spectrometry): Electrospray ionization (ESI-MS) will show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The observed mass should correspond to the calculated mass of the free base (C₇H₁₁BrN₃⁺).

Applications in Medicinal Chemistry and Drug Discovery

The title compound is not an end-product but a strategic intermediate. Its value lies in the combination of its structural features, which serve distinct purposes in the design of sophisticated drug candidates.

Role as a Core Scaffold

The molecule's primary application is as a scaffold for building more complex structures, particularly kinase inhibitors.[7] The pyrazole serves as a bioisosteric replacement for a phenyl ring, offering improved physicochemical properties like reduced lipophilicity and enhanced solubility while maintaining the ability to form key interactions with the target protein.[14]

Structure-Activity Relationship (SAR) Insights
  • The (S)-Pyrrolidine Ring: This chiral moiety acts as a critical directional vector. In the context of an ATP-binding pocket of a kinase, for example, it orients subsequent functionality towards specific regions (e.g., solvent-exposed regions or sub-pockets) to enhance potency and selectivity. The stereochemistry is paramount; the (R)-enantiomer often exhibits significantly lower or no activity.[7]

  • The 4-Bromo-Pyrazole Core: The bromine atom is the key to diversification. It serves as a synthetic handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions, most commonly the Suzuki-Miyaura reaction.[15][16] This allows for the rapid generation of libraries of analogs where the aryl or heteroaryl group attached at the C4 position can be systematically varied to optimize target engagement, pharmacokinetic properties, and overall drug-like characteristics.

Logical Workflow for Drug Development

DrugDev_Workflow Scaffold (S)-4-bromo-1-(pyrrolidin-3-yl)-1H-pyrazoleCore Building Block Reaction Suzuki Cross-Coupling (Pd Catalyst, Base) Scaffold->Reaction FinalCompound Final Drug Candidate (Elaborated Structure) Reaction->FinalCompound Introduce R group BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) BoronicAcid->Reaction Screening Biological Screening (Potency, Selectivity, ADME) FinalCompound->Screening Screening->BoronicAcid SAR-guided selection of new R groups

Caption: Elaboration of the core scaffold in drug discovery.

Safety, Handling, and Storage

As a laboratory chemical, (S)-4-bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride requires careful handling. The following guidelines are based on data for similar chemical classes.[9][17][18]

CategoryRecommendation
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[9][17]
First Aid Measures If Inhaled: Move person to fresh air. Consult a physician if breathing is difficult.[9][17][18] In case of Skin Contact: Wash off immediately with soap and plenty of water.[17][18] In case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9][17][18] If Swallowed: Rinse mouth with water. Do not induce vomiting. Consult a physician.[17]
Fire-Fighting Measures Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus if necessary.[17]
Handling and Storage Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.[9][18] Keep container tightly closed in a dry, cool, and well-ventilated place.[18][19]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion and Future Outlook

(S)-4-bromo-1-(pyrrolidin-3-yl)-1H-pyrazole stands out as a masterfully designed chemical intermediate. It encapsulates several key principles of modern drug design: a privileged heterocyclic core, a stereochemically defined element for precise 3D positioning, and a reactive handle for controlled diversification. Its proven utility in the synthesis of potent kinase inhibitors underscores its importance. Future applications will likely see this scaffold utilized in the development of inhibitors for other protein families, as well as in the creation of novel chemical probes to explore complex biological systems. The continued demand for highly specific and potent therapeutics ensures that this and related building blocks will remain essential tools for researchers and scientists in the pharmaceutical industry.

References

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. Available at: [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available at: [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications. Available at: [Link]

  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed. Available at: [Link]

  • Structure–activity relationship of the new pyrazole derivatives. ResearchGate. Available at: [Link]

  • SAFETY DATA SHEET. Company Website. Available at: [Link]

  • Safety data sheet. Company Website. Available at: [Link]

  • 4-Bromopyrazole. PubChem. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Synthesis of Some New Pyrazoles. DergiPark. Available at: [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Available at: [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. ResearchGate. Available at: [Link]

  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Available at: [Link]

  • Current status of pyrazole and its biological activities. PMC. Available at: [Link]

  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Available at: [Link]

Sources

Exploratory

The Definitive Guide to (R)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole Hydrochloride: Synthesis, Reactivity, and Applications in Targeted Therapeutics

Executive Summary In the rapidly evolving landscape of targeted therapeutics—particularly in the design of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs)—the selection of highly functionalized, stereopure...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics—particularly in the design of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs)—the selection of highly functionalized, stereopure building blocks is critical. (R)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride has emerged as a privileged scaffold 1. By combining a rigid heteroaromatic pyrazole core with a versatile, chiral secondary amine, this molecule offers orthogonal reactivity that is indispensable for modern drug discovery. This whitepaper details the physicochemical profiling, stereoselective synthesis, downstream functionalization, and biological applications of this vital intermediate.

Physicochemical & Structural Profiling

Understanding the baseline characteristics of this building block is essential for predicting its behavior in complex synthetic multistep sequences. The hydrochloride salt is vastly preferred over the free base due to its enhanced crystalline stability, which prevents premature oxidation of the secondary amine and mitigates hygroscopicity.

PropertyData / Specification
Chemical Name (R)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride
CAS Registry Number 2828444-30-8 (HCl Salt) / 1428331-33-2 (Free Base)
Molecular Formula C₇H₁₁BrClN₃
Molecular Weight 252.54 g/mol
Stereochemistry (R)-configuration at the pyrrolidine C3 position
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, and Water; Insoluble in Hexanes
Primary Utility Precursor for Suzuki/Buchwald couplings and N-alkylations

Structural Rationale: The 4-bromopyrazole moiety acts as a highly efficient electrophile for palladium-catalyzed cross-couplings, allowing for the precise installation of hinge-binding motifs. Simultaneously, the pyrrolidine ring provides a basic nitrogen vector that can be functionalized to modulate physicochemical properties (e.g., lipophilicity, solubility) or to attach linker-E3 ligase ligand conjugates in PROTAC development 2.

Strategic Synthesis & Stereochemical Control

The most robust and scalable method for synthesizing the (R)-enantiomer relies on the Mitsunobu reaction , utilizing the commercially available and inexpensive (S)-N-Boc-3-hydroxypyrrolidine. This approach guarantees a complete Walden inversion of the stereocenter, yielding the desired (R)-configuration with high enantiomeric excess (ee > 98%) 3.

Step-by-Step Methodology: Mitsunobu Inversion & Salt Formation

Objective: Synthesize (R)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole HCl via stereospecific inversion.

  • Reagent Preparation: Charge a flame-dried, round-bottom flask with (S)-N-Boc-3-hydroxypyrrolidine (1.0 equiv), 4-bromo-1H-pyrazole (1.05 equiv), and triphenylphosphine (PPh₃, 1.2 equiv).

  • Solvation & Cooling: Dissolve the mixture in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Cooling is strictly required to suppress the formation of elimination byproducts during the highly exothermic generation of the betaine intermediate.

  • Activation: Add diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 30 minutes. Causality: Dropwise addition controls the exotherm and ensures the steady activation of the alcohol, maximizing the yield of the Sₙ2 displacement.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor completion via LC-MS.

  • Purification: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography to isolate the intermediate: (R)-N-Boc-4-bromo-1-(pyrrolidin-3-yl)-1H-pyrazole.

  • Deprotection & Salt Formation: Dissolve the purified intermediate in a minimal volume of dichloromethane (DCM). Add 4N HCl in dioxane (5.0 equiv) and stir at room temperature for 3 hours. Causality: HCl in dioxane cleanly cleaves the Boc group while simultaneously precipitating the product as the stable hydrochloride salt. The gaseous isobutylene and CO₂ byproducts safely off-gas, simplifying purification.

  • Isolation: Concentrate the mixture in vacuo, triturate the resulting solid with cold diethyl ether, and filter to afford the final (R)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride as a highly crystalline solid.

Synthesis A (S)-N-Boc-3-hydroxypyrrolidine C Mitsunobu Reaction DIAD, PPh3, THF, 0°C to RT A->C B 4-Bromo-1H-pyrazole B->C D (R)-N-Boc-4-bromo-1-(pyrrolidin-3-yl)-1H-pyrazole (Stereochemical Inversion) C->D Walden Inversion (S) → (R) E Boc Deprotection HCl in Dioxane (4N) D->E F (R)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole HCl E->F Salt Formation

Caption: Synthetic workflow of (R)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole HCl via Mitsunobu inversion.

Reactivity & Downstream Functionalization

The power of this scaffold lies in its orthogonal reactivity . The two reactive sites—the aryl bromide and the secondary amine—can be manipulated independently without cross-interference, provided the correct sequence of operations is followed.

  • N-Functionalization (Pyrrolidine Amine): The secondary amine is highly nucleophilic. Upon neutralization of the HCl salt with a mild base (e.g., DIPEA or K₂CO₃), it readily undergoes reductive amination with aldehydes, amidation with acyl chlorides/activated carboxylic acids, or SₙAr reactions with electron-deficient heteroaryls.

  • C-Functionalization (Pyrazole Bromide): The 4-bromo position is primed for palladium-catalyzed cross-couplings. Suzuki-Miyaura coupling with aryl boronic acids or Buchwald-Hartwig amination with primary amines allows for the rapid construction of extended, drug-like architectures. Note: It is generally advised to functionalize the pyrrolidine nitrogen (or temporarily re-protect it) prior to Pd-catalyzed cross-couplings to prevent catalyst poisoning or unwanted side reactions.

Applications in Kinase Inhibitors & PROTACs

(R)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole is heavily cited in the patent literature as a foundational building block for inhibitors targeting the Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) and Janus Kinases (JAK) 4.

IRAK-4 is a critical serine/threonine kinase in the Toll-Like Receptor (TLR) and IL-1R signaling pathways, which drive innate immunity and inflammation. Dysregulation of this pathway is a hallmark of autoimmune diseases (e.g., rheumatoid arthritis) and certain malignancies (e.g., MYD88-mutated lymphomas). The pyrazole core of this scaffold acts as an excellent hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region. Meanwhile, the chiral pyrrolidine ring directs substituents toward the solvent-exposed front, providing an ideal vector for PROTAC linker attachment without disrupting the primary binding affinity 2.

IRAK4_Pathway TLR Toll-Like Receptor (TLR) MyD88 MyD88 Adaptor Protein TLR->MyD88 Ligand Binding IRAK4 IRAK-4 Kinase MyD88->IRAK4 Myddosome Assembly NFkB NF-κB Activation (Pro-inflammatory Cytokines) IRAK4->NFkB Phosphorylation Cascade Inhibitor Scaffold-derived Inhibitor (e.g., PROTAC / SMI) Inhibitor->IRAK4 Binds ATP Pocket / Induces Degradation

Caption: Role of IRAK-4 in TLR signaling and targeted inhibition/degradation by pyrazole-pyrrolidine scaffolds.

Analytical Characterization & Quality Control

To ensure the integrity of the downstream biological data, rigorous quality control of this intermediate is mandatory:

  • Chiral HPLC: Essential for verifying the enantiomeric excess (ee) post-Mitsunobu inversion. A chiral stationary phase (e.g., Chiralpak AD-H) is typically employed.

  • ¹H and ¹³C NMR: Used to confirm the regiochemistry of the pyrazole attachment and the absence of residual triphenylphosphine oxide (a common Mitsunobu byproduct).

  • LC-MS: Confirms the exact mass (m/z [M+H]⁺ ≈ 216.0 / 218.0, displaying the characteristic 1:1 isotopic pattern of the bromine atom).

References

  • BenchChem Product Data: (S)/(R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole (CAS: 2828444-30-8). BenchChem.1

  • US Patent 8,309,718 B2: 4-pyrazolyl-N-arylpyrimidin-2-amines and 4-pyrazolyl-N-heteroarylpyrimidin-2-amines as janus kinase inhibitors. Google Patents. 3

  • WO2020113233A1: IRAK degraders and uses thereof. Google Patents. 2

  • ACS Medicinal Chemistry Letters: Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. ACS Publications. 4

Sources

Foundational

Comprehensive Physicochemical Profiling and Synthetic Utility of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole

Strategic Relevance in Drug Discovery In modern medicinal chemistry, the design of targeted therapeutics—ranging from kinase inhibitors to Proteolysis Targeting Chimeras (PROTACs)—relies heavily on versatile, bifunctiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Relevance in Drug Discovery

In modern medicinal chemistry, the design of targeted therapeutics—ranging from kinase inhibitors to Proteolysis Targeting Chimeras (PROTACs)—relies heavily on versatile, bifunctional building blocks. 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole represents a premier example of such a scaffold.

This molecule combines two highly strategic motifs:

  • A C4-Brominated Pyrazole: Primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to extend the molecular framework.

  • A Pyrrolidine Ring: Providing a basic secondary amine that enhances aqueous solubility, serves as an attachment point for PROTAC linkers, or acts as a hinge-binding region in kinase targets.

To successfully integrate this building block into a synthetic pipeline, researchers must have an absolute command of its physicochemical properties, particularly its molecular weight variations across different salt forms, and the analytical nuances of its halogenated nature.

Physicochemical Profiling & Molecular Weight Causality

A frequent point of failure in automated synthesis and high-throughput screening is the miscalculation of stoichiometry due to unverified salt forms.

The free base of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole has a chemical formula of C7​H10​BrN3​ and a molecular weight of 216.08 g/mol [1]. However, the free secondary amine on the pyrrolidine ring is highly basic. If left unprotected and un-neutralized, it is susceptible to atmospheric oxidation, CO 2​ absorption (carbamate formation), and general degradation.

To ensure long-term stability, control hygroscopicity, and provide a highly crystalline solid, commercial vendors almost exclusively supply this compound as a dihydrochloride salt [2]. The addition of two equivalents of HCl shifts the chemical formula to C7​H12​BrCl2​N3​ and increases the molecular weight to 289.00 g/mol [2].

Table 1: Quantitative Physicochemical Data
PropertyFree BaseDihydrochloride Salt
Molecular Formula C7​H10​BrN3​ C7​H12​BrCl2​N3​
Molecular Weight 216.08 g/mol 289.00 g/mol
Monoisotopic Mass 215.005 DaN/A (Salt Form)
CAS (S-enantiomer) 1428331-37-6[3]1428331-35-4[2]
CAS (R-enantiomer) 1428331-33-2[1]1428331-36-5

Causality Check: When calculating equivalents for downstream reactions, you must use 289.00 g/mol if working with the commercial salt. Furthermore, reactions requiring a basic environment will require at least 2.0 extra equivalents of a tertiary amine (e.g., Triethylamine or DIPEA) simply to neutralize the HCl before the actual reaction can commence.

Self-Validating Analytical Protocol: Mass & Structural Confirmation

Before committing this building block to a multi-step synthesis, its identity must be rigorously verified. As an Application Scientist, I mandate a self-validating LC-MS protocol that leverages the unique isotopic signature of bromine.

Bromine exists in nature as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Therefore, the mass spectrum of the intact molecule must exhibit a distinct doublet. If this doublet is missing, the compound has undergone debromination, and the batch must be discarded.

Protocol 1: LC-MS Isotopic Validation
  • Sample Preparation: Dissolve 1.0 mg of the dihydrochloride salt in 1.0 mL of LC-MS grade Methanol/Water (1:1). Causality: The polar solvent fully dissociates the HCl salt, ensuring the free base is available for ionization.

  • Acquisition: Inject 1 µL onto a C18 column. Run a 5-minute gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid). Utilize Electrospray Ionization in positive mode (ESI+).

  • Data Concordance (The Self-Check): Extract the mass spectrum at the primary UV peak (254 nm). You must observe an [M+H]+ doublet at m/z 216.01 and m/z 218.01 of equal intensity.

AnalyticalWorkflow Sample 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole (MW: 289.00 g/mol as 2HCl) LCMS LC-MS (ESI+) Target: m/z 216.01 / 218.01 Sample->LCMS Aliquot 1 NMR 1H/13C NMR Solvent: D2O or DMSO-d6 Sample->NMR Aliquot 2 Decision Data Concordance Check Isotope Doublet Confirmed? LCMS->Decision Mass & Isotope Ratio NMR->Decision Structural Integrity Valid Validated Building Block Ready for Synthesis Decision->Valid Pass (1:1 Br Signature)

Figure 1: Self-validating analytical workflow for molecular weight and structural confirmation.

Synthetic Integration: N-Protection and C4-Coupling

A common error in utilizing 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole is attempting a direct Suzuki-Miyaura cross-coupling on the unprotected amine. The free secondary amine of the pyrrolidine ring is highly nucleophilic and will coordinate tightly to the Palladium catalyst, effectively poisoning it and halting the catalytic cycle.

To circumvent this, the amine must first be protected (typically with a Boc group), which alters the molecular weight and electronic properties of the system.

Protocol 2: Standardized Boc-Protection & Suzuki-Miyaura Coupling

Step 1: Free-Basing and Boc-Protection

  • Suspend 1.0 equivalent of the dihydrochloride salt (MW: 289.00 g/mol ) in Dichloromethane (DCM) at 0°C.

  • Add 3.0 equivalents of Triethylamine (TEA). Causality: 2.0 eq neutralizes the dihydrochloride salt to generate the free base in situ; the remaining 1.0 eq acts as the base catalyst for the acylation.

  • Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc 2​ O). Stir at room temperature for 2 hours.

  • Self-Validation Check: Run LC-MS. The mass must shift from 216.08 g/mol (free base) to 316.20 g/mol (Boc-protected). The bromine doublet (m/z 316 / 318) must remain intact.

Step 2: C4-Cross Coupling

  • Combine the Boc-protected intermediate (1.0 eq), an aryl boronic acid (1.2 eq), and K 2​ CO 3​ (2.0 eq) in a 4:1 mixture of 1,4-Dioxane and Water.

  • Degas the mixture with N 2​ for 10 minutes. Causality: Oxygen rapidly degrades active Pd(0) species to inactive Pd(II) oxides.

  • Add Pd(dppf)Cl 2​ (0.05 eq). Heat to 90°C for 4 hours.

  • Self-Validation Check: Monitor by TLC. The disappearance of the starting material and the emergence of a new, highly UV-active spot indicates successful C-C bond formation.

SyntheticWorkflow A Free Base MW: 216.08 g/mol B Boc-Protection MW: 316.20 g/mol A->B Boc2O, TEA (Prevents Pd poisoning) C Suzuki Coupling Pd(dppf)Cl2, Base B->C R-B(OH)2 (C4-Functionalization) D Target Scaffold (e.g., Kinase Inhibitor) C->D Deprotection (TFA or HCl)

Figure 2: Step-by-step synthetic functionalization workflow highlighting molecular weight shifts.

References

  • Alfa Chemistry via ChemBuyersGuide. (R)-4-BROMO-1-PYRROLIDIN-3-YL-1H-PYRAZOLE DIHYDROCHLORIDE (CAS 1428331-36-5). ChemBuyersGuide.com. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Structural Elucidation of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole

Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its metabolic stability and versatile bioactivities.[1][2] Pyrazole derivatives have led to the deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its metabolic stability and versatile bioactivities.[1][2] Pyrazole derivatives have led to the development of numerous approved drugs for a wide range of diseases, from cancer to inflammatory conditions and infectious diseases.[1][3][4] This guide provides an in-depth, systematic approach to the complete structural elucidation of a novel pyrazole derivative, 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole. We will navigate the process from initial molecular formula determination to the unambiguous assignment of its constitution and stereochemistry, detailing the causality behind each analytical choice. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of pharmacologically active agents.[5][6] Its unique electronic properties and ability to participate in hydrogen bonding allow for potent and selective interactions with various biological targets, including protein kinases, which are crucial in cancer therapy.[2][3] The metabolic stability of the pyrazole ring is a significant factor in its increasing prevalence in newly approved drugs.[1] The introduction of substituents, such as a bromine atom and a pyrrolidine ring, offers vectors for chemical modification to fine-tune a compound's structure-activity relationship (SAR).[5] Therefore, the precise and unequivocal characterization of such analogs is a critical first step in any drug discovery pipeline. This guide uses 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole as a model compound to illustrate a robust, multi-technique workflow for structural verification.

The Elucidation Workflow: A Multi-Pillar Approach

The definitive determination of a novel chemical structure is not a linear process but an integrated workflow where each analytical technique provides a piece of the puzzle, and the results from each pillar corroborate the others. Our approach is built on a foundation of Mass Spectrometry, followed by a comprehensive suite of Nuclear Magnetic Resonance (NMR) experiments, and culminating in X-ray Crystallography for ultimate confirmation.

G cluster_0 Pillar 1: Composition cluster_1 Pillar 2: Connectivity cluster_2 Pillar 3: Confirmation MS High-Resolution Mass Spectrometry (HRMS) Formula Molecular Formula (C₇H₁₀BrN₃) MS->Formula Exact Mass Isotope Bromine Isotopic Pattern (M, M+2) MS->Isotope Confirms Presence of Br NMR_1D 1D NMR (¹H, ¹³C, DEPT) MS->NMR_1D Proceed with Formula Fragments Identify Spin Systems (Pyrazole & Pyrrolidine) NMR_1D->Fragments NMR_2D 2D NMR (COSY, HSQC, HMBC) Connectivity Assemble Structure (Connect Fragments) NMR_2D->Connectivity XRay Single Crystal X-ray Crystallography NMR_2D->XRay Propose Structure Fragments->NMR_2D Final_Structure Final Verified Structure (3D & Absolute Stereochemistry) XRay->Final_Structure Unambiguous Proof

Caption: Overall workflow for the structure elucidation of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole.

Pillar 1: Molecular Composition via Mass Spectrometry

The first crucial step is to determine the elemental composition. High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the confident assignment of a molecular formula.

Experimental Causality: We choose HRMS over standard-resolution MS because its high accuracy (typically < 5 ppm) is essential to distinguish between potential molecular formulas that may have the same nominal mass. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely produce a strong protonated molecular ion [M+H]⁺.

Expected Results: For the target molecule C₇H₁₀BrN₃, the monoisotopic mass is 215.0058. The HRMS (ESI-TOF) analysis is expected to yield an [M+H]⁺ ion at m/z 216.0136.

A key confirmatory feature is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic doublet for any bromine-containing ion, where the M⁺ and [M+2]⁺ peaks are nearly equal in intensity. This pattern provides immediate, unequivocal evidence for the presence of a single bromine atom in the molecule.[7][8]

Pillar 2: Molecular Connectivity via NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[9] We employ a systematic series of 1D and 2D NMR experiments to build the molecular structure piece by piece.

Initial Scaffolding: 1D NMR (¹H, ¹³C & DEPT-135)

One-dimensional NMR provides the initial overview of the chemical environments of the protons and carbons.

  • ¹H NMR: This spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their splitting patterns (J-coupling), which hints at neighboring protons.

  • ¹³C NMR: This shows the number of unique carbon environments.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is critical for determining the multiplicity of each carbon atom. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (including C-Br) are absent.

Table 1: Predicted ¹H and ¹³C NMR Data for 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole (in DMSO-d₆)

Position Predicted ¹H Shift (ppm), Multiplicity Predicted ¹³C Shift (ppm) DEPT-135
Pyrazole Ring
H-3 ~7.6, s ~138 CH
C-4 - ~92 C
H-5 ~8.1, s ~129 CH
Pyrrolidine Ring
H-2' (axial/eq) ~3.4-3.6, m ~50 CH₂
H-3' ~4.8-5.0, m ~58 CH
H-4' (axial/eq) ~2.2-2.4, m ~30 CH₂
H-5' (axial/eq) ~3.2-3.4, m ~45 CH₂
NH Broad, variable - -

Note: Chemical shifts are estimations and can vary based on solvent and other factors.[10][11]

Building Blocks: ¹H-¹H COSY

COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks, essentially revealing the individual spin systems within the molecule.[9][12]

Experimental Causality: This experiment is the logical next step after ¹H NMR to confirm which protons are adjacent to each other. For our target, we expect to see a clear correlation pathway through the non-symmetrical pyrrolidine ring: H-2' ↔ H-3' ↔ H-4' ↔ H-5'. The two pyrazole protons, H-3 and H-5, are separated by the C-4 bromine and the N-1 nitrogen, so they will appear as singlets with no COSY cross-peaks to each other. This experiment effectively isolates the two constituent ring systems.

Atom-by-Atom Mapping: HSQC

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹J_CH coupling).[13][14]

Experimental Causality: After identifying proton spin systems with COSY, HSQC allows for the unambiguous assignment of their corresponding carbon atoms. By overlaying the HSQC spectrum with the DEPT-135 data, we can confidently label each CH, CH₂, and CH₃ group in the molecule. This is a crucial self-validating step.

The Final Assembly: HMBC

HMBC (Heteronuclear Multiple Bond Correlation) is the key experiment that connects the isolated fragments into the final molecular structure. It reveals correlations between protons and carbons that are typically two or three bonds away (ⁿJ_CH).[14][15]

Experimental Causality: This is the most informative experiment for elucidating the structure of an unknown. While COSY and HSQC define the fragments, HMBC provides the long-range connectivity information needed to piece them together. The most critical correlations for this molecule will be those that bridge the pyrrolidine and pyrazole rings.

Key Expected HMBC Correlations:

  • H-3' (Pyrrolidine) → C-5 (Pyrazole): A three-bond correlation confirming the N1-C3' linkage.

  • H-3' (Pyrrolidine) → C-3 (Pyrazole): A four-bond correlation, which may be weaker but further supports the connectivity.

  • H-2' / H-5' (Pyrrolidine) → C-5 (Pyrazole): These three- and four-bond correlations provide powerful confirmation of the N-substituent position.

  • H-5 (Pyrazole) → C-3' (Pyrrolidine): A three-bond correlation from the pyrazole proton back to the pyrrolidine ring.

  • H-3 (Pyrazole) → C-5 (Pyrazole): A two-bond correlation within the pyrazole ring.

  • H-5 (Pyrazole) → C-4 (Pyrazole): A two-bond correlation to the bromine-bearing carbon.

Caption: Key HMBC correlations confirming the connectivity of the pyrazole and pyrrolidine rings.

Table 2: Summary of Expected 2D NMR Correlations

Proton (¹H) COSY Correlations (¹H) HSQC Correlation (¹³C) Key HMBC Correlations (¹³C)
H-3 None C-3 C-5, C-4
H-5 None C-5 C-3, C-4, C-3'
H-2' H-3' C-2' C-3', C-5
H-3' H-2', H-4' C-3' C-2', C-4', C-5
H-4' H-3', H-5' C-4' C-3', C-5'

| H-5' | H-4' | C-5' | C-4', C-3' |

Pillar 3: Unambiguous Confirmation with X-ray Crystallography

While the suite of NMR experiments provides a definitive constitutional assignment, it cannot determine the absolute stereochemistry at the chiral C-3' position of the pyrrolidine ring.[16] Single Crystal X-ray Crystallography is the gold standard method for providing an unambiguous 3D structure.[17][18]

Experimental Causality: To obtain the final, complete structural picture, including bond lengths, bond angles, and the absolute configuration (R or S), a high-quality single crystal of the compound is required. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density map of the molecule, revealing the precise position of each atom in space. This method serves as the ultimate validation of the structure proposed by NMR and MS analysis.

Detailed Experimental Protocols

Protocol 1: 2D NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-15 mg of the purified 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[11][12]

  • Spectrometer Setup: All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher. Lock and shim the spectrometer on the solvent signal.

  • ¹H-¹H COSY:

    • Pulse Sequence: Use a standard gradient-selected, phase-sensitive sequence (e.g., cosygpqf).

    • Parameters: Acquire 256-512 increments in the F1 dimension with 4-8 scans per increment. Set the spectral width to encompass all proton signals. Use a relaxation delay of 1.5 seconds.[12]

  • ¹H-¹³C HSQC:

    • Pulse Sequence: Use a standard gradient-selected, phase-sensitive sequence with adiabatic pulses for uniform excitation (e.g., hsqcedetgpsisp2.3).

    • Parameters: Set the ¹J_CH coupling constant to an average value of 145 Hz. Acquire 256 increments in the F1 dimension with 8-16 scans per increment.[13]

  • ¹H-¹³C HMBC:

    • Pulse Sequence: Use a standard gradient-selected sequence (e.g., hmbcgplpndqf).

    • Parameters: Set the long-range coupling constant (ⁿJ_CH) to optimize for 2-3 bond correlations, typically 8 Hz. Acquire 400-512 increments in the F1 dimension with 16-64 scans per increment to achieve adequate signal-to-noise for weaker correlations.[12][15]

Conclusion

The structural elucidation of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole is systematically achieved through a logical and self-validating workflow. High-resolution mass spectrometry establishes the correct molecular formula and confirms the presence of bromine. A suite of 1D and 2D NMR experiments, culminating in the analysis of long-range HMBC correlations, allows for the unequivocal assembly of the molecular framework, connecting the 4-bromopyrazole and 3-yl-pyrrolidine fragments. Finally, single-crystal X-ray crystallography provides the ultimate confirmation of the proposed structure and resolves the absolute stereochemistry, completing the characterization process. This comprehensive approach ensures the scientific integrity required for advancing novel compounds in a drug discovery and development setting.

References

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Fouad, M. A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Retrieved from [Link]

  • Kharl, K., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved from [Link]

  • Ghilane, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. Retrieved from [Link]

  • Martin, G. E. (2011). Using 1,1- and 1,n-ADEQUATE 2D NMR Data in Structure Elucidation Protocols. Annual Reports on NMR Spectroscopy. Retrieved from [Link]

  • Spasov, V., & Spassovska, N. (2006). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of the Chinese Chemical Society. Retrieved from [Link]

  • Chen, Y., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Retrieved from [Link]

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Retrieved from [Link]

  • Martin, G. E. (2011). Using 1,1- and 1,n-ADEQUATE 2D NMR Data in Structure Elucidation Protocols. Semantic Scholar. Retrieved from [Link]

  • Singh, V., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Retrieved from [Link]

  • Archer, A. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition. Retrieved from [Link]

  • General Methods of Structure Elucidation. (n.d.). Scribd. Retrieved from [Link]

  • Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). (n.d.). University College Dublin. Retrieved from [Link]

  • Duddeck, H., et al. (2009). Structure Elucidation By NMR In Organic Chemistry. Wiley. Retrieved from [Link]

  • Structure Elucidation by NMR. (n.d.). ETH Zurich. Retrieved from [Link]

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Retrieved from [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR. (n.d.). Advances in Polymer Science. Retrieved from [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo. (2025). Semantic Scholar. Retrieved from [Link]

  • Kumar, G. S., et al. (2020). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Retrieved from [Link]

  • 4-Bromopyrazole - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Supporting Information for... (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. (n.d.). Ask Pharmacy. Retrieved from [Link]

  • Abdul Malik, P. P., et al. (2021). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. ResearchGate. Retrieved from [Link]

  • 4-Bromopyrazole. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of Some New Pyrazoles. (n.d.). DergiPark. Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Retrieved from [Link]

  • Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. (n.d.). DSpace Repository. Retrieved from [Link]

  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. (n.d.). Oxford Instruments' benchtop NMR. Retrieved from [Link]

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (n.d.). SIOC Journals. Retrieved from [Link]

  • Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl) phenol, C9H7BrN2O. (2017). PHAIDRA - Universität Wien. Retrieved from [Link]

  • Jimeno, M. L., et al. (2002). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Retrieved from [Link]

  • 5.3: HMBC and HMQC Spectra. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Correlations in the HSQC and HMBC spectra of 19. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Foundational

Comprehensive Spectroscopic Profiling and Structural Elucidation of (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole

Executive Summary This technical whitepaper provides an in-depth spectroscopic characterization and methodological framework for (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole (CAS: 1428331-37-6). As a critical intermediate i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical whitepaper provides an in-depth spectroscopic characterization and methodological framework for (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole (CAS: 1428331-37-6). As a critical intermediate in modern drug discovery, precise structural validation of this compound is paramount. This guide synthesizes theoretical principles with empirical data, detailing the causality behind specific Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier Transform Infrared (FTIR) signatures. Furthermore, it establishes self-validating Standard Operating Procedures (SOPs) to ensure absolute data integrity during analytical workflows.

Strategic Importance in Medicinal Chemistry

The molecular architecture of (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole is highly optimized for the synthesis of advanced therapeutics, particularly Janus kinase (JAK) inhibitors[1].

The strategic placement of the bromine atom at the C4 position of the pyrazole ring provides a highly reactive electrophilic handle. This specific halogenation enables rapid downstream functionalization via transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings[1]. Concurrently, the chirality of the pyrrolidine ring (specifically the S-enantiomer) dictates the spatial orientation of the final drug molecule, which is a critical determinant of target binding affinity and kinase selectivity[1].

Structural and Physicochemical Profiling

Before executing spectroscopic analysis, it is necessary to establish the baseline physicochemical parameters of the analyte[2]:

  • Molecular Formula: C₇H₁₀BrN₃

  • Molecular Weight: 216.08 g/mol

  • Exact Mass: 215.0058 g/mol (based on 79 Br)

  • Physical State: Off-white to light yellow solid.

  • Solubility Profile: The free base is highly soluble in moderately polar organic solvents (e.g., Chloroform, Dichloromethane), whereas the dihydrochloride salt variant (CAS: 1965308-85-3) requires highly polar protic or aprotic solvents (e.g., D₂O, DMSO-d₆)[3].

Spectroscopic Data Acquisition Workflow

The following diagram illustrates the self-validating analytical workflow required to achieve complete structural elucidation of the compound.

G cluster_0 Sample Preparation S1 Weigh 10 mg of Compound S2 Dissolve in CDCl3 / DMSO-d6 S1->S2 N1 1H & 13C NMR Acquisition S2->N1 M1 LC-MS (ESI+) Analysis S2->M1 I1 FTIR Spectroscopy S2->I1 D1 Data Processing & Elucidation N1->D1 M1->D1 I1->D1

Fig 1: Analytical workflow for the spectroscopic validation of pyrazole derivatives.

High-Resolution Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural complexity of this compound necessitates a thorough understanding of signal causality.

Mechanistic Causality of Pyrazole Signals: In unsubstituted pyrazoles, the protons at positions 3 and 5 typically exhibit a vicinal coupling constant ( 3J ) of approximately 2.0 Hz[4]. However, the strategic introduction of the heavy bromine atom at C4 replaces the intervening proton, effectively eliminating this coupling pathway. Consequently, H3 and H5 collapse into sharp, distinct singlets. Furthermore, the electron-withdrawing nature of the bromine atom, combined with the anisotropic deshielding from the adjacent nitrogen heteroatoms, shifts these protons significantly downfield[5].

Mechanistic Causality of Pyrrolidine Signals: The attachment of the pyrazole ring at the C3' position of the pyrrolidine ring creates a chiral center. This asymmetry renders the geminal protons on the adjacent C2' and C4' carbons diastereotopic. Because these protons exist in different magnetic environments, they exhibit distinct chemical shifts and complex geminal ( 2J ) and vicinal ( 3J ) coupling, resulting in broad multiplets rather than standard first-order splitting patterns.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (ppm)MultiplicityIntegrationAssignment Rationale
Pyrazole H57.65s1HDeshielded by adjacent N1; no 3J coupling due to C4-Br.
Pyrazole H37.50s1HDeshielded by adjacent N2; no 3J coupling due to C4-Br.
Pyrrolidine H3'4.85m1HChiral methine attached directly to pyrazole N1.
Pyrrolidine H2'3.15 - 3.25m2HDiastereotopic CH₂ adjacent to secondary amine.
Pyrrolidine H5'2.95 - 3.05m2HCH₂ adjacent to secondary amine.
Pyrrolidine H4'2.20 - 2.35m2HDiastereotopic CH₂ adjacent to chiral center.
Pyrrolidine NH2.50br s1HBroadened by quadrupolar relaxation of ¹⁴N; exchanges with D₂O.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
PositionChemical Shift (ppm)Assignment Rationale
C3 (Pyrazole)141.2sp² carbon adjacent to N2.
C5 (Pyrazole)130.5sp² carbon adjacent to N1.
C4 (Pyrazole)94.8Highly shielded relative to standard aromatics due to heavy atom effect of Bromine.
C3' (Pyrrolidine)60.2sp³ methine carbon deshielded by N1 attachment.
C2' (Pyrrolidine)52.4sp³ methylene carbon adjacent to NH.
C5' (Pyrrolidine)45.8sp³ methylene carbon adjacent to NH.
C4' (Pyrrolidine)32.1Aliphatic sp³ methylene carbon.
Mass Spectrometry (LC-MS)

The basic secondary amine of the pyrrolidine ring dictates the choice of Positive Electrospray Ionization (ESI+). In the acidic environment of the mobile phase (typically 0.1% Formic Acid), this nitrogen is readily protonated, ensuring high ionization efficiency and a robust[M+H]⁺ signal.

Isotopic Causality: The mass spectrum is inherently self-validating due to the naturally occurring isotopes of bromine ( 79 Br and 81 Br), which exist in a nearly 1:1 ratio. The resulting twin peaks at m/z 216.0 and 218.0 provide unequivocal confirmation of the mono-brominated species.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides orthogonal validation of the functional groups:

  • 3300 cm⁻¹: A broad, medium-intensity stretching band corresponding to the secondary amine (N-H) of the pyrrolidine ring.

  • 1500 - 1550 cm⁻¹: Sharp bands representing the aromatic C=N and C=C stretches of the pyrazole core.

  • 650 cm⁻¹: The heavy C-Br bond vibration located in the fingerprint region, serving as a definitive marker for halogenation.

Standard Operating Procedures (SOPs) for Spectroscopic Validation

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems.

NMR Acquisition Protocol
  • Sample Preparation: Weigh precisely 10.0 mg of the free base compound using a microbalance.

  • Solvent Selection: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. (Note: If utilizing the dihydrochloride salt, substitute CDCl₃ with DMSO-d₆ to ensure complete dissolution).

  • Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube, ensuring a solvent column height of at least 4 cm to prevent vortexing artifacts during spinning.

  • Acquisition: Acquire the ¹H spectrum at 400 MHz (16 scans, relaxation delay d1 = 2.0s) and the ¹³C spectrum at 100 MHz (1024 scans, d1 = 1.5s).

  • Self-Validation Check: Calculate the integration ratio of the aromatic pyrazole protons to the aliphatic pyrrolidine ring protons. The ratio must exactly match the theoretical 2:7 distribution. Any deviation indicates incomplete solvent suppression, trace impurities, or structural degradation.

LC-MS (ESI+) Protocol
  • Mobile Phase Prep: Prepare Mobile Phase A (0.1% Formic Acid in HPLC-grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Sample Dilution: Dilute the compound to a final concentration of 1 µg/mL in a 50:50 mixture of Phase A and Phase B.

  • System Suitability (Self-Validation): Run a pure solvent blank prior to the sample injection. The baseline must be flat, confirming zero column carryover.

  • Acquisition: Inject 5 µL of the sample. Monitor the total ion chromatogram (TIC) and extract the mass spectra at the primary peak elution time.

  • Data Verification: Confirm the presence of the 1:1 isotopic cluster at m/z 216.0/218.0. Verify the absence of a peak at m/z 138.0, which would indicate unwanted in-source debromination.

FTIR (ATR Module) Protocol
  • Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Acquire a background spectrum (32 scans) to subtract atmospheric CO₂ and water vapor.

  • Sample Application: Place 2-3 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact.

  • Acquisition: Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation Check: Ensure the baseline transmittance is above 95% in non-absorbing regions. A sloping baseline indicates insufficient anvil pressure or poor crystal contact.

Synthetic Derivatization Pathway

The verified compound acts as a critical node in the synthesis of advanced therapeutics. The logical workflow for its downstream utilization is diagrammed below.

G A (S)-4-Bromo-1-pyrrolidin-3-yl -1H-pyrazole B Suzuki-Miyaura Coupling A->B C4-Functionalization C N-Alkylation / Acylation A->C Alternate Route B->C N-Derivatization D JAK Inhibitor Intermediate C->D

Fig 2: Synthetic derivatization pathway for JAK inhibitor development.

References

  • [4] ResearchGate. "Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles". Available at:[Link]

  • [5] Der Pharma Chemica. "Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst". Available at:[Link]

Sources

Exploratory

4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole chemical synthesis routes

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole Executive Summary 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole is a pivotal heterocyclic building block in modern medicinal chemistry, most n...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole

Executive Summary

4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole is a pivotal heterocyclic building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of selective Janus kinase (JAK) inhibitors used in the treatment of autoimmune diseases and certain cancers.[1] The strategic placement of the bromine atom on the pyrazole ring offers a versatile handle for downstream functionalization via cross-coupling reactions, while the pyrrolidine moiety often plays a crucial role in modulating solubility and target engagement. This guide provides a comprehensive overview of the primary synthetic strategies for this compound, offering detailed, field-proven protocols and mechanistic insights tailored for researchers, scientists, and drug development professionals. We will explore two principal retrosynthetic approaches, detailing the causality behind experimental choices, reaction optimization, and characterization, ensuring a robust and reproducible execution of the synthesis.

Introduction: The Strategic Importance of the Pyrrolidinyl-Pyrazole Core

The pyrazole scaffold is a privileged structure in drug discovery, known for its ability to form key hydrogen bonds and participate in various non-covalent interactions within enzyme active sites.[2] When substituted with a pyrrolidine ring, the resulting molecule often gains favorable physicochemical properties, including improved aqueous solubility and metabolic stability. The title compound, (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole, has garnered significant attention as a crucial component for a new generation of therapeutics.[1]

The bromine atom at the C4 position is not merely a placeholder; it is a strategically incorporated reactive handle.[1] This halogen allows for the application of powerful transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][3] This capability enables the rapid and efficient construction of diverse molecular libraries, which is fundamental to the iterative process of lead optimization in drug discovery. This guide dissects the synthesis of this valuable intermediate, providing a foundation for its reliable production and subsequent elaboration.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole reveals two primary strategic disconnections. These approaches differ mainly in the sequence of forming the pyrazole ring, introducing the bromine atom, and attaching the pyrrolidine substituent.

G cluster_A Strategy A: Late-Stage N-Alkylation cluster_B Strategy B: Pyrazole Formation with Pre-installed Pyrrolidine Target 4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole A1 4-Bromopyrazole Target->A1 C-N Coupling A2 Protected 3-halopyrrolidine or 3-pyrrolidinol derivative Target->A2 B1 3-Hydrazinylpyrrolidine derivative Target->B1 Cyclocondensation B2 Bromo-1,3-dicarbonyl equivalent Target->B2

Caption: Retrosynthetic analysis of the target molecule.
  • Strategy A (Late-Stage N-Alkylation/Arylation): This is often the more convergent and widely adopted approach. It involves the coupling of a pre-formed 4-bromopyrazole core with a suitable protected 3-substituted pyrrolidine. The key transformation is the formation of the N-N bond, typically achieved through nucleophilic substitution or copper-catalyzed N-arylation.[4]

  • Strategy B (Early-Stage Pyrrolidine Introduction): This strategy involves synthesizing a pyrrolidine-containing hydrazine first. This intermediate is then reacted with a bromo-substituted 1,3-dicarbonyl compound or its equivalent to construct the pyrazole ring via a classical cyclocondensation reaction.[5][6] This approach can be advantageous if the pyrrolidinyl hydrazine is readily available.

Synthetic Strategy A: Late-Stage N-Alkylation of 4-Bromopyrazole

This strategy is arguably the most flexible, allowing for the synthesis of a common 4-bromopyrazole intermediate that can be coupled with various amines. The synthesis can be broken down into two key stages: the preparation of 4-bromopyrazole and its subsequent coupling with a protected pyrrolidine derivative.

Workflow for Strategy A
Caption: Experimental workflow for Strategy A.
Stage 1: Synthesis of 4-Bromo-1H-pyrazole

The direct bromination of the pyrazole ring is the most straightforward method. The C4 position is electronically activated towards electrophilic substitution.

Experimental Protocol:

  • Setup: To a stirred solution of 1H-pyrazole (1.0 eq) in a suitable solvent such as water or acetonitrile, add the brominating agent portion-wise at 0-5 °C.[7]

  • Brominating Agents:

    • N-Bromosuccinimide (NBS): A commonly used, solid reagent that is easier to handle than elemental bromine. The reaction is typically clean and gives high yields.[3]

    • Elemental Bromine (Br₂): A highly effective but more hazardous option. Often used in aqueous solutions with a phase-transfer catalyst like tetrabutylammonium bromide to enhance reactivity.[7]

    • DMSO/HBr System: A milder alternative that generates bromodimethylsulfonium bromide in situ, which acts as the electrophilic bromine source.[8]

  • Reaction: Stir the mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to destroy excess bromine.

  • Isolation: Neutralize the solution with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-1H-pyrazole, often as a white to off-white solid.

Stage 2 & 3: N-Alkylation and Deprotection

The coupling of 4-bromopyrazole with the pyrrolidine ring requires activation of the pyrrolidine C3 position. A common precursor is N-Boc-3-hydroxypyrrolidine, which is converted to a better leaving group (mesylate or tosylate) before reaction with the pyrazole nitrogen.

Experimental Protocol:

  • Activation of Pyrrolidine:

    • Dissolve (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) and a base like triethylamine (TEA) or pyridine (1.5 eq) in a dry aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C and add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until complete. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the activated (mesylated or tosylated) pyrrolidine derivative.

  • Coupling Reaction:

    • To a solution of 4-bromo-1H-pyrazole (1.0 eq) in a polar aprotic solvent like DMF or DMSO, add a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 eq) at 0 °C.

    • Stir for 30 minutes to form the pyrazolide anion.

    • Add a solution of the activated N-Boc-pyrrolidine derivative (1.1 eq) in the same solvent.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

  • Deprotection:

    • Dissolve the purified Boc-protected intermediate in a solvent such as 1,4-dioxane, methanol, or dichloromethane.

    • Add an excess of a strong acid, typically HCl (as a solution in dioxane or ether) or trifluoroacetic acid (TFA).

    • Stir at room temperature for 1-4 hours. The product often precipitates as the hydrochloride or trifluoroacetate salt.

    • The solid can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum to yield the final product.[9]

Synthetic Strategy B: Cyclocondensation with a Pyrrolidinyl Hydrazine

This approach builds the pyrazole ring with the pyrrolidine moiety already attached to one of the nitrogen atoms. It relies on the classical Knorr pyrazole synthesis or related methods.[6]

Workflow for Strategy B

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Foundational

The Biological Activity of Pyrazole Derivatives: A Comprehensive Technical Guide to Scaffold Optimization and Pharmacological Evaluation

Executive Summary: The Pyrazole Scaffold as a Privileged Pharmacophore In contemporary medicinal chemistry, the pyrazole nucleus—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms (a basic, pyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazole Scaffold as a Privileged Pharmacophore

In contemporary medicinal chemistry, the pyrazole nucleus—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms (a basic, pyridine-like nitrogen and an acidic, pyrrole-like nitrogen)—has emerged as a highly versatile and privileged scaffold[1],[2]. Its unique amphoteric nature provides exceptional physicochemical tunability, allowing it to act simultaneously as a hydrogen bond donor and acceptor. This structural duality enables pyrazole derivatives to anchor deeply into the orthosteric binding pockets of diverse biological targets, ranging from cyclooxygenases to a broad spectrum of oncogenic kinases[2].

This technical guide dissects the mechanistic paradigms of pyrazole-based therapeutics, outlines self-validating experimental workflows for their synthesis and evaluation, and synthesizes quantitative structure-activity relationship (QSAR) data to guide future drug design.

Target-Specific Mechanistic Paradigms

The pharmacological versatility of pyrazole derivatives is best illustrated by their footprint in FDA-approved therapeutics. The mechanism of action heavily depends on the spatial orientation of the substituents surrounding the 1,2-diazole core.

Cyclooxygenase-2 (COX-2) Inhibition

Celecoxib represents the quintessential pyrazole-based anti-inflammatory agent[1]. The causality behind its high selectivity for COX-2 over COX-1 lies in its 1,5-diarylpyrazole architecture. The substitution of a sulfonamide group and a trifluoromethyl moiety dictates its binding affinity. The sulfonamide group acts as a critical pharmacophore that inserts into a hydrophilic side pocket present in the COX-2 active site. This side pocket is inaccessible in COX-1 due to a steric clash caused by an isoleucine (Ile523) substitution, explaining celecoxib's profound selectivity and reduced gastrointestinal toxicity[3].

ATP-Competitive Kinase Inhibition

The pyrazole nitrogen frequently acts as a hinge-binding motif in kinases, mimicking the adenine ring of endogenous ATP.

  • JAK1/JAK2: Ruxolitinib utilizes its pyrazole core to form critical bidentate hydrogen bonds with the hinge region of the Janus kinase (JAK) domain, effectively blocking ATP binding and halting the downstream phosphorylation of STAT proteins[4].

  • ALK/ROS1/c-Met: Crizotinib leverages the pyrazole scaffold to achieve multi-kinase inhibition, demonstrating exceptional efficacy in non-small cell lung cancer (NSCLC) driven by ALK or ROS1 fusions[5].

  • RET & BRAF: Next-generation inhibitors like Pralsetinib (RET inhibitor)[6] and Encorafenib (BRAF V600E inhibitor)[7],[8] utilize highly substituted pyrazole architectures to overcome resistance mutations by locking the kinase in an inactive conformation.

JAK_STAT_Pathway Cytokine Cytokine (IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Receptor->JAK Activates STAT_inactive STAT (Inactive) JAK->STAT_inactive Phosphorylates Ruxolitinib Ruxolitinib (Pyrazole) Ruxolitinib->JAK ATP-competitive Inhibition STAT_active p-STAT (Dimer) STAT_inactive->STAT_active Dimerization Nucleus Gene Transcription STAT_active->Nucleus Translocates

Fig 1. Mechanism of action for pyrazole-based JAK1/2 inhibitors blocking the STAT pathway.

Quantitative Structure-Activity Relationship (QSAR) Profiling

To effectively design novel pyrazole derivatives, researchers must benchmark against the binding affinities of established clinical agents. Table 1 summarizes the quantitative data for key pyrazole-derived drugs.

Table 1: QSAR Profiling of FDA-Approved Pyrazole Derivatives

CompoundPrimary Target(s)IC50 Value (nM)Clinical Indication
Celecoxib COX-2~40 nM (vs. 15,000 nM for COX-1)[3]Osteoarthritis, Rheumatoid Arthritis
Ruxolitinib JAK1 / JAK23.3 nM / 2.8 nM[4]Myelofibrosis
Crizotinib ALK / ROS1 / c-Met24 nM / 4-5 nM / 11 nM[5]ALK/ROS1-positive NSCLC
Pralsetinib RET (WT & M918T)0.4 nM[6]RET-fusion positive NSCLC
Encorafenib BRAF V600E0.3 nM[7]BRAF-mutated Melanoma

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust drug discovery requires protocols that inherently validate themselves through internal controls and calculated metrics. Below are the standard operating procedures for synthesizing and evaluating novel pyrazole derivatives.

Protocol 1: Microwave-Assisted Synthesis of 1,5-Diarylpyrazoles

Causality: Traditional Knorr pyrazole synthesis (condensation of 1,3-diketones with aryl hydrazines) requires prolonged refluxing, which often leads to the thermal degradation of sensitive functional groups and the formation of regioisomeric byproducts. Microwave irradiation ensures rapid, volumetric heating that overcomes the activation energy barrier in minutes, drastically improving yield and regioselectivity.

  • Reagent Assembly: Dissolve equimolar amounts of the substituted 1,3-diketone and aryl hydrazine hydrochloride in absolute ethanol. Add a catalytic amount of glacial acetic acid to facilitate imine formation.

  • Microwave Irradiation: Seal the reaction vessel and subject it to microwave irradiation at 120°C for 10–15 minutes (power: 150 W).

  • Self-Validating Reaction Monitoring: Monitor reaction completion via Thin-Layer Chromatography (TLC). Validation Check: Extract a 10 µL aliquot and perform Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is only considered successful to proceed if the target M+H+ mass peak constitutes >95% of the total ion chromatogram.

  • Purification: Quench the mixture with ice water, filter the precipitate, and purify via flash column chromatography (Hexane/Ethyl Acetate gradient).

Protocol 2: High-Throughput TR-FRET Kinase Inhibition Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard colorimetric or prompt-fluorescence assays. The time-delayed measurement eliminates short-lived background autofluorescence inherent to many aromatic pyrazole library compounds, drastically reducing false-positive hit rates.

  • Assay Assembly: In a 384-well plate, combine the recombinant target kinase (e.g., JAK2), a biotinylated peptide substrate, and ATP at its pre-determined Km​ concentration.

  • Compound Incubation: Add the pyrazole derivatives in a 10-point dose-response serial dilution (ranging from 10 µM to 0.1 nM). Incubate for 60 minutes at room temperature.

  • Detection Phase: Add the TR-FRET detection mixture containing a Europium-labeled anti-phosphopeptide antibody (donor) and Streptavidin-APC (acceptor). Incubate for 30 minutes.

  • Self-Validating Data Analysis: Read the plate using a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Validation Metric: Calculate the Z'-factor using the 100% inhibition control (10 µM Staurosporine) and 0% inhibition control (DMSO vehicle). The assay data is only deemed trustworthy and actionable if the Z'-factor is > 0.6 , proving the assay window is robust enough to distinguish true pharmacological hits from background noise.

Workflow Step1 Microwave Synthesis (Pyrazole Core) Step2 Purification & LC-MS Validation Step1->Step2 Step3 TR-FRET Kinase Inhibition Assay Step2->Step3 Step4 Cell Viability (MTT/CellTiter-Glo) Step3->Step4 Step5 In Vivo Xenograft Efficacy Models Step4->Step5

Fig 2. Self-validating experimental workflow for pyrazole derivative synthesis and evaluation.

Future Perspectives: PROTACs and AI-Driven Design

The future of pyrazole derivatives lies beyond traditional occupancy-driven pharmacology. Because the pyrazole ring exhibits exceptional metabolic stability and well-characterized target affinities, it is currently being repurposed as the target-binding "warhead" in Proteolysis Targeting Chimeras (PROTACs). By tethering a pyrazole-based kinase inhibitor to an E3 ligase ligand, researchers can facilitate the targeted ubiquitination and degradation of oncogenic proteins, opening new therapeutic windows for previously "undruggable" targets.

References[1] Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf6rUbTJaBiwp4bw67jBYnvFAy-MXPuq5O6_QtDr8CwyWoNBwuX6DEAu_tHID7SAPVyuuMHkpxFFdJHZ5waS-BJYAniAdwY3lETlyiun2HqWoFHjwo54VEEoi-BgwT5-s5M4CkIk_2KequW94=[2] Title: pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Source: IJNRD. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHrZTi-Y4r1VaZdZZilDJ1IyMTE9GXNGO7uqvFBCiLuQWeJ5sJSoBnSQJQV0n99sJPovatvkYbcBiveL02C8iqwFdTLaO_1-X0ppJ3crEzzAk0Ogt6p91n1hlZtvU0rBCrwotJ[4] Title: Ruxolitinib. Source: Cell Signaling Technology. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdh1J0mYJ8PVYeCA-V4-1paEAUlWsCnuGLhh3YWHor8PUwoBXe_SkQChZmDOHujZSx4jbGbwSU7JlShn1SFzKc4UOR5gXRbeNUy3BQ_xjSd3PJ3zEed9kVG1_thT7JQIGJXOV7HmA2wgiFeIJX0k7ifqhm2TR_ExAsB5W6zzw928aMAIKd[3] Title: Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Source: PubMed. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfbhsRapYB-1U5GU-kCxGypOYMkgpBryYtyCEYdq-OeptGhTysmG6heJndd02dn8fCR1TZMGM5bV06ryV8Sv6yj2OskQ1Rm3VCa22Dm-djfR3kuMK_JOoKrNPmhANym1BcRL4=[5] Title: Crizotinib (PF-02341066) | ALK/c-Met/ROS1 Inhibitor. Source: MedChemExpress. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCVKelqYrL7AH4OKxlvWQeXGxQfEvtaXTQ03Hgdn7smsv9enpkM85iSToNXCuwxpm8z6a_OGV_a83I8Xb_13iouDucX7S9OmduOYKlFBkaCRqkGElIE8D-gd_2i2t2D9f2D5xs-5yjjA==[6] Title: Pralsetinib (BLU-667) | RET Inhibitor. Source: MedChemExpress. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqZ0kwWAe1w6VJfEAlbpTU7QFR9DhFyoVOY8chb2AdlLy8blGYaffpcHVOSK5L6ikyJtTz-Bf1F4YafsbKMOrtJcEhJWuuJBx24580HoyxMkO3l0LFDcsmQqpIbsMpqQOYy0BDiA==[7] Title: Encorafenib (LGX818) | BRAF Inhibitor. Source: MedChemExpress. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAEglxbMZsD6j-DI_E3pdebHH9X3sKgCc4FPNy_sbTyx6D0NaFJqbLsAJhmtDEiTkIQqgvuVfA7u191LcqkW2CO_IQRFdBV_1kl3WXnHPUoJFoDwz_vzWPZJmNqyyThinw2fu19w==[8] Title: Development of encorafenib for BRAF-mutated advanced melanoma. Source: PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPwqpbV38BUFN62gS0rlcrpJhUs9Og52Ieq_U38uFHGquleGZhNG2GYvYPcftEsAQB_qePdVL5MaC0bnEfVYygJgZ-NzKdzgrDKDxM1bNygILgpIJjaN9gSc558TEqCI_BytvRKHnOAoenwWI=

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Exploratory

A Technical Guide to 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole: A Strategic Synthetic Intermediate in Drug Discovery

Abstract This technical guide provides an in-depth analysis of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. Contrary to its classification as a chemical p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. Contrary to its classification as a chemical probe, this document establishes its primary and critical role as a versatile synthetic intermediate. The strategic placement of a bromine atom on the pyrazole ring, combined with the pyrrolidine moiety, makes this compound a valuable building block for the synthesis of complex bioactive molecules, most notably Janus kinase (JAK) inhibitors. This guide will delve into the chemical properties, synthesis, and strategic applications of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole in drug discovery, with a particular focus on its contribution to the development of targeted therapies for inflammatory and autoimmune diseases.

Introduction: The Strategic Importance of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the efficient synthesis of complex molecular architectures is paramount. Certain chemical entities, while not possessing intrinsic biological activity to be classified as chemical probes, serve as indispensable building blocks that enable the rapid and modular construction of therapeutic agents. 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole is a prime example of such a crucial synthetic intermediate.

The pyrazole nucleus is a common scaffold in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3] The introduction of a bromine atom at the 4-position of the pyrazole ring is a key strategic element in its design.[1] This halogen provides a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[1] These reactions allow for the precise and controlled introduction of diverse substituents at this position, facilitating the generation of extensive compound libraries for biological screening and lead optimization.[1]

The pyrrolidine ring, another key feature of this molecule, is also a prevalent motif in many natural products and synthetic drugs, often contributing to improved pharmacokinetic properties such as solubility and metabolic stability. The combination of the reactive 4-bromopyrazole core and the drug-like pyrrolidine fragment makes 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole a highly sought-after intermediate in the synthesis of high-value pharmaceutical compounds.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective utilization in multi-step synthetic campaigns.

PropertyValueSource
Molecular Formula C₇H₁₀BrN₃[4]
Molecular Weight 216.08 g/mol [4]
CAS Number 1428331-37-6 ((S)-enantiomer)[4]
Appearance Solid
Purity Typically ≥98%[4]
Storage Refrigerator

Synthesis of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole

The synthesis of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole can be achieved through several synthetic routes. A common and efficient method involves the bromination of a pre-formed 1-(pyrrolidin-3-yl)-1H-pyrazole precursor. The following is a representative, step-by-step protocol for the synthesis of the hydrochloride salt of the racemic compound.

Representative Synthesis Protocol:

Step 1: Synthesis of 1-(Pyrrolidin-3-yl)-1H-pyrazole

  • To a solution of 3-aminopyrrolidine dihydrochloride (1 equivalent) in a suitable solvent such as ethanol, add a base like sodium ethoxide (2.2 equivalents) and stir at room temperature for 30 minutes.

  • Add 1,1,3,3-tetramethoxypropane (1.1 equivalents) and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(pyrrolidin-3-yl)-1H-pyrazole.

Step 2: Bromination of 1-(Pyrrolidin-3-yl)-1H-pyrazole

  • Dissolve the crude 1-(pyrrolidin-3-yl)-1H-pyrazole (1 equivalent) in a suitable solvent such as chloroform or carbon tetrachloride.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture. The 4-position of the pyrazole ring is the preferred site for electrophilic substitution.[1]

  • Allow the reaction to stir at room temperature and monitor its progress.

  • Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrochloric acid in the same solvent.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole hydrochloride.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for best results.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The primary and most significant application of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole is as a key building block in the synthesis of Janus kinase (JAK) inhibitors.[1] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors.[5][6] These signaling pathways are integral to immune responses, inflammation, and hematopoiesis.[5][6]

The JAK-STAT Signaling Pathway: A Therapeutic Target

The JAK-STAT signaling pathway is a crucial communication route from the cell surface to the nucleus.[7][8] The process is initiated when a cytokine binds to its receptor, leading to the activation of associated JAKs.[7] Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins.[7] These phosphorylated STATs form dimers, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.[7][9]

Dysregulation of the JAK-STAT pathway is implicated in a wide range of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease, as well as certain cancers.[10][11] Therefore, inhibiting the activity of JAKs presents a promising therapeutic strategy for these conditions.[10][12]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Association p_jak P-JAK jak->p_jak Activation stat STAT p_stat P-STAT stat->p_stat p_jak->stat Phosphorylation p_stat->p_stat Dimerization nucleus Nucleus p_stat->nucleus Translocation gene Gene Transcription nucleus->gene

Figure 1: Simplified JAK-STAT Signaling Pathway.
Workflow: Synthesis of a JAK Inhibitor using 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole

The following workflow illustrates the strategic use of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole in the synthesis of a generic JAK inhibitor. The key step is a Suzuki-Miyaura cross-coupling reaction, which leverages the reactivity of the bromine atom.

JAK_Inhibitor_Synthesis start 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole coupling Suzuki-Miyaura Cross-Coupling start->coupling reagent Arylboronic Acid/Ester (R-B(OR)2) reagent->coupling catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->coupling base Base (e.g., Na2CO3) base->coupling intermediate Coupled Intermediate coupling->intermediate deprotection Deprotection/ Further Functionalization intermediate->deprotection final_product JAK Inhibitor deprotection->final_product

Figure 2: Synthetic Workflow for a JAK Inhibitor.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole (1 equivalent), the desired arylboronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05-0.1 equivalents), and a base such as sodium carbonate or potassium phosphate (2-3 equivalents).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the coupled intermediate.

Conclusion: A Versatile Tool for Drug Discovery

4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole stands as a testament to the importance of strategic molecular design in the synthesis of complex pharmaceuticals. While not a chemical probe for direct biological investigation, its role as a versatile and highly functionalized synthetic intermediate is undeniable. The presence of the 4-bromo-pyrazole moiety provides a reliable and efficient handle for the introduction of chemical diversity, a critical aspect of modern drug discovery campaigns. Its successful application in the synthesis of potent and selective JAK inhibitors highlights its value to the scientific community. As the quest for novel therapeutics continues, the demand for well-designed and strategically functionalized building blocks like 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole will undoubtedly remain high.

References

  • JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions.
  • Mechanisms of JAK-STAT Signaling P
  • JAK-STAT Inhibitors: Transforming Autoimmune Disease Treatment. Journal of Clinical Gastroenterology.
  • The Role of JAK Inhibitors in the Treatment of Autoimmune and Autoinflammatory Diseases. The American Journal of Managed Care.
  • In Vitro JAK Kinase Activity and Inhibition Assays.
  • Janus kinase inhibitors. DermNet.
  • Pathways and Biomarkers of JAK/ST
  • Janus Kinases and Autoimmunity: Bridging P
  • The JAK/STAT Pathway. Cold Spring Harbor Perspectives in Biology.
  • Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy. Frontiers in Immunology.
  • JAK-inhibitors. New players in the field of immune-mediated diseases, beyond rheumatoid arthritis.
  • Application Notes and Protocols for Developing Novel Assays with JAK1/TYK2-IN-3. Benchchem.
  • Application Notes and Protocols: Jak-IN-28 Cell-Based Assay. Benchchem.
  • (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole. Benchchem.
  • JAK1 (Janus Kinase 1) Assay Kit. BPS Bioscience.
  • In vitro JAK kinase activity and inhibition assays. PubMed.
  • (S)-4-bromo-1-(pyrrolidin-3-yl)-1H-pyrazole. ChemScene.
  • 4-Bromopyrazole 99 2075-45-8. Sigma-Aldrich.
  • What are the applications and synthesis methods of 4-Bromopyrazole? Guidechem.
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  • (R)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride. Sigma-Aldrich.
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  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect.
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Foundational

Discovery of Novel Pyrazole-Based Kinase Inhibitors: A Technical Whitepaper

As a Senior Application Scientist navigating the complexities of targeted oncology and inflammatory disease therapies, I approach kinase inhibitor discovery as a systematic engineering of molecular interactions. The alte...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of targeted oncology and inflammatory disease therapies, I approach kinase inhibitor discovery as a systematic engineering of molecular interactions. The altered activation or overexpression of protein kinases (PKs) remains a primary driver of oncogenesis[1]. Within the medicinal chemist’s toolkit, the pyrazole scaffold has emerged as a profoundly privileged structure. Out of the 74 small-molecule protein kinase inhibitors (PKIs) approved by the US FDA, 8 contain a pyrazole ring, including blockbuster drugs like Ruxolitinib, Crizotinib, and Erdafitinib[1].

This whitepaper dissects the structural rationale, quantitative profiling, and self-validating experimental workflows required to discover and optimize novel pyrazole-based kinase inhibitors.

The Structural Rationale: Pyrazole as an Adenine Mimetic

Why do drug discovery programs consistently gravitate toward the pyrazole ring? The answer lies in the physics of the kinase ATP-binding pocket.

Kinases catalyze the transfer of the γ-phosphate from ATP to target substrates. To inhibit this, small molecules must outcompete intracellular ATP. The pyrazole ring—and its fused derivatives like the pyrazolo[3,4-d]pyrimidine scaffold—acts as a highly efficient bioisostere of the adenine ring of ATP[2]. The adjacent nitrogen atoms in the unfused pyrazole ring function as exceptional hydrogen bond donors and acceptors, anchoring the molecule directly into the highly conserved hinge region of the kinase[1].

However, because the hinge region is conserved across the ~500 human kinases, a simple pyrazole core is inherently promiscuous[3]. Achieving selectivity requires exploiting non-conserved regions, such as the hydrophobic pocket exposed during the DFG-out (Asp-Phe-Gly) inactive conformation. By appending lipophilic tails or utilizing halogen-substituted benzene rings, we can drive the SAR (Structure-Activity Relationship) toward specific targets, transitioning from broad-spectrum Type I inhibitors to highly selective Type II inhibitors[1].

Mechanistic Intervention in Signaling Pathways

To illustrate the clinical impact of pyrazole scaffolds, consider the JAK/STAT signaling pathway. Ruxolitinib, a pyrazole-containing molecule, selectively binds the ATP pocket of JAK1/JAK2, halting the phosphorylation of STAT proteins and preventing their nuclear translocation[1].

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/2 Kinase Receptor->JAK Activates STAT STAT Monomer JAK->STAT Phosphorylates Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Blocks ATP Pocket pSTAT Phosphorylated STAT Dimer STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Mechanism of pyrazole-based JAK inhibitors disrupting the JAK/STAT signaling pathway.

Quantitative Profiling of Pyrazole Derivatives

The versatility of the pyrazole scaffold allows it to be tuned for various kinase targets. Table 1 summarizes the inhibitory potency of several benchmark pyrazole derivatives across different kinase families and cellular contexts.

Table 1: Quantitative Profiling of Select Pyrazole-Based Kinase Inhibitors
CompoundPrimary TargetInhibitory PotencyCell Line / Assay ContextRef
Ruxolitinib JAK1 / JAK2IC₅₀ ≈ 3 nMHEL (Human Erythroleukemia)[1]
Afuresertib Akt1IC₅₀ = 0.02 nMHCT-116 (Colon Cancer)[1]
Compound 3i VEGFR-2IC₅₀ = 8.93 nMProstate Cancer Cells[4]
Compound 43d CDK16EC₅₀ = 33 nMNanoBRET Target Engagement[3]
Compound 24 CDK1IC₅₀ = 2.38 µMHepG2 (Hepatocellular)[5]

Hit-to-Lead Optimization Workflow

The discovery of a novel pyrazole inhibitor is not a linear path but a cyclical feedback loop of design, synthesis, and orthogonal validation. We must ensure that a biochemical "hit" translates into a cellular "lead."

Hit_To_Lead_Workflow Library Pyrazole Compound Library (Scaffold Design) HTS High-Throughput Screening (Biochemical Assay) Library->HTS Hit Hit HTS->Hit Activity Cutoff SAR SAR Optimization (Bioisosteric Replacement) Hit->SAR Structural Refinement SAR->Library Feedback Loop CellAssay Cellular Target Engagement (NanoBRET Assay) SAR->CellAssay In Vitro Validation Lead Lead Candidate (In vivo Efficacy & PK/PD) CellAssay->Lead High Potency & Selectivity

Step-by-step hit-to-lead optimization workflow for novel pyrazole-based kinase inhibitors.

Validated Experimental Protocols

To guarantee trustworthiness and scientific integrity, every assay in our workflow must be a self-validating system. Below are the definitive protocols for biochemical screening and cellular validation.

Protocol A: Biochemical Kinase Profiling (TR-FRET)

Causality & Rationale: Standard ATP-consumption luminescence assays often yield false positives due to compound auto-fluorescence or ATP-depleting impurities. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its delayed emission reading eliminates short-lived background fluorescence, ensuring the signal is strictly dependent on the proximity of the kinase and the tracer.

  • Reagent Preparation: Prepare the recombinant kinase, fluorophore-labeled tracer, and europium-labeled anti-tag antibody in assay buffer (e.g., HEPES, MgCl₂, EGTA, Brij-35). Self-Validation: Include Staurosporine (a pan-kinase inhibitor) as a positive control to define the maximum inhibition baseline and validate the assay's dynamic range.

  • Compound Incubation: Dispense the pyrazole compound library into a 384-well plate using acoustic liquid handling. Add the kinase/antibody mixture and incubate for 30 minutes at room temperature. Causality: Pre-incubation is critical; it allows slow-binding pyrazole derivatives to reach thermodynamic equilibrium before the tracer is introduced.

  • Tracer Addition: Add the fluorescent tracer at a concentration equal to its apparent Kd​ . Causality: Operating at the Kd​ ensures maximum sensitivity for detecting competitive inhibitors.

  • Detection & Analysis: Read the plate on a TR-FRET compatible microplate reader (excitation at 340 nm, emission at 615 nm and 665 nm). Calculate the IC₅₀ using a four-parameter logistic regression model.

Protocol B: Cellular Target Engagement (NanoBRET)

Causality & Rationale: Biochemical IC₅₀ values routinely fail to translate in vivo because they do not account for the high intracellular ATP concentration (1–5 mM), which fiercely competes with ATP-competitive pyrazole inhibitors. NanoBRET quantifies target engagement in living cells, inherently accounting for membrane permeability, cellular efflux pumps, and ATP competition[3].

  • Transfection: Transiently transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase. Plate the cells in a 96-well format and incubate for 24 hours.

  • Tracer Equilibration: Add a cell-permeable NanoBRET fluorescent tracer. Causality: The tracer binds the kinase-NanoLuc fusion, generating a BRET signal. A successful pyrazole hit must cross the cell membrane and displace this tracer, proving both permeability and target engagement[3].

  • Compound Treatment: Treat the cells with a serial dilution of the optimized pyrazole derivatives (e.g., Compound 43d) and incubate for 2 hours. Self-Validation: Include a vehicle (DMSO) control to establish the maximum BRET signal.

  • BRET Measurement: Add the NanoLuc substrate and measure luminescence at 460 nm (donor) and 618 nm (acceptor). Calculate the EC₅₀ based on the dose-dependent loss of the BRET ratio[3].

Advanced Modalities: Macrocyclization for Selectivity

Promiscuity remains the primary hurdle in kinase drug discovery. Because the ATP-binding pocket is highly conserved, a basic pyrazole core can inadvertently inhibit off-target kinases, leading to severe clinical toxicity.

To overcome this, modern SAR strategies employ macrocyclization . By rigidifying a 3-amino-1H-pyrazole scaffold using various linker moieties, researchers can restrict the conformational flexibility of the inhibitor. For example, macrocyclization of a promiscuous pyrazole inhibitor successfully yielded compound 8a. This structural rigidification locked the molecule into a conformation that selectively inhibited the understudied type-II receptor kinase BMPR2 (implicated in pulmonary arterial hypertension), while effectively eliminating off-target activity against homologous kinases like GSK3A/B[6].

By combining the inherent binding affinity of the pyrazole scaffold with advanced structural rigidification and rigorous, self-validating cellular assays, we can continue to unlock highly selective therapies for the most challenging targets in the human kinome.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects , MDPI, 5

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies , MDPI, 1

  • Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors , ResearchGate,4

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family , MDPI,3

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold , RSC, 2

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 , NIH, 6

Sources

Exploratory

4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole Derivatives: A Core Scaffold in Advanced Kinase Inhibitor Design

Executive Summary In the landscape of targeted therapeutics, the architectural precision of small-molecule scaffolds dictates both target affinity and safety profiles. 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole has emerged as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the architectural precision of small-molecule scaffolds dictates both target affinity and safety profiles. 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole has emerged as a highly privileged bifunctional building block in modern medicinal chemistry. By combining the rigid, hydrogen-bond-accepting properties of a pyrazole core with the sp3 -hybridized, conformationally flexible pyrrolidine ring, this scaffold provides a unique steric profile. This technical guide explores the mechanistic rationale behind utilizing this scaffold, specifically focusing on its critical role in tuning Janus Kinase (JAK) selectivity and acting as a foundational intermediate for Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors.

Structural Rationale & Conformational Dynamics

The design of kinase inhibitors often relies on heterocyclic cores that can effectively mimic ATP and anchor into the kinase hinge region. The 4-bromo-1-pyrrolidin-3-yl-1H-pyrazole scaffold is engineered for optimal diversification and pocket adaptation:

  • The Pyrazole Core: Acts as the primary hinge-binding motif. The nitrogen atoms serve as critical hydrogen bond acceptors/donors, anchoring the molecule within the highly conserved ATP-binding pocket.

  • The Pyrrolidine Ring: Introduces essential sp3 character. Unlike flat, fully aromatic systems, the saturated pyrrolidine ring breaks molecular planarity. This three-dimensionality is crucial for navigating tight kinase binding pockets and improving physicochemical properties like aqueous solubility.

  • The C4-Bromine Handle: The bromine atom at the 4-position of the pyrazole provides an ideal, para-directed orthogonal vector for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing rapid extension of the molecule into the solvent-exposed channel or back-pocket[1].

Therapeutic Applications & Mechanistic Pathways

Breaking the Conformational Lock in JAK1/JAK2 Selectivity

Janus kinases (JAKs) mediate signaling for numerous cytokines and growth factors[]. A pervasive challenge in developing JAK inhibitors is achieving selectivity—particularly isolating JAK1 activity from JAK2—to avoid the dose-limiting hematological toxicities associated with JAK2 inhibition (e.g., anemia and neutropenia)[].

A survey of known JAK inhibitors reveals a compelling structure-activity trend: rigid, fully aromatic pyrazole systems readily lock into conformations highly favorable for the JAK2 active site[3]. By replacing rigid planar substituents with flexible saturated rings like pyrrolidine, the extended conjugated system is broken[3]. This structural flexibility creates a thermodynamic penalty for binding to JAK2, effectively "unlocking" the molecule to favor the JAK1 active site, thereby shifting the selectivity profile from JAK2-dominant to JAK1-selective[3].

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 (Target: Flexible Binding) Receptor->JAK1 Activates JAK2 JAK2 (Off-Target: Rigid Binding) Receptor->JAK2 Activates STAT STAT Phosphorylation JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates Nucleus Gene Transcription STAT->Nucleus Translocates

Diagram 1: The JAK/STAT signaling pathway highlighting the divergence of JAK1 and JAK2 targeting.

Anchoring IRAK-4 Inhibitors in Innate Immunity

IRAK-4 is a serine/threonine kinase that acts as a master regulator in the MyD88-dependent Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades[4]. Hyperactivation of this pathway drives severe autoimmune diseases and certain malignancies[4].

The (S)-enantiomer of 4-bromo-1-pyrrolidin-3-yl-1H-pyrazole is a heavily utilized, critical intermediate in the synthesis of pyrazolopyrimidine-based IRAK-4 inhibitors[1]. The pyrrolidine nitrogen provides a highly tunable site for functionalization (e.g., acylation or alkylation) to interact with the solvent-exposed front of the IRAK-4 kinase domain, while the pyrazole core ensures rigid hinge anchoring[1].

IRAK4_Pathway IL1 IL-1 / TLR Ligand Receptor IL-1R / TLR Complex IL1->Receptor Binds MyD88 MyD88 Adaptor Receptor->MyD88 Recruits IRAK4 IRAK-4 (Inhibitor Target) MyD88->IRAK4 Activates IRAK1 IRAK-1 IRAK4->IRAK1 Phosphorylates NFkB NF-κB Activation IRAK1->NFkB Pro-inflammatory Signaling

Diagram 2: IRAK-4 mediated MyD88-dependent signaling cascade in innate immunity.

Quantitative Structure-Activity Relationship (QSAR) Data

The introduction of the pyrrolidine ring fundamentally alters the kinase selectivity profile. Table 1 summarizes the representative impact of A-ring scaffold flexibility on JAK isoform selectivity, demonstrating how breaking planarity shifts the inhibitory preference.

Table 1: Impact of Scaffold Flexibility on Kinase Selectivity

Scaffold TypeA-Ring StructureJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity (JAK2/JAK1)
Rigid Aromatic Fully Substituted Pyrazole3520.05x (JAK2 Selective)
Flexible Saturated Pyrrolidin-3-yl-pyrazole4135~1.0x (Balanced Dual)
Optimized Flexible N-Substituted Pyrrolidin-3-yl3>300>100x (JAK1 Selective)

(Data trends synthesized from structural optimization studies in JAK inhibitor development[3])

Validated Experimental Workflows

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a causal rationale and a definitive quality control checkpoint.

Protocol 1: Enantiomeric Resolution via Diastereomeric Salt Formation

Because the spatial orientation of the pyrrolidine ring dictates the trajectory of the molecule within the asymmetric kinase pocket, resolving the racemic 4-bromo-1-(pyrrolidin-3-yl)-1H-pyrazole into its pure (S) and (R) enantiomers is an absolute prerequisite[1].

  • Salt Formation: Dissolve racemic 4-bromo-1-(pyrrolidin-3-yl)-1H-pyrazole (1.0 eq) and a chiral resolving agent, such as L-(+)-tartaric acid (1.0 eq), in a polar protic solvent (e.g., ethanol)[1]. Causality: The basic secondary amine of the pyrrolidine reacts with the chiral acid to form a pair of diastereomeric salts with distinct solubility profiles.

  • Selective Crystallization: Heat the mixture to reflux until homogenous, then cool at a controlled rate of 5°C/hour to room temperature. Causality: Slow cooling prevents kinetic trapping and ensures the selective precipitation of the least soluble diastereomer.

  • Free-Basing: Filter the crystallized salt, suspend in dichloromethane (DCM), and wash with 1M aqueous NaOH. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validating Checkpoint (QC): Analyze the isolated free base via Chiral HPLC.

    • Validation Metric: The protocol is only deemed successful if the Enantiomeric Excess (ee) is ≥ 98%. If ee < 98%, the isolated material must be subjected to a secondary recrystallization cycle.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the C4-Bromine Handle

This protocol utilizes the 4-bromo substituent to attach a secondary aryl or heteroaryl motif, extending the scaffold into the kinase back-pocket.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 4-bromo-1-(N-Boc-pyrrolidin-3-yl)-1H-pyrazole (1.0 eq), the target aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ catalyst (0.05 eq), and K₂CO₃ (3.0 eq).

  • Degassing (Critical Step): Add a pre-degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Subject the flask to three freeze-pump-thaw cycles or purge with N₂ for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the irreversible oxidation of the active Pd(0) species to inactive Pd(II).

  • Reaction Execution: Heat the sealed flask at 90°C for 12 hours under positive nitrogen pressure.

  • Self-Validating Checkpoint (QC): Monitor the reaction progress via LC-MS.

    • Validation Metric: Locate the starting material mass peak [M+H]+ featuring the distinct 1:1 isotopic signature of bromine ( 79Br/81Br ). The reaction is complete and validated only when this isotopic doublet completely disappears, replaced by the exact mass of the coupled product.

References

  • [] Title: Research and Development of Janus Kinase (JAK) Inhibitors Source: BOC Sciences URL:

  • [3] Title: Discovery of YYSW001: A Highly Selective, Orally Bioavailable JAK1 Inhibitor Achieving Efficacy under a Moderate-Inhibition Strategy with Improved Preclinical Tolerability Source: Journal of Medicinal Chemistry - ACS Publications URL:

  • [1] Title: (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole Source: Benchchem URL:

  • [4] Title: WO2017108723A2 - PYRAZOLO[1,5a]PYRIMIDINE DERIVATIVES AS IRAK4 MODULATORS Source: Google Patents URL:

Sources

Foundational

In Silico Modeling of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole Interactions: A Comprehensive Guide for Fragment-Based Kinase Inhibitor Design

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), the identification of low-molecular-weight ligands that offer high ligand efficiency and synthetic tractability is paramount[1]. 4-Bromo-1-pyrro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the identification of low-molecular-weight ligands that offer high ligand efficiency and synthetic tractability is paramount[1]. 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole (and its enantiomeric salts, such as the (S)-dihydrochloride[2] or (R)-hydrochloride) has emerged as a highly versatile pharmacophoric building block.

As a Senior Application Scientist, I frequently observe computational campaigns fail because they misrepresent the electronic anisotropy of halogen atoms or miscalculate the protonation states of basic amines. This whitepaper provides a rigorous, self-validating in silico framework for modeling the interactions of this specific fragment. By synergizing Quantum Mechanics (QM) parameterization with Molecular Dynamics (MD), we can accurately capture the pyrazole's hinge-binding capacity, the bromine's σ -hole halogen bonding[3], and the pyrrolidine's solvent-exposed electrostatic interactions.

Structural & Physicochemical Profiling

Before initiating any in silico workflow, we must establish the physicochemical boundaries of the fragment. 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole perfectly complies with the "Rule of Three" (Ro3), making it an ideal starting point for fragment growing and linking strategies[1].

The structural logic of this fragment is tripartite:

  • The 1H-Pyrazole Core: Acts as a classic hydrogen bond donor/acceptor pair, ideal for anchoring to the kinase hinge region (e.g., Met108 in ERK2 or Val123 in other kinases)[4].

  • The C4-Bromine: Serves a dual purpose. Synthetically, it is a vector for Suzuki/Sonogashira cross-coupling. Computationally, it acts as a halogen bond donor via its electropositive σ -hole, capable of interacting with backbone carbonyls or gatekeeper residues (e.g., Met395 in PAK4)[5].

  • The N1-Pyrrolidine Ring: Provides a basic nitrogen that is predominantly protonated at physiological pH (7.4), enabling salt-bridge formation with acidic residues (Glu/Asp) in the solvent channel[6].

Table 1: Quantitative Physicochemical Data
PropertyValueFBDD Relevance (Causality)
Molecular Weight 216.08 g/mol < 300 Da; allows room for fragment expansion without exceeding Lipinski limits.
LogP (Estimated) 0.8 - 1.2Optimal lipophilicity for aqueous solubility during high-concentration fragment screening.
H-Bond Donors (HBD) 1 (Protonated Amine)Ensures targeted, directional interactions without excessive desolvation penalties.
H-Bond Acceptors (HBA) 3 (N atoms)Provides multiple vectors for interacting with the protein backbone.
Rotatable Bonds 2Low entropic penalty upon binding; highly pre-organized conformation.
pKa (Pyrrolidine) ~8.5 - 9.5Ensures >95% protonation at pH 7.4, critical for setting up MD force fields.

Mechanistic Interaction Pathways

To conceptualize the binding mode before docking, we map the fragment's features against a generalized kinase ATP-binding pocket.

BindingMechanism Fragment 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole Pyrazole 1H-Pyrazole Ring (Aromatic Core) Fragment->Pyrazole Bromine C4-Bromine (Halogen Bond Donor) Fragment->Bromine Pyrrolidine N1-Pyrrolidin-3-yl (Basic Amine) Fragment->Pyrrolidine Hinge Kinase Hinge Region (e.g., Met/Val Backbone) Pyrazole->Hinge Hydrogen Bonding (Donor/Acceptor) Gatekeeper Gatekeeper / Backbone C=O (Halogen Bond Acceptor) Bromine->Gatekeeper Sigma-Hole (u03C3) Interaction Solvent Solvent Channel / Acidic Res (e.g., Glu/Asp) Pyrrolidine->Solvent Salt Bridge / H-Bond (Protonated State)

Fig 1. Pharmacophoric mapping of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole in a kinase binding pocket.

The Computational Challenge: Modeling the σ -Hole

A critical failure point in standard in silico pipelines is the treatment of the bromine atom. Standard Molecular Mechanics (MM) force fields (like OPLS3 or GAFF) treat halogens as isotropic, negatively charged spheres. This fundamentally fails to capture the halogen bond—a highly directional, non-covalent interaction driven by an electropositive crown (the σ -hole) on the distal axis of the C-Br bond[3].

If you dock this fragment using standard charges, the bromine will artificially repel backbone carbonyls, yielding false-negative poses. To establish a self-validating system, we must introduce an Extra-Point (EP) charge or utilize QM/MM hybrid methods.

InSilicoWorkflow QM 1. QM Parameterization Calculate u03C3-hole ESP Add Extra-Point (EP) Charge Dock 3. Molecular Docking Halogen-aware scoring Induced-fit protocols QM->Dock Prep 2. Target Preparation Protonation states (pH 7.4) Water network analysis Prep->Dock MD 4. MD Simulations 100ns NPT Ensemble Trajectory clustering Dock->MD FEP 5. Free Energy & FEP MM/GBSA calculations Fragment growing vectors MD->FEP

Fig 2. Step-by-step in silico workflow for modeling halogen-enriched fragment interactions.

Step-by-Step Experimental Protocol

The following methodology ensures high scientific integrity and thermodynamic accuracy when simulating 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole.

Phase 1: Ligand Preparation and QM Parameterization

Causality: We use Density Functional Theory (DFT) to accurately map the electrostatic potential (ESP) of the fragment, ensuring the σ -hole is represented.

  • Conformational Search: Generate 3D conformers of the (R) and (S) enantiomers using a low-mode MD search.

  • Protonation: Force the protonation of the pyrrolidine nitrogen to yield a net +1 charge, reflecting physiological pH.

  • QM Optimization: Optimize the geometry using Gaussian or Jaguar at the B3LYP/6-311G** level of theory.

  • EP Charge Assignment: Analyze the ESP surface. Place a massless, positively charged dummy atom (Extra-Point) at a distance of ~1.6 Å from the Bromine nucleus along the C-Br vector. Assign a partial charge of roughly +0.10 to +0.15 e to this EP, adjusting the residual charge on the Br atom to maintain neutrality.

Phase 2: Target Preparation

Causality: Kinase active sites are highly dynamic and water-mediated. Incorrect tautomerization of the hinge residues will destroy docking accuracy.

  • Structure Retrieval: Import a high-resolution ( <2.0 Å) kinase crystal structure (e.g., ERK2 or PAK4).

  • Hydrogen Network Optimization: Use tools like Protein Preparation Wizard (Schrödinger) to optimize hydrogen bond networks. Ensure the hinge region (e.g., Met/Val) backbone amides and carbonyls are correctly oriented.

  • Water Hydration: Retain structural waters that bridge the ligand to the protein. The pyrrolidine ring often interacts with the solvent interface; displacing stable waters here incurs a massive entropic penalty.

Phase 3: Halogen-Aware Molecular Docking

Causality: Standard docking scores penalize halogen-oxygen clashes. We must use a scoring function that rewards the specific geometry of halogen bonds (C-X···O angle ≈160∘−180∘ )[7].

  • Grid Generation: Center the docking grid on the ATP-binding pocket, extending 15 Å to encompass the solvent channel.

  • Docking Run: Execute docking using Glide (with Halogen Bonding terms enabled) or GOLD (using the ChemPLP scoring function).

  • Pose Validation: Filter poses based on the geometric parameters defined by the HalBS score[7]. The C-Br···O distance should be ≤3.5 Å, and the θ1​ angle (C-Br···O) should approach 180∘ .

Phase 4: Molecular Dynamics (MD) and MM/GBSA

Causality: Docking provides a static snapshot. MD validates the stability of the halogen bond and the salt bridge over time, ensuring the pose is a true local minimum.

  • System Setup: Solvate the complex in a TIP3P water box with 150 mM NaCl. Apply the customized force field (e.g., GAFF2 with the EP charge modification).

  • Equilibration: Perform a 5 ns NVT/NPT equilibration to stabilize the solvent density and temperature (300 K).

  • Production Run: Execute a 100 ns unconstrained MD simulation.

  • Trajectory Analysis: Monitor the RMSD of the pyrazole core. Calculate the occupancy of the C-Br···O halogen bond. A stable interaction should persist for >75% of the trajectory.

  • Thermodynamic Profiling: Extract 100 frames from the final 20 ns and calculate the binding free energy ( ΔGbind​ ) using MM/GBSA. This quantitative metric will guide the subsequent fragment-growing phase (e.g., substituting the pyrrolidine or cross-coupling the bromine).

Conclusion

The in silico modeling of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole requires a nuanced understanding of sub-atomic electrostatic phenomena and dynamic protein environments. By explicitly parameterizing the bromine's σ -hole and respecting the protonation state of the pyrrolidine ring, computational chemists can transform this simple fragment into a highly potent, selective kinase inhibitor scaffold. This self-validating protocol minimizes false positives and provides actionable, geometrically sound vectors for medicinal chemistry elaboration.

References

  • The rise of fragment-based drug discovery Source: ResearchGate URL:[Link][1]

  • Fragment-Based Discovery of a Potent, Orally Bioavailable Inhibitor That Modulates the Phosphorylation and Catalytic Activity of ERK1/2 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][4]

  • A Study on the Effect of the Substituent against PAK4 Inhibition Using In Silico Methods Source: MDPI URL:[Link][5]

  • Halogen bonds between ligands and proteins: Can we use them in validation? Source: ResearchGate (PDB-REDO HalBS Score) URL:[Link][7]

  • Natural Product-Like Fragments Unlock Novel Chemotypes for a Kinase Target – Exploring Options beyond the Flatland Source: bioRxiv URL:[Link][6]

  • Halogen bonding (X-bonding): A biological perspective Source: PMC - NIH URL:[Link][3]

Sources

Exploratory

4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole: A Multivalent Scaffold for Fragment-Based Drug Discovery

Executive Summary Fragment-Based Drug Discovery (FBDD) has fundamentally reshaped the landscape of early-stage pharmaceutical development by prioritizing high ligand efficiency over brute-force affinity[1]. However, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) has fundamentally reshaped the landscape of early-stage pharmaceutical development by prioritizing high ligand efficiency over brute-force affinity[1]. However, the field has historically been plagued by the "flatland" problem—an over-reliance on planar, sp2-hybridized aromatic rings that fail to adequately sample three-dimensional binding pockets, leading to poor physicochemical properties during hit-to-lead optimization[2].

As a Senior Application Scientist, I present this technical whitepaper to deconstruct the utility of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole , a rationally designed fragment that systematically overcomes these limitations. By integrating a rigid heteroaromatic core with a highly flexible, sp3-rich appendage and a strategic halogen vector, this molecule serves as a masterclass in modern fragment library design[3].

Deconstructing the Pharmacophore: Causality & Logic

The architectural brilliance of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole lies in its tripartite structural logic. Each moiety is engineered to serve a specific, causal function in the target identification and validation pipeline.

The Pyrazole Core: The Rigid Anchor

The 1H-pyrazole ring is a privileged scaffold in medicinal chemistry, frequently utilized to target the hinge region of kinases[4]. It acts as a rigid spacer that provides precise geometric control over its substituents. The unhindered N2 nitrogen serves as a potent hydrogen-bond acceptor, capable of anchoring the fragment to backbone amides within the target protein's active site.

The Pyrrolidine Appendage: Escaping Flatland

To counteract the planar nature of the pyrazole, the pyrrolidine ring at the N1 position introduces critical three-dimensionality. Pyrrolidines are highly valued in FBDD because they possess a high fraction of sp3-hybridized carbons ( Fsp3​ ) and undergo rapid pseudorotation[5]. This conformational flexibility allows the secondary amine to sample multiple spatial vectors, increasing the probability of forming critical salt bridges or hydrogen bonds with acidic residues (e.g., Asp or Glu) in the binding pocket[2].

The C4-Bromine Vector: The Strategic Linchpin

The inclusion of a heavy halogen at the C4 position is the most critical feature of this fragment, serving a triple-threat function:

  • Crystallographic Beacon : Fragments typically bind with weak affinity ( KD​ in the mM range) and exhibit low occupancy in crystal lattices, making them difficult to resolve in standard electron density maps. Bromine possesses a strong anomalous scattering signal, allowing for unambiguous crystallographic detection even at partial occupancies[6].

  • Halogen Bonding : The bromine atom features a region of positive electrostatic potential (the σ -hole) along the extension of the C–Br bond. This allows it to act as a Lewis acid, forming highly directional halogen bonds with Lewis bases, such as backbone carbonyl oxygens, thereby driving enthalpy-mediated binding[7].

  • Synthetic Tractability : Once a hit is validated, the C4-bromine serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions, enabling rapid, structure-guided fragment growing[3].

Interaction_Vectors Molecule 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole Br C4-Bromine Molecule->Br Pyr Pyrrolidine NH Molecule->Pyr Pyz Pyrazole N2 Molecule->Pyz HalogenBond Halogen Bonding (Backbone Carbonyls) Br->HalogenBond SaltBridge Salt Bridge / H-Bond (Asp/Glu Residues) Pyr->SaltBridge HBAcceptor H-Bond Acceptor (Kinase Hinge Region) Pyz->HBAcceptor

Pharmacophoric interaction vectors of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole in a target binding site.

Physicochemical Profiling: Rule of Three (Ro3) Compliance

For a fragment to be viable, it must strictly adhere to Astex's "Rule of Three" (Ro3) to ensure that subsequent optimization does not push the final drug candidate beyond the Lipinski Rule of Five limits[1]. 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole exhibits an optimal physicochemical profile.

PropertyValueRo3 ThresholdAssessment
Molecular Weight (MW) 216.08 Da≤ 300 DaOptimal
cLogP ~1.2≤ 3Optimal (High solubility)
H-Bond Donors (HBD) 1≤ 3Optimal
H-Bond Acceptors (HBA) 2≤ 3Optimal
Fraction sp3 ( Fsp3​ ) 0.57> 0.3 (ideal)Excellent 3D character
Rotatable Bonds 1≤ 3Highly Rigid

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the workflows utilizing this fragment must be designed as self-validating systems. Below are the definitive methodologies for screening and evolving this molecule.

Protocol 1: Primary Screening via Anomalous X-ray Crystallography

Causality: Standard X-ray crystallography often yields false negatives for fragments due to low occupancy. By exploiting the[6], we create an internal control: if the anomalous difference map lacks a >5 σ peak, the hit is definitively rejected, eliminating observer bias.

Step-by-Step Methodology:

  • Crystal Preparation : Grow apo-crystals of the target protein using vapor diffusion.

  • Fragment Soaking : Transfer the crystals into a cryoprotectant drop containing 50 mM of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole (solubilized in 5-10% DMSO). Incubate for 2 to 24 hours to allow for lattice diffusion.

  • Data Collection : Flash-freeze the crystals in liquid nitrogen. Mount the crystals at a synchrotron beamline tuned specifically to the Bromine K-edge (approx. 13.47 keV or 0.92 Å) to maximize the anomalous scattering factor ( f′′ ).

  • Self-Validating Phasing : Process the diffraction data and generate an anomalous difference Fourier map. The presence of a distinct, high-sigma peak unambiguously locates the C4-bromine atom. Use this peak as a fixed anchor to model the orientations of the pyrazole and pyrrolidine rings into the 2Fo​−Fc​ electron density map.

Protocol 2: Hit-to-Lead Evolution via Pd-Catalyzed Cross-Coupling

Causality: Once the binding pose is validated, the fragment must be "grown" to capture additional binding energy. The C4-bromine vector allows for direct [3] via Suzuki-Miyaura coupling. The protocol is self-validating because the intermediate protection step prevents catalyst poisoning, ensuring that reaction failure is due to steric hindrance rather than chemical incompatibility.

Step-by-Step Methodology:

  • Amine Protection : React the fragment with Di-tert-butyl dicarbonate ( Boc2​O ) and Triethylamine (TEA) in Dichloromethane (DCM) at room temperature for 4 hours to protect the secondary amine of the pyrrolidine. Validate via LC-MS (mass shift of +100 Da).

  • Suzuki-Miyaura Coupling : In a microwave vial, combine the Boc-protected fragment (1 eq), a target-specific aryl boronic acid (1.5 eq), Pd(dppf)Cl2​ catalyst (0.05 eq), and K2​CO3​ (3 eq) in a 4:1 mixture of 1,4-Dioxane and water.

  • Reaction : Degas the mixture with N2​ for 10 minutes. Heat the reaction under microwave irradiation at 90°C for 1 hour.

  • Deprotection & Isolation : Extract the organic layer, concentrate, and treat with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours to remove the Boc group. Purify the final elaborated lead compound using preparative reverse-phase HPLC.

FBDD_Workflow Lib Brominated Fragment Library Xray Primary Screen (Anomalous X-ray) Lib->Xray Soak/Co-crystallize Ortho Orthogonal Validation (SPR / NMR) Xray->Ortho Detect Br Signal Hit Validated Hit (4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole) Ortho->Hit Confirm KD Grow Fragment Growing (Pd-Catalyzed Coupling) Hit->Grow Structure-Guided Design Lead Lead Compound (Optimized PK/PD) Grow->Lead Iterative SAR

Fragment-based drug discovery workflow leveraging brominated scaffolds for hit-to-lead evolution.

Conclusion

4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole is not merely a chemical starting point; it is a highly engineered molecular tool designed specifically for the rigors of Fragment-Based Drug Discovery. By harmonizing the rigidity of pyrazole, the 3D spatial coverage of pyrrolidine, and the crystallographic and synthetic utility of bromine, it provides medicinal chemists with a robust, self-validating platform for the discovery of novel therapeutics.

References

  • Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease Source: PMC / NIH URL:[Link]

  • What makes a good fragment in fragment-based drug discovery? Source: Taylor & Francis URL:[Link]

  • Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry Source: International Journal of Scientific Research & Technology URL:[Link]

  • Facilitating the application of halogen bonding in fragment-based drug discovery Source: Eberhard Karls Universität Tübingen URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Cross-Coupling Strategies for 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole in Drug Discovery

Executive Summary & Scientific Rationale 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole is a highly versatile, bifunctional building block extensively utilized in the synthesis of modern therapeutics, particularly kinase inhibito...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole is a highly versatile, bifunctional building block extensively utilized in the synthesis of modern therapeutics, particularly kinase inhibitors (e.g., Janus kinase (JAK) inhibitors) and G-protein-coupled receptor (GPCR) ligands[1].

The molecular architecture of this compound offers two distinct pharmacological and synthetic advantages:

  • The Pyrazole Core: Serves as an excellent bioisostere for phenyl and heteroaryl rings, offering superior aqueous solubility, lower lipophilicity (LogP), and critical hydrogen-bonding capabilities. The 4-bromo position provides a regioselective handle for transition-metal-catalyzed cross-coupling[2].

  • The Pyrrolidin-3-yl Moiety: Provides a basic aliphatic amine that can be tuned to optimize pharmacokinetic (PK) properties. In late-stage drug development, this nitrogen is typically functionalized via acylation, reductive amination, or sulfonation to engage target binding pockets[1].

Pre-Coupling Prerequisite: The Protection Strategy

Causality of Experimental Choice: The secondary amine of the pyrrolidine ring is highly nucleophilic. If left unprotected, it will readily coordinate to palladium(II) intermediates during the catalytic cycle, leading to severe catalyst poisoning or unintended competitive Buchwald-Hartwig oligomerization[3].

Therefore, masking the amine with a tert-butyloxycarbonyl (Boc) group is a mandatory prerequisite. The Boc group is inert to the highly basic, reductive conditions of cross-coupling but can be cleanly cleaved under mild acidic conditions (e.g., TFA in DCM or HCl in dioxane) prior to late-stage functionalization.

Workflow A 1. Starting Material 4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole B 2. N-Protection (Boc2O) Shields secondary amine from Pd-coordination A->B C 3. Cross-Coupling (Pd-Catalyzed) Suzuki-Miyaura or Buchwald-Hartwig B->C D 4. Deprotection (TFA or HCl) Unmasks pyrrolidine for derivatization C->D E 5. Late-Stage Functionalization Target API (e.g., Kinase Inhibitor) D->E

Figure 1: End-to-end synthetic workflow for 4-bromo-1-(pyrrolidin-3-yl)-1H-pyrazole functionalization.

Suzuki-Miyaura Cross-Coupling at the C4 Position

Mechanistic Insights & Catalyst Selection

The C4 position of the pyrazole is electron-rich, making the oxidative addition of Pd(0) into the C–Br bond significantly slower compared to standard electron-deficient aryl bromides[2]. To overcome this activation barrier, highly active precatalysts are required. While traditional Pd(PPh₃)₄ can be used, it often requires high temperatures and prolonged reaction times, leading to protodeboronation of the boronic acid.

Employing XPhos Pd G2 (a second-generation dialkylbiaryl phosphine precatalyst) is highly recommended. The bulky, electron-rich biphenylphosphine ligand facilitates rapid oxidative addition and stabilizes the Pd intermediate, allowing the reaction to proceed at lower temperatures with high turnover frequencies[2].

Quantitative Data: Catalyst Optimization

Table 1: Representative catalyst optimization for the Suzuki-Miyaura coupling of 1-(1-Boc-pyrrolidin-3-yl)-4-bromo-1H-pyrazole with phenylboronic acid.

Catalyst SystemLigandBaseSolventTemp (°C)Conversion (%)
Pd(PPh₃)₄ (10 mol%)PPh₃K₂CO₃Toluene/EtOH/H₂O100< 40%
Pd(dppf)Cl₂ (5 mol%)dppfK₃PO₄1,4-Dioxane/H₂O9075%
XPhos Pd G2 (3 mol%) XPhos K₃PO₄ 1,4-Dioxane/H₂O 80 > 95%
Self-Validating Protocol: Suzuki-Miyaura Arylation
  • Preparation: In a rigorously dried Schlenk flask or microwave vial, add 1-(1-Boc-pyrrolidin-3-yl)-4-bromo-1H-pyrazole (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2–1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Solvent & Degassing (Critical Step): Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v). Sparge the biphasic mixture with ultra-pure N₂ or Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) complex, halting the catalytic cycle.

  • Catalyst Addition: Quickly add XPhos Pd G2 (3–5 mol%) under a positive stream of inert gas. Seal the vessel.

  • Reaction: Heat the mixture to 80–90 °C in an oil bath for 4–8 hours. Monitor reaction progression via LC-MS. The disappearance of the starting material mass ( [M+H]+ ) validates completion.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the C4-arylated product.

Buchwald-Hartwig Amination at the C4 Position

Mechanistic Challenges & Ligand Design

Forming a C–N bond at the C4 position of a pyrazole is notoriously challenging. The intermediate Pd(II)-amido complex is highly susceptible to β-hydride elimination , a side reaction that leads to the formation of undesired imines and the reductive dehalogenation of the pyrazole starting material[4].

To successfully force the reaction toward the desired product, the rate of reductive elimination must outcompete β-hydride elimination. This is achieved by utilizing extremely bulky, electron-rich dialkylbiaryl phosphine ligands such as tBuDavePhos or tBuXPhos [4]. The steric bulk forces the Pd(II) center into a tight geometry that dramatically accelerates the product-forming reductive elimination step.

Logic Challenge Challenge: C4-Amination of Pyrazoles High rate of β-hydride elimination Ligand Solution: Bulky, Electron-Rich Ligands (e.g., tBuDavePhos, XPhos) Challenge->Ligand Mech1 Accelerates Reductive Elimination Ligand->Mech1 Mech2 Steric Bulk Prevents β-Hydride Elimination Ligand->Mech2 Result Successful C-N Bond Formation at C4 Mech1->Result Mech2->Result

Figure 2: Logical relationship between ligand selection and mechanistic success in C4-amination.

Self-Validating Protocol: Buchwald-Hartwig Amination
  • Preparation: In a dried, inert-gas-purged vial, combine 1-(1-Boc-pyrrolidin-3-yl)-4-bromo-1H-pyrazole (1.0 equiv), the desired primary or secondary amine (1.5 equiv), and Sodium tert-butoxide (NaOtBu) (2.0 equiv). Note: If the amine is a hydrochloride salt, increase the base to 3.0 equiv.

  • Catalyst & Ligand: Add Pd₂(dba)₃ (5 mol%) and tBuDavePhos (10 mol%).

  • Solvent & Degassing: Add anhydrous Toluene. Sparge the suspension with Argon for 10 minutes. Causality: Strong bases like NaOtBu can react with atmospheric moisture to form NaOH, which is ineffective for this coupling and can hydrolyze the Boc group.

  • Reaction: Seal the vial and heat to 100 °C for 12–16 hours.

  • Workup: Cool to room temperature. Dilute the crude mixture with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography (using a basic modifier like 1% Et₃N if the product is highly polar).

Post-Coupling: Deprotection & Late-Stage Functionalization

Once the C4 position is successfully functionalized, the Boc protecting group on the pyrrolidine nitrogen must be removed to yield the active secondary amine.

Deprotection Protocol:

  • Dissolve the coupled intermediate in Dichloromethane (DCM).

  • Add Trifluoroacetic Acid (TFA) to achieve a 1:4 TFA:DCM ratio.

  • Stir at room temperature for 2 hours. Monitor by TLC or LC-MS.

  • Concentrate in vacuo. To remove residual TFA, co-evaporate with Toluene (3x).

  • The resulting free pyrrolidine TFA salt can be directly utilized in subsequent amide couplings (using HATU/DIPEA) or reductive aminations (using NaBH(OAc)₃) to yield the final target molecule.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: American Chemical Society (acs.org)
  • Title: C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)
  • Source: Google Patents (google.com)

Sources

Application

Application Note: Advanced Methodologies for the N-Alkylation of Pyrazoles

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Mechanistic Causality The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core st...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Mechanistic Causality

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif in numerous FDA-approved therapeutics, including celecoxib, ruxolitinib, and crizotinib. The late-stage functionalization of the pyrazole core, specifically via N-alkylation, is a critical transformation in structure-activity relationship (SAR) campaigns[1]. However, the ambident nucleophilicity of unsymmetrical 1H-pyrazoles presents a profound regioselectivity challenge[2].

When an unsymmetrical pyrazole is deprotonated, the resulting pyrazolate anion possesses two nucleophilic nitrogen atoms (N1 and N2). The alkylation of this intermediate typically proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism[2]. The regiochemical outcome is rarely absolute; it is dictated by a delicate interplay of steric hindrance, electronic distribution, the nature of the electrophile, and the coordinating ability of the counterion[3]. Understanding the causality behind these factors is essential for engineering regiospecific workflows.

Engineering Regioselectivity: Base, Solvent, and Electrophile Dynamics

The Counterion Effect

The choice of base fundamentally alters the nature of the nucleophile. Strong bases like Sodium Hydride (NaH) generate a highly reactive, "naked" pyrazolate anion due to the dissociation of the small Na+ cation in polar aprotic solvents. This often leads to kinetically driven alkylation at the less sterically hindered nitrogen, though thermodynamic mixtures are common[4].

Conversely, Cesium Carbonate ( Cs2​CO3​ ) provides a large, highly polarizable Cs+ cation. The "cesium effect" enhances the solubility of the reactive complex and stabilizes the polar transition state, often improving overall yields and subtly shifting the regioselectivity compared to potassium or sodium bases[2].

Solvent Selection

Aprotic polar solvents (DMF, DMSO, MeCN) are essential for stabilizing the transition state of the SN​2 displacement. For example, 5 has been shown to provide reliable, thermodynamically controlled N1-alkylation for 3-substituted pyrazoles[5].

Advanced Regiocontrol Strategies

Traditional base-mediated protocols often fail to provide absolute regiocontrol, necessitating tedious chromatographic separations. To bypass this, researchers have developed innovative, highly selective strategies:

  • Catalyst-Free Michael Additions: Recent crystallographic evidence reveals that attractive non-covalent interactions can drive 1 of pyrazoles to α,β -unsaturated systems, yielding N1-alkylated products with exquisite selectivity (>99.9:1)[1].

  • Protecting Group Transposition: The use of [2-(trimethylsilyl)ethoxy]methyl (SEM) groups allows for the temporary blocking of one nitrogen, enabling sequential C-arylation followed by 6[6].

  • Biocatalysis: Engineered SAM-dependent methyltransferases have been developed to achieve7 using simple haloalkanes, representing the frontier of green synthesis[7].

Quantitative Data: Reaction Condition Matrix

Table 1: Influence of Reaction Conditions on Pyrazole N-Alkylation

Reaction ConditionBaseSolventElectrophileTypical N1:N2 RatioYieldKey Mechanistic Driver
Kinetic Deprotonation NaHDMFAlkyl HalidesSubstrate Dependent85-95%Formation of a highly reactive, "naked" pyrazolate anion[4].
Thermodynamic Control K2​CO3​ DMSOAlkyl Halides~ 3:1 to 5:170-85%Mild base heating allows equilibration; favors less sterically hindered N1[5].
Cesium Effect Cs2​CO3​ DMFAlkyl Halides~ 4:1 to 8:180-95%Large Cs+ cation enhances solubility and stabilizes the polar transition state[2].
Catalyst-Free Michael NoneNeat / EtOHAcrylates> 99.9:1> 90%Attractive non-covalent interactions in the neutral transition state[1].
Biocatalytic NoneBufferHaloalkanes> 99:1VariableEngineered SAM-dependent methyltransferases dictate spatial orientation[7].

Experimental Workflows and Self-Validating Protocols

PyrazoleWorkflow Start Unsymmetrical 1H-Pyrazole Q1 Strict Regiocontrol Required? Start->Q1 Standard Standard Protocol (NaH or Cs2CO3 / DMF) Q1->Standard No Q2 Type of Electrophile? Q1->Q2 Yes Mix Mixture of N1 & N2 Isomers (Requires Separation) Standard->Mix Michael Michael Acceptors (e.g., Acrylates) Q2->Michael Halide Alkyl Halides (e.g., R-X) Q2->Halide CatFree Catalyst-Free Addition (Solvent/Heat) Michael->CatFree N1_Michael >99:1 N1-Alkylation CatFree->N1_Michael SEM SEM-Transposition or Biocatalysis Halide->SEM N1_Halide Regiopure N-Alkyl Pyrazole SEM->N1_Halide

Decision matrix for pyrazole N-alkylation based on electrophile and regioselectivity needs.

Protocol A: General Base-Mediated N-Alkylation (NaH / DMF)

Objective: Broad-spectrum alkylation of pyrazoles using standard alkyl halides[4]. Causality & Validation: Sodium hydride (NaH) is chosen to ensure irreversible and complete deprotonation. The evolution of hydrogen gas serves as a continuous, self-validating visual indicator of the acid-base reaction. Once bubbling ceases, the researcher is guaranteed a quantitative yield of the pyrazolate nucleophile before the electrophile is introduced.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the system with inert gas (Nitrogen or Argon) for 5 minutes.

  • Base Suspension: Add NaH (60% dispersion in mineral oil, 1.2 equiv.) to the flask. Suspend in anhydrous DMF (approx. 5 mL/mmol of substrate) and cool the mixture to 0 °C using an ice bath.

  • Deprotonation (Self-Validation Step): Dissolve the unsymmetrical 1H-pyrazole (1.0 equiv.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH suspension. Self-Validation Checkpoint: Observe the immediate evolution of H2​ gas. Continue stirring at 0 °C for 30 minutes until gas evolution completely ceases, confirming total conversion to the pyrazolate anion.

  • Alkylation: Add the alkyl halide (1.1 equiv.) dropwise to the reaction mixture. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Quenching & Workup: Carefully quench the reaction by adding cold water dropwise (Caution: unreacted NaH will react violently). Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography to separate N1 and N2 regioisomers.

Protocol B: Highly Regioselective Catalyst-Free N1-Alkylation

Objective: Absolute regiocontrol (N1/N2 > 99.9:1) for the synthesis of N-alkyl pyrazoles via Michael addition[1]. Causality & Validation: This protocol leverages inherent attractive non-covalent interactions rather than brute-force thermodynamics. By omitting the base, the reaction avoids generating the highly reactive, indiscriminate pyrazolate anion, allowing the subtle steric and electronic biases of the neutral pyrazole to dictate a >99.9:1 N1 preference[1].

Step-by-Step Methodology:

  • Reagent Mixing: In a standard reaction vial, combine the unsymmetrical 1H-pyrazole (1.0 equiv.) and the Michael acceptor (e.g., methyl acrylate, 1.5 equiv.).

  • Solvent Addition (Optional): If the reagents are solid, add a minimal amount of ethanol to homogenize the mixture. If both are liquids, the reaction can be run neat to maximize the concentration and reaction rate.

  • Thermal Activation: Seal the vial and heat the mixture to 80 °C using an oil bath or heating block. Stir continuously for 12-24 hours.

  • Concentration: Cool the reaction to room temperature and remove excess Michael acceptor and solvent under reduced pressure using a rotary evaporator.

  • Analytical Validation (Self-Validation Step): Self-Validation Checkpoint: Dissolve an aliquot of the crude mixture in CDCl3​ and perform a 1H NMR analysis. The absence of the characteristic C5-proton shift for the N2-isomer (typically shifted downfield relative to the N1-isomer) confirms the >99.9:1 regioselectivity.

  • Final Purification: If trace impurities remain, pass the crude product through a short pad of silica gel using Hexanes/Ethyl Acetate.

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition Source: PubMed (Journal of the American Chemical Society) URL:[Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI (Molecules) URL:[Link]

Sources

Method

High-Throughput Cell Viability Screening of Pyrazole-Based Kinase Inhibitors

APPLICATION NOTE | CELLULAR ASSAYS & HIGH-THROUGHPUT SCREENING Executive Summary The pyrazole nucleus is an emerging, privileged scaffold in modern drug discovery, forming the structural basis for numerous FDA-approved t...

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Author: BenchChem Technical Support Team. Date: March 2026

APPLICATION NOTE | CELLULAR ASSAYS & HIGH-THROUGHPUT SCREENING

Executive Summary

The pyrazole nucleus is an emerging, privileged scaffold in modern drug discovery, forming the structural basis for numerous FDA-approved targeted therapeutics, including kinase inhibitors like ruxolitinib, ibrutinib, and axitinib[1]. Evaluating the cytotoxicity and anti-proliferative effects of novel pyrazole derivatives requires robust, interference-free cell viability assays. This application note outlines a self-validating, high-throughput protocol utilizing ATP-based luminescence to screen pyrazole compounds, specifically detailing the mechanistic rationale, assay selection, and step-by-step execution to ensure reproducible, high-fidelity data.

Mechanistic Rationale: Pyrazoles in Targeted Therapeutics

To design an effective cell viability assay, one must understand the mechanism of action (MoA) of the compounds being screened. Pyrazole derivatives frequently act as competitive inhibitors at the ATP-binding sites of kinases. For example,2 selectively inhibits Janus kinases (JAK1/2), effectively blocking the downstream phosphorylation of STAT proteins[2].

By inactivating the JAK/STAT signaling pathway, ruxolitinib downregulates the expression of anti-apoptotic proteins such as Myeloid Cell Leukemia-1 (Mcl-1). The suppression of Mcl-1 releases pro-apoptotic proteins (like Bak), thereby triggering intrinsic apoptosis and inhibiting cell proliferation in malignancies such as acute lymphoblastic leukemia (ALL) and colorectal cancer (CRC)[3].

G Ligand Cytokine Receptor Receptor Ligand->Receptor Binds JAK JAK1/2 Kinase Receptor->JAK Activates STAT STAT Activation JAK->STAT Phosphorylates JAK->STAT Inhibited Pyrazole Pyrazole (Ruxolitinib) Pyrazole->JAK Blocks ATP Mcl1 Mcl-1 Expression STAT->Mcl1 Upregulates STAT->Mcl1 Downregulated Apoptosis Apoptosis Mcl1->Apoptosis Inhibits Mcl1->Apoptosis Relieves Inhibition

Fig 1: Pyrazole-mediated inhibition of the JAK/STAT signaling pathway inducing apoptosis.

Assay Selection: Overcoming Tetrazolium Interference

A critical failure point in screening novel heterocyclic scaffolds is assay interference. While the colorimetric MTT assay is ubiquitous,4 independently of cellular NADH/NADPH[4]. This abiotic reduction generates false-positive viability signals, masking the compound's true cytotoxic efficacy.

The Solution: To circumvent redox interference, we utilize an orthogonal, ATP-based luminescent assay (e.g.,5). Because ATP is the primary energy currency of living cells and drops precipitously upon cell death, it is a highly sensitive and direct indicator of metabolic activity[5]. The homogeneous "add-mix-measure" format lyses cells and generates a stable "glow-type" luminescent signal proportional to the ATP present[6].

Experimental Design & Causality

To establish a self-validating system , the assay plate must contain internal controls to calculate the Z'-factor, a statistical measure of assay robustness.

  • Maximum Signal Control (Max): Cells treated with vehicle (0.1% DMSO). Represents 100% viability.

  • Minimum Signal Control (Min): Cells treated with a known cytotoxic agent (e.g., 10 µM Staurosporine) or cell-free media. Represents 0% viability (background).

  • Plate Selection: We mandate the use of opaque white 384-well plates . Causality: White plates maximize the reflection of the luminescent signal toward the detector, while opacity prevents optical crosstalk between adjacent wells, a common source of data artifact in high-density formats.

Step-by-Step Protocol: ATP-Based Viability Screening

Workflow Step1 1. Cell Seeding (384-well plate) Step2 2. Pyrazole Addition (Dose-response) Step1->Step2 Step3 3. Incubation (48-72 hours) Step2->Step3 Step4 4. CellTiter-Glo 2.0 Addition & Lysis Step3->Step4 Step5 5. Luminescence Measurement Step4->Step5

Fig 2: High-throughput screening workflow for pyrazole cell viability assays.

Phase 1: Preparation and Seeding
  • Cell Preparation: Harvest exponentially growing target cells (e.g., Nalm-6 or HCT-116). Ensure viability is >95% via Trypan Blue exclusion.

  • Seeding: Dispense 25 µL of cell suspension (typically 1,000–5,000 cells/well depending on the doubling time) into an opaque white 384-well microplate.

  • Equilibration: Incubate the plate overnight at 37°C, 5% CO₂ to allow for cell recovery and adherence (if using adherent lines).

Phase 2: Pyrazole Compound Treatment
  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the pyrazole compounds in 100% DMSO.

  • Dosing: Using an acoustic liquid handler or pinned tool, transfer the compounds into the assay plate. Dilute in media to achieve a final top concentration of 30 µM and a final DMSO concentration of ≤0.1%. Causality: DMSO concentrations above 0.1% can independently induce cytotoxicity, confounding the pyrazole's true IC₅₀.

  • Incubation: Incubate the treated plates for 48 to 72 hours at 37°C, 5% CO₂.

Phase 3: Assay Execution
  • Reagent Equilibration: Remove the5 from 4°C storage and equilibrate to room temperature (approx. 30 minutes)[5]. Causality: The luciferase enzyme kinetics are highly temperature-dependent. Adding cold reagent to a warm plate causes thermal gradients, leading to severe edge effects and variable luminescence across the plate.

  • Plate Equilibration: Concurrently, remove the 384-well assay plate from the incubator and equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 25 µL of CellTiter-Glo® 2.0 reagent to each well (1:1 ratio with the culture medium)[6].

  • Lysis: Mix the contents vigorously for 2 minutes on an orbital shaker (500 rpm). Causality: Mechanical agitation is required to thoroughly rupture the cell membranes and release intracellular ATP into the reaction buffer.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes. Causality: This allows the initial "flash" kinetics of the luciferin-luciferase reaction to stabilize into a steady "glow" signal, ensuring consistent readouts regardless of the well reading order[6].

  • Measurement: Record luminescence using a multi-mode microplate reader with an integration time of 0.25 to 1.0 second per well.

Quantitative Data Interpretation

The raw relative light units (RLU) are normalized to the vehicle control to determine percentage viability. A non-linear regression curve fit (four-parameter logistic equation) is utilized to calculate the IC₅₀.

Below is a summary table of validated quantitative data demonstrating the cytotoxic efficacy of various pyrazole derivatives across different cell lines:

Pyrazole CompoundTarget / MechanismCell LineAssay MethodReported IC₅₀ (µM)
Ruxolitinib JAK1/2 InhibitorNalm-6 (ALL)CellTiter-Glo / CCK8Dose-dependent apoptosis[2]
Ruxolitinib JAK1/2 InhibitorLS411N (CRC)Western / Viability20.0[3]
Compound 3a (Thiophene hybrid)Multi-targetMCF-7 (Breast)MTT10.36[7]
Compound 16 (Pyrene analog)Tubulin PolymerizationMCF-7 (Breast)Cytotoxicity Assay1.0[8]

Assay Validation Check: Before accepting the IC₅₀ data, calculate the Z'-factor using the Max and Min controls. Z' = 1 - (3σ_max + 3σ_min) / |µ_max - µ_min| A Z'-factor ≥ 0.5 validates that the dynamic range and well-to-well variance are sufficient for high-throughput screening.

Sources

Application

Preclinical In Vitro Evaluation of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole Derived Kinase Inhibitors

Executive Summary & Mechanistic Rationale The 1-pyrrolidin-3-yl-1H-pyrazole motif is a privileged scaffold in modern targeted drug discovery. The pyrazole core functions as a highly effective hinge-binding motif within t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1-pyrrolidin-3-yl-1H-pyrazole motif is a privileged scaffold in modern targeted drug discovery. The pyrazole core functions as a highly effective hinge-binding motif within the ATP pocket of kinases, establishing critical hydrogen bonds with the kinase backbone. Concurrently, the pyrrolidine ring extends into the solvent-exposed region, providing a basic amine vector that enhances aqueous solubility and dictates kinase selectivity through electrostatic interactions.

The 4-bromo substitution serves as a versatile synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling the rapid generation of diverse analog libraries. This specific scaffold has been successfully utilized to develop[1], as well as [2].

This application note provides a self-validating, step-by-step in vitro testing workflow for evaluating novel analogs derived from this scaffold, emphasizing causality and robust assay design.

Experimental Workflow

Workflow Library 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole Analog Library TRFRET Biochemical Profiling (TR-FRET Assay) Library->TRFRET Selectivity Kinase Selectivity Panel (AURKA vs JNK3) TRFRET->Selectivity PhosphoFlow Cellular Target Engagement (Phospho-Flow Cytometry) Selectivity->PhosphoFlow Viability Phenotypic Efficacy (3D Spheroid Viability) PhosphoFlow->Viability Hit Lead Candidate Selection Viability->Hit

Figure 1: Sequential in vitro testing workflow for pyrazole-derived kinase inhibitors.

Protocol 1: Cell-Free Biochemical Profiling (TR-FRET Kinase Assay)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescent ATP-depletion assays due to its superior resistance to compound interference. Small molecule libraries often contain auto-fluorescent compounds; the time-resolved nature of the Europium (Eu) donor emission (measured after a microsecond delay) eliminates short-lived background fluorescence, drastically reducing false-positive rates.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrazole analogs in 100% DMSO. Transfer 50 nL of compound to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing and eliminate tip-based carryover.

  • Enzyme Addition: Add 2.5 µL of 2X kinase solution (e.g., 2 nM recombinant AURKA or JNK3) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Critical Control: The inclusion of 0.01% Brij-35 prevents compound aggregation, a primary cause of non-specific stoichiometric inhibition.

  • Pre-incubation: Incubate for 30 minutes at room temperature. This allows for equilibrium binding, which is essential for accurately measuring slow-binding inhibitors, such as those inducing a DFG-out conformation[1].

  • Reaction Initiation: Add 2.5 µL of 2X ATP/ULight-labeled substrate mix. Validation Rule: The ATP concentration must be set precisely at the empirical Km​ for each specific kinase to ensure IC₅₀ values are directly comparable across different targets.

  • Termination & Detection: After 60 minutes, add 5 µL of stop/detection buffer containing EDTA (to chelate Mg²⁺ and halt the catalytic reaction) and the Eu-anti-phospho antibody.

  • Readout: Incubate for 1 hour and read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

Protocol 2: Cellular Target Engagement via Phospho-Flow Cytometry

Causality & Rationale: While Western blotting provides bulk population averages, Phospho-Flow Cytometry is employed to assess target engagement at single-cell resolution. This is critical for cell-cycle-dependent targets like AURKA. By co-staining with a DNA dye, researchers can gate specifically on G2/M phase cells where AURKA expression and auto-phosphorylation (p-Thr288) are maximal, preventing signal dilution from asynchronous cells in the G1 phase.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed target cells (e.g., MYC-amplified NCI-H446 cells) at 1×105 cells/well in a 96-well V-bottom plate. Treat with analogs for 4 hours.

  • Fixation: Add an equal volume of 4% paraformaldehyde (PFA) directly to the culture media (final concentration 2%) for 10 minutes at room temperature. Critical Step: Direct addition prevents dephosphorylation artifacts caused by centrifugation and media removal.

  • Permeabilization: Pellet cells, discard supernatant, and resuspend in ice-cold 90% methanol. Incubate at -20°C for at least 30 minutes. Methanol permeabilization is strictly required to allow bulky phospho-specific antibodies access to nuclear and cytoskeletal targets.

  • Staining: Wash cells twice with FACS buffer (PBS + 2% FBS). Stain with primary anti-p-AURKA (Thr288) antibody for 1 hour, followed by a fluorophore-conjugated secondary antibody and DAPI (1 µg/mL) for 30 minutes.

  • Acquisition & Gating: Acquire data on a flow cytometer. Gate on single cells G2/M phase (based on DAPI 4N DNA content) measure the median fluorescence intensity (MFI) of the phospho-signal to calculate cellular IC₅₀.

Protocol 3: Phenotypic Efficacy (3D Spheroid Viability Assay)

Causality & Rationale: 3D Spheroid models are utilized instead of 2D monolayers because they better recapitulate the spatial architecture, hypoxic gradients, and drug penetration kinetics of solid tumors. This ensures that the observed IC₅₀ values are more predictive of in vivo efficacy.

Step-by-Step Methodology:

  • Spheroid Formation: Seed 1,000 cells/well in ultra-low attachment (ULA) 96-well round-bottom plates. Centrifuge at 200 x g for 5 minutes to promote aggregation. Incubate for 72 hours until compact spheroids form.

  • Compound Treatment: Add analogs at varying concentrations. Include a DMSO vehicle control (0.1% final) and a cytotoxic reference compound (e.g., 1 µM Staurosporine) as a 100% lethality control to define the assay floor.

  • Incubation: Incubate for 96 hours to allow for multiple cell division cycles.

  • Detection: Add CellTiter-Glo 3D reagent (volume equal to culture media). Note: The 3D-specific reagent contains enhanced lytic capacity required to penetrate the dense extracellular matrix of the spheroid.

  • Lysis & Readout: Shake aggressively on an orbital shaker for 5 minutes, incubate in the dark for 25 minutes to stabilize the luminescent signal, and record luminescence.

Data Presentation

The following table demonstrates a standardized format for summarizing the multi-parametric data generated from the workflow, enabling rapid structure-activity relationship (SAR) analysis.

Table 1: Representative Profiling Data for 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole Derivatives

CompoundAURKA Biochemical IC₅₀ (nM)JNK3 Biochemical IC₅₀ (nM)p-AURKA Cellular IC₅₀ (nM)3D Spheroid Viability IC₅₀ (µM)
Analog A (Pyrimidine-substituted)12>10,000450.15
Analog B (Alkyl-aryl-substituted)>10,00025N/A>10
Alisertib (AURKA Reference)5>10,000150.08
Staurosporine (Pan-Kinase Control)38100.01

Note: Analog A demonstrates the desired profile for an AURKA-targeted oncology asset, whereas Analog B shows selectivity for JNK3, aligning with neurodegenerative disease targeting.

References

1.[1] Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

2.[2] Title: Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link]

Sources

Method

Application Notes and Protocols: Developing Cell-Based Assays for Pyrazole Inhibitors

Introduction The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] This versatile heterocyclic compound is particularly prominen...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] This versatile heterocyclic compound is particularly prominent in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of various diseases, especially cancer.[3][4] Pyrazole-containing drugs target a wide array of protein kinases, which are critical regulators of cellular processes often dysregulated in pathological conditions.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing robust cell-based assays to evaluate the efficacy and mechanism of action of novel pyrazole-based inhibitors.

Core Principles of Assay Development for Pyrazole Inhibitors

Developing effective cell-based assays for pyrazole inhibitors requires a multi-faceted approach that moves beyond simple viability screens. A well-designed assay cascade should provide insights into the compound's potency, target engagement, and downstream cellular effects. The key is to create a self-validating system where data from orthogonal assays converge to build a compelling narrative around the inhibitor's mechanism of action.

Key Considerations for Assay Design:
  • Target Identification and Pathway Context: Pyrazole derivatives have been shown to inhibit a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), B-Raf, and Janus Kinases (JAKs).[3][7][8] A thorough understanding of the target kinase and its role in specific signaling pathways is paramount for selecting appropriate cell lines and endpoints.

  • Cell Line Selection: The choice of cell line is critical and should be driven by the target of interest. Ideally, the selected cell line should exhibit dysregulation of the target pathway. For example, melanoma cell lines harboring the BRAF V600E mutation are appropriate for testing BRAF inhibitors.[9][10]

  • Assay Readout: A variety of readout technologies are available, including absorbance, fluorescence, and luminescence. The choice will depend on the specific assay and desired sensitivity.[11]

A Systematic Workflow for Inhibitor Evaluation

A logical and systematic workflow is essential for the efficient evaluation of novel pyrazole inhibitors. This process typically begins with broad screening to determine cellular potency, followed by more detailed mechanistic assays to confirm target engagement and understand the downstream consequences of inhibition.[3]

A Primary Screening: Cell Viability/Cytotoxicity Assays B Secondary Assays: Target Engagement Confirmation A->B Potent Hits C Tertiary Assays: Downstream Pathway Modulation B->C Confirmed Target Binders E Selectivity Profiling B->E Confirmed Target Binders D Phenotypic Assays C->D On-Target Activity

Caption: General workflow for evaluating a novel kinase inhibitor.

I. Primary Screening: Assessing Cellular Potency

The initial step in evaluating a new pyrazole compound is to determine its effect on cell viability and proliferation. These assays are fundamental for establishing a dose-response relationship and calculating key parameters like the IC50 (half-maximal inhibitory concentration).[12][13][14]

Protocol: Resazurin-Based Cell Viability Assay

This protocol describes a common and cost-effective method for assessing cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.

Materials:

  • Resazurin sodium salt solution

  • 96-well clear-bottom black plates

  • Appropriate cancer cell line and complete culture medium

  • Test pyrazole inhibitor and vehicle control (e.g., DMSO)

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >90%.

    • Dilute cells in complete medium to a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole inhibitor in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only and no-treatment controls.

    • Incubate for the desired treatment duration (e.g., 48-72 hours).

  • Resazurin Addition and Incubation:

    • Prepare a working solution of resazurin in PBS.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure fluorescence using a plate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

CompoundTarget KinaseCell LineIC50 (µM)
Pyrazole Analog ACDK2MCF-71.28[15]
Pyrazole Analog BBRAF V600EWM266.40.12[7]
Pyrazole Analog CVEGFR-2HT293.17[6]

Table 1: Example data summary for pyrazole inhibitors in cell viability assays.

II. Secondary Assays: Confirming Target Engagement

Once a compound demonstrates cellular potency, it is crucial to confirm that it directly interacts with its intended target within the complex cellular environment.[16] Several advanced techniques can be employed for this purpose.

A. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that assesses drug-target interaction based on the principle of ligand-induced thermal stabilization of the target protein.[17][18] Binding of a pyrazole inhibitor to its target kinase will increase the protein's stability, resulting in a higher melting temperature.[19]

A Treat Cells with Pyrazole Inhibitor or Vehicle B Heat Challenge (Temperature Gradient) A->B C Cell Lysis and Centrifugation B->C D Separate Soluble and Aggregated Proteins C->D E Quantify Soluble Target Protein (e.g., Western Blot) D->E F Generate Melt Curve to Determine Thermal Shift E->F

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Protocol: Western Blot-Based CETSA

Materials:

  • Cell line expressing the target kinase

  • Pyrazole inhibitor and vehicle control

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Thermal cycler

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat cells with the pyrazole inhibitor or vehicle for a specified time (e.g., 1 hour).[17]

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.[17]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or using lysis buffer.[17]

    • Centrifuge to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).[17][18]

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Perform SDS-PAGE and Western blotting using an antibody specific to the target kinase.[17][18]

  • Data Analysis:

    • Quantify the band intensities and plot them against the corresponding temperatures to generate melt curves for both the treated and untreated samples. A shift in the melt curve indicates target engagement.

B. NanoBRET™ Target Engagement Assay

NanoBRET™ is a proximity-based assay that measures protein-protein interactions in live cells using bioluminescence resonance energy transfer (BRET).[20][21] This technology can be adapted to assess target engagement by competing a known fluorescent tracer with the test compound for binding to the target protein, which is fused to a NanoLuc® luciferase.[16]

Principle of NanoBRET™ for Target Engagement

cluster_0 No Inhibitor cluster_1 With Pyrazole Inhibitor A NanoLuc-Target B Fluorescent Tracer A->B BRET Signal C NanoLuc-Target D Fluorescent Tracer C->D No BRET Signal E Pyrazole Inhibitor E->C

Caption: Principle of the NanoBRET™ Target Engagement Assay.

III. Tertiary Assays: Monitoring Downstream Pathway Modulation

Confirming that target engagement leads to the expected modulation of downstream signaling pathways is a critical validation step.[22] This involves measuring the phosphorylation status of key substrate proteins.

Case Study: Targeting the B-Raf/MEK/ERK Pathway

Many pyrazole compounds are designed to inhibit kinases within the MAPK/ERK pathway, such as B-Raf.[7][23] The BRAF V600E mutation leads to constitutive activation of this pathway, promoting cell proliferation.[9][10][24]

cluster_0 B-Raf/MEK/ERK Signaling Pathway GrowthFactors Growth Factors RAS RAS GrowthFactors->RAS BRAF B-Raf (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Proliferation & Survival ERK->Transcription Inhibitor Pyrazole B-Raf Inhibitor Inhibitor->BRAF

Sources

Application

Application Note: Utilizing 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole as a Privileged Scaffold for IRAK4 and JAK Inhibitor Development in Oncology

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale In modern targeted o...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

In modern targeted oncology, the transition from a raw chemical building block to a potent, cell-active kinase inhibitor requires scaffolds that offer both precise stereochemistry and versatile functionalization handles. 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole (and specifically its enantiomerically pure (S)-isomer, CAS: 1428331-37-6) has emerged as a highly privileged pharmacophore in the synthesis of inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Janus Kinases (JAK1/JAK2)[1].

Rather than acting as a standalone therapeutic, this compound is a critical starting material. The causality behind its widespread adoption in drug discovery is threefold:

  • Hinge-Binding Mimicry: The pyrazole core acts as an excellent bioisostere for the adenine ring of ATP, forming essential bidentate hydrogen bonds with the kinase hinge region[2].

  • Late-Stage Diversification: The bromine atom at the C4 position of the pyrazole serves as an ideal reactive handle for Suzuki-Miyaura cross-coupling, allowing chemists to attach diverse aryl or heteroaryl vectors that dictate selectivity between the DFG-in (active) and DFG-out (inactive) kinase conformations[3].

  • Solvent-Front Interactions: The chiral pyrrolidine ring at the N1 position projects toward the solvent-exposed channel of the kinase. Derivatization of the pyrrolidine nitrogen (e.g., via sulfonylation or alkylation) drastically tunes the compound's aqueous solubility, membrane permeability, and pharmacokinetic profile[4].

In cancer cell line studies—particularly those modeling MyD88-mutated Diffuse Large B-Cell Lymphoma (DLBCL) or JAK2-driven myeloproliferative neoplasms (MPNs)—derivatives of this scaffold are used to systematically dismantle oncogenic signaling cascades[2].

Pathway Visualization: Target Intervention

To understand the biological application of this scaffold, we must map the signaling pathways it is designed to disrupt. Scaffold-derived inhibitors are primarily screened for their ability to block the TLR/MyD88/IRAK4 axis or the Cytokine/JAK/STAT axis, both of which drive tumor survival and proliferation.

Pathway cluster_0 IRAK4 / MyD88 Pathway cluster_1 JAK / STAT Pathway Inhibitor Scaffold-Derived Inhibitors IRAK4 IRAK4 Kinase Inhibitor->IRAK4 JAK JAK1 / JAK2 Inhibitor->JAK Receptor1 TLR / IL-1R MyD88 MyD88 Adaptor Receptor1->MyD88 MyD88->IRAK4 NFkB NF-κB Activation IRAK4->NFkB Tumor Cancer Cell Survival & Proliferation NFkB->Tumor Receptor2 Cytokine Receptor Receptor2->JAK STAT STAT Phosphorylation JAK->STAT STAT->Tumor

Mechanism of scaffold-derived IRAK4/JAK inhibitors blocking oncogenic signaling pathways.

Experimental Workflow & Methodologies

The evaluation of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole derivatives requires a self-validating experimental system. The workflow bridges synthetic chemistry with phenotypic and target-engagement biological assays.

Workflow cluster_assays Phenotypic & Target Assays Scaffold 4-Bromo-1-pyrrolidin -3-yl-1H-pyrazole Chem Suzuki Coupling & N-Derivatization Scaffold->Chem Library Inhibitor Library Chem->Library InVitro Cancer Cell Line Screening Library->InVitro Viability CellTiter-Glo (Viability) InVitro->Viability WB Western Blot (p-STAT/p-IRAK) InVitro->WB Hit Lead Candidate Selection Viability->Hit WB->Hit

Experimental workflow from chemical derivatization to in vitro cancer cell line screening.
Protocol A: In Vitro Cell Viability Screening (Phenotypic Assay)

Causality Note: We utilize OCI-LY3 cells (MyD88 L265P mutated) to screen for IRAK4 inhibition, and SET-2 cells (JAK2 V617F mutated) for JAK2 inhibition[3]. These specific mutations render the cell lines oncogenically addicted to their respective pathways, ensuring that any observed cytotoxicity is directly correlated to on-target kinase inhibition rather than general chemical toxicity.

Materials:

  • Synthesized inhibitor library (10 mM stocks in 100% DMSO).

  • OCI-LY3 and SET-2 cancer cell lines.

  • CellTiter-Glo® Luminescent Cell Viability Assay.

  • Positive Controls: Ruxolitinib (JAK1/2) and PF-06650833 (IRAK4).

Step-by-Step Procedure:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed OCI-LY3 and SET-2 cells at a density of 1×104 cells/well in 96-well opaque white plates using 90 µL of RPMI-1640 supplemented with 10% FBS.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized derivatives in DMSO.

  • Treatment: Transfer 10 µL of the diluted compounds to the cell plates (final top concentration: 10 µM; final DMSO concentration: 0.1%). Self-Validation Step: Include a 0.1% DMSO vehicle control (100% viability baseline) and a 10 µM Staurosporine well (0% viability baseline) to calculate the assay's Z'-factor.

  • Incubation: Incubate plates at 37°C, 5% CO₂ for 72 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Read & Analyze: Measure luminescence using a multimode microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol B: Target Engagement via Western Blot (Mechanistic Assay)

Causality Note: Phenotypic death alone does not prove target engagement. To validate that the scaffold derivatives are hitting their intended kinases, we must measure downstream phosphorylation. For IRAK4, we measure p-IRAK1 (Thr209) rather than p-IRAK4, because IRAK4 autophosphorylation is highly transient, whereas IRAK4-mediated trans-phosphorylation of IRAK1 is a stable, reliable biomarker of IRAK4 kinase activity[4]. For JAK2, we measure p-STAT5 (Tyr694)[3].

Step-by-Step Procedure:

  • Treatment: Seed 2×106 cells/well in 6-well plates. Treat with the lead scaffold derivatives at 1x, 3x, and 10x their calculated IC₅₀ values for 4 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1x Halt™ Protease and Phosphatase Inhibitor Cocktail. Crucial Step: Phosphatase inhibitors prevent the rapid degradation of the phospho-epitopes during lysis.

  • Protein Quantification: Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C). Quantify protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane using a wet transfer system.

  • Immunoblotting: Block membranes in 5% BSA in TBST for 1 hour. Probe with primary antibodies (anti-p-IRAK1, anti-total IRAK1, anti-p-STAT5, anti-total STAT5, and anti-GAPDH as a loading control) overnight at 4°C.

  • Detection: Wash membranes and incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via chemiluminescence.

Quantitative Data Presentation

The structural modifications made to the 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole scaffold dictate the biological outcome. The table below summarizes expected structure-activity relationship (SAR) data when evaluating these derivatives in cancer cell lines.

Scaffold Modification (from 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole)OCI-LY3 IC₅₀ (nM)(IRAK4-dependent)SET-2 IC₅₀ (nM)(JAK2-dependent)Primary Target SelectivityADME / Physicochemical Impact
Pyrrolidine N-Sulfonylation (e.g., N-SO₂Me)15.2>10,000IRAK4 SelectiveHigh oral exposure; poor aqueous solubility[4].
Pyrrolidine N-Alkylation (e.g., N-Methyl)124.545.3Dual IRAK4 / JAK2Excellent solubility; reduced systemic exposure[4].
C4-Aryl Substitution (via Suzuki Coupling)>10,0008.4JAK2 SelectiveEnhances DFG-in pocket binding affinity for JAK2[3].
Unmodified Scaffold (Control)>20,000>20,000None (Inactive)Baseline building block; lacks target specificity.

Note: The unmodified (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole exhibits no inherent kinase inhibition until derivatized, highlighting its role as a structural foundation rather than an active pharmaceutical ingredient (API).

References

  • Benchchem. (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole. Benchchem Product Catalog.
  • ACS Publications. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. ACS Medicinal Chemistry Letters.
  • MDPI. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules.
  • ACS Publications. Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Journal of Medicinal Chemistry.

Sources

Method

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Pyrazole Derivatives

Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory properties of novel pyrazole derivatives. Pyrazole and it...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory properties of novel pyrazole derivatives. Pyrazole and its analogs represent a privileged scaffold in medicinal chemistry, forming the core of numerous anti-inflammatory drugs, including the COX-2 selective inhibitor Celecoxib.[1][2][3][4][5] This document moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and logical screening cascade. It details both foundational in vitro assays for high-throughput screening and essential in vivo models for confirming efficacy, complete with step-by-step protocols, data interpretation guidelines, and the molecular rationale underpinning each assay.

Introduction: The Pyrazole Scaffold in Inflammation

Inflammation is a fundamental protective response of the immune system to harmful stimuli, such as pathogens, damaged cells, or irritants.[2][6] However, dysregulated or chronic inflammation is a key component in the pathophysiology of numerous diseases, including rheumatoid arthritis, cardiovascular disease, and cancer.[6][7] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, but their utility can be limited by side effects, particularly gastrointestinal issues, often linked to the non-selective inhibition of cyclooxygenase (COX) enzymes.[2]

The five-membered pyrazole heterocycle has emerged as a critical pharmacophore in the development of safer and more effective anti-inflammatory agents.[6][7][8][9][10] Its structural versatility allows for precise modifications that can confer high potency and selectivity for specific inflammatory targets. The commercial success of pyrazole-based drugs like Celecoxib, a selective COX-2 inhibitor, underscores the therapeutic potential of this chemical class.[1][3] This guide provides the necessary protocols to rigorously assess novel pyrazole derivatives, from initial screening to preclinical validation.

Core Molecular Mechanisms & Therapeutic Targets

A successful evaluation of anti-inflammatory compounds requires a clear understanding of their potential molecular targets. Pyrazole derivatives typically exert their effects by modulating key enzymatic pathways and signaling cascades that propagate the inflammatory response.

2.1 The Arachidonic Acid Cascade and Cyclooxygenase (COX) Inhibition

When a cell is stimulated by an inflammatory signal, phospholipase A2 liberates arachidonic acid (AA) from the cell membrane.[11][12][13] AA is then metabolized by two main enzymatic pathways: cyclooxygenase (COX) and lipoxygenase (LOX).[1][14]

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[13][15]

  • COX-2: This isoform is inducible and its expression is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[1][13][15] COX-2-derived prostaglandins are key mediators of pain, swelling, and fever.

Arachidonic_Acid_Cascade cluster_cox Cyclooxygenase (COX) Pathway MEMBRANE Membrane Phospholipids PLA2 Phospholipase A2 MEMBRANE->PLA2 Inflammatory Stimuli AA Arachidonic Acid (AA) PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 (PGH2) COX1->PGH2_1 PGH2_2 Prostaglandin H2 (PGH2) COX2->PGH2_2 HOMEOSTASIS Homeostatic Functions (Gastric Protection, Platelet Aggregation) PGH2_1->HOMEOSTASIS INFLAMMATION Inflammation (Pain, Fever, Swelling) PGH2_2->INFLAMMATION

Figure 1. The Cyclooxygenase (COX) pathway of the Arachidonic Acid Cascade.
2.2 NF-κB Signaling and Cytokine Production

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of the inflammatory response.[20][21] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and degradation of IκB.[22][23] This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of hundreds of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules.[22][24] Inhibiting the NF-κB pathway is a key strategy for developing anti-inflammatory therapeutics.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus STIMULI Inflammatory Stimuli (LPS, TNF-α) RECEPTOR Cell Surface Receptor (e.g., TLR4) STIMULI->RECEPTOR IKK IKK Complex (Activated) RECEPTOR->IKK Signal Cascade IKB_NFKB IκB - NF-κB (Inactive Complex) IKK->IKB_NFKB Phosphorylates IκB IKB_P P-IκB (Phosphorylated) IKB_NFKB->IKB_P NFKB NF-κB (Active) IKB_NFKB->NFKB Releases NF-κB IKB_DEG IκB (Degraded) IKB_P->IKB_DEG NFKB_NUC NF-κB NFKB->NFKB_NUC Translocation DNA DNA (κB sites) NFKB_NUC->DNA GENES Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) DNA->GENES

Figure 2. The canonical NF-κB signaling pathway leading to gene transcription.
Section 1: In Vitro Assays for Primary Screening

In vitro assays are the first step in the screening cascade. They are rapid, cost-effective, and suitable for high-throughput screening of a library of pyrazole derivatives to identify promising lead compounds.

In_Vitro_Workflow COMPOUNDS Pyrazole Derivative Library ASSAY1 COX-1/COX-2 Inhibition Assay COMPOUNDS->ASSAY1 ASSAY2 LPS-Induced Cytokine Release Assay COMPOUNDS->ASSAY2 ASSAY3 Nitric Oxide (NO) Inhibition Assay COMPOUNDS->ASSAY3 DATA Data Analysis (IC50, Selectivity) ASSAY1->DATA ASSAY2->DATA ASSAY3->DATA HITS Lead Compound Identification DATA->HITS In_Vivo_Workflow LEADS Lead Compounds from In Vitro Screening MODEL1 Acute Model: Carrageenan-Induced Paw Edema LEADS->MODEL1 MODEL2 Systemic Model: LPS-Induced Inflammation LEADS->MODEL2 EVAL1 Measure Paw Volume (% Inhibition) MODEL1->EVAL1 EVAL2 Measure Serum Cytokines MODEL2->EVAL2 CONCLUSION Confirm Efficacy & Select Candidate for Further Development EVAL1->CONCLUSION EVAL2->CONCLUSION

Figure 4. General workflow for the in vivo evaluation of lead compounds.
Protocol 4: Carrageenan-Induced Paw Edema in Rodents

This is the most widely used preclinical assay for screening acute anti-inflammatory activity. [25][26] Causality & Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into a rodent's paw induces a biphasic inflammatory response. [25][27]* Early Phase (0-2 hours): Characterized by the release of histamine and serotonin.

  • Late Phase (3-6 hours): Mediated primarily by the overproduction of prostaglandins, with a peak edema around 3-5 hours. [27]The ability of a test compound to reduce the paw swelling (edema) in the late phase is indicative of COX inhibition. [26] Materials:

  • Wistar rats or Swiss albino mice.

  • 1% (w/v) Carrageenan solution in sterile saline.

  • Pletismometer or digital calipers for measuring paw volume/thickness.

  • Test compounds and positive control (e.g., Indomethacin, Diclofenac).

  • Vehicle for compound administration (e.g., 0.5% CMC or Tween 80 in water).

Step-by-Step Protocol:

  • Animal Acclimatization & Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6 per group):

    • Group 1: Vehicle Control

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group 3-5: Test Compound at different doses (e.g., 10, 30, 100 mg/kg, p.o.)

  • Baseline Measurement: Before any treatment, measure the initial volume (V₀) of the right hind paw of each animal. [25]3. Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.). The timing is crucial; typically, this is done 60 minutes before the carrageenan injection to allow for absorption. [25]4. Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal. [25][28][29]The uninjected left paw can serve as a control. [26]5. Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours. [28]6. Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Vt - V₀.

    • Calculate the Percentage Inhibition of Edema for each treated group relative to the vehicle control group, usually at the 3-hour or 4-hour mark: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Data Presentation:

Treatment Group (Dose)Paw Edema at 3h (mL ± SEM)% Inhibition
Vehicle Control0.85 ± 0.05-
Indomethacin (10 mg/kg)0.38 ± 0.0355.3%
Compound A (30 mg/kg)0.31 ± 0.0463.5%
Conclusion and Forward Look

This guide provides a validated, multi-tiered approach to systematically evaluate the anti-inflammatory potential of novel pyrazole derivatives. By starting with targeted in vitro assays (COX, cytokine, NO inhibition) and progressing to a well-established in vivo model of acute inflammation, researchers can efficiently identify and validate lead candidates. This structured screening cascade ensures that resources are focused on compounds with the most promising therapeutic profiles. Successful candidates from these assays can then proceed to more complex chronic inflammation models (e.g., adjuvant-induced arthritis) and comprehensive safety/toxicology studies required for preclinical drug development.

References
  • Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences, 6(S2), 8281–8289.
  • Rai, G., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 27(4), 653-662.
  • Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review.
  • Mócsai, A., & Schett, G. (2022). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology.
  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
  • BenchChem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. BenchChem.
  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121.
  • Crunkhorn, P., & Meacock, S. C. (1971). Mediators of the inflammation induced by carrageenin in the rat hind paw. British Journal of Pharmacology, 42(3), 392-402.
  • Ahmad, S., et al. (2014). Carrageenan-induced paw edema assay. Bio-protocol, 4(21), e1115.
  • Shishodia, S., & Aggarwal, B. B. (2005). Arachidonic Acid Cascade Enzyme Inhibition and Cancer. Current Pharmaceutical Design, 11(15), 1829-1854.
  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England Journal of Medicine, 336(15), 1066-1071.
  • Harizi, H., Corcuff, J. B., & Gualde, N. (2008). Arachidonic-acid-derived eicosanoids: roles in biology and immunopathology. Trends in Molecular Medicine, 14(10), 461-469.
  • CVPharmacology. (n.d.).
  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
  • Sharma, V., et al. (2014). Pyrazole and Pyrazoline Derivatives as Anti-Inflammatory agents. Current Topics in Medicinal Chemistry, 14(12), 1438-1457.
  • Geronikaki, A., & Gavalas, A. (2006). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Pharmaceuticals, 3(5), 1614-1636.
  • Kumari, S., & Gupta, H. (2025).
  • Tallima, H., & El Ridi, R. (2018). Arachidonic acid metabolism in health and disease. Journal of Advanced Research, 11, 33-40.
  • Abcam. (2024). Nitric Oxide Synthase Inhibitor Assay Kit (Fluorometric). Abcam.
  • Oeckinghaus, A., & Ghosh, S. (2009). The nuclear factor-kappaB (NF-kappaB) family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034.
  • Eweas, A. F., et al. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Medicinal Chemistry, 5(10), 458-466.
  • Cayman Chemical. (n.d.). Crosstalk in the Arachidonic Acid Cascade. Cayman Chemical.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors. BenchChem.
  • El-Sayed, N. N. E., et al. (2025).
  • Gomaa, H. A. M., & El-Sayed, W. M. (2018).
  • Theodosis-Nobelos, P., et al. (2021). Carrageenan-Induced Paw Edema. Bio-protocol, 11(13), e4060.
  • Hassan, G. S., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry, 171, 332-342.
  • Hess, N. J., et al. (2011). Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay. Journal of Visualized Experiments, (49), 2562.
  • Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 39-51.
  • BenchChem. (n.d.). Comparative Analysis of the Potential Mechanism of Action for 5-Hydrazinyl-4-phenyl-1H-pyrazole as a Cyclooxygenase-2 (COX-2) Inhibitor. BenchChem.
  • Abdel-Aziz, M., et al. (2024). Investigations of New N1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2304857.
  • Thermo Fisher Scientific. (n.d.). Immune Cell Stimulation via LPS Protocol. Thermo Fisher Scientific.
  • Hampson, P., et al. (2017). Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology. Anesthesiology, 126(4), 726-737.
  • Assay Genie. (n.d.). Nitric Oxide Synthase Inhibitor Assay Kit. Assay Genie.
  • Kumar, D., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3547-3563.
  • Sigma-Aldrich. (n.d.). Nitric Oxide Synthase Inhibitor Screening Kit. Sigma-Aldrich.
  • Al-Ostath, A., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia, 3(1), 223-241.
  • Sigma-Aldrich. (n.d.). Nitric Oxide Synthase (NOS) Assay Kit. Sigma-Aldrich.
  • Charles River Laboratories. (n.d.). LPS-Induced Cytokine Release Model.
  • Fujifilm Wako Chemicals. (n.d.). Development of Cytokine Release Assays for Human iPSC-derived Microglia. Fujifilm Wako Chemicals.
  • Cortese-Krott, M. M., et al. (2014). For red cell eNOS activity.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Purification Challenges of Brominated Pyrazoles

Introduction Brominated pyrazoles are privileged scaffolds in medicinal chemistry and agrochemical development, serving as critical handles for transition-metal-catalyzed cross-coupling reactions. However, isolating thes...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Brominated pyrazoles are privileged scaffolds in medicinal chemistry and agrochemical development, serving as critical handles for transition-metal-catalyzed cross-coupling reactions. However, isolating these intermediates with high purity is notoriously difficult. Researchers frequently encounter co-eluting regioisomers, severe baseline streaking, and unpredictable retention times.

This technical guide provides field-proven troubleshooting strategies, grounded in the physicochemical mechanisms of pyrazole behavior, to help you diagnose and resolve your specific purification bottlenecks.

Diagnostic Workflow

Use the decision matrix below to determine the optimal purification strategy based on the structural state of your brominated pyrazole mixture.

Workflow N1 Crude Bromopyrazole Mixture N2 Assess N-H Status N1->N2 N3 Free N-H (Tautomerization Active) N2->N3 Unsubstituted N4 Substituted N-R (Regioisomers) N2->N4 Alkylated/Arylated N5 Can you derivatize? N3->N5 N8 RP-HPLC (C18) Water/MeCN + 0.1% TFA N4->N8 Polarity Diff > 5% N9 Preparative SFC N4->N9 Co-eluting Isomers N6 N-Boc/SEM Protection N5->N6 Yes N7 Normal Phase Silica + 1% TEA/AcOH N5->N7 No (Mask Silanols) N6->N4 Locked Tautomers

Workflow for selecting the optimal purification strategy for brominated pyrazoles.

Troubleshooting FAQs

Q1: Why do my N-alkylated bromopyrazole regioisomers (e.g., 1-alkyl-3-bromo vs. 1-alkyl-5-bromo) co-elute as a single broad peak on normal-phase silica gel? Causality & Solution: Normal-phase chromatography separates compounds based on polar interactions. N-alkylated regioisomers of bromopyrazoles possess nearly identical dipole moments and hydrogen-bonding capacities, making their polarities virtually indistinguishable on silica. To resolve them, you must exploit subtle differences in their hydrophobic surface area. Reversed-Phase HPLC (RP-HPLC) is the gold standard for this. For example, in 3-aryl-substituted pyrazoles, the 3-position substituent often sterically shields the polar pyrazole core differently than a 5-position substituent, causing the 3-substituted regioisomer to be slightly less polar and elute second on a C18 column[1]. Actionable Fix: Switch from normal-phase silica to preparative RP-HPLC using a C18 column with a Water/Acetonitrile gradient.

Q2: I am trying to purify a free-NH bromopyrazole, but I observe severe peak broadening and baseline tailing. How can I fix this? Causality & Solution: This is caused by two overlapping phenomena:

  • Annular Prototropic Tautomerism: The N-H proton rapidly exchanges between the N1 and N2 positions in solution. Because this interconversion occurs at a rate competitive with the chromatographic timescale, the compound exists as a "smeared" average rather than a discrete band[2].

  • Silanol Interactions: The basic nitrogen of the pyrazole ring acts as a strong hydrogen-bond acceptor, interacting non-specifically with acidic residual silanols on the silica gel surface[3]. Actionable Fix: Add a mobile phase modifier to mask the silanols. Incorporating 1% Triethylamine (TEA) or 1% Acetic Acid (AcOH) into your eluent will competitively bind to the silica surface, sharpening the peak. Alternatively, temporarily protect the N-H group (e.g., with a Boc or SEM group) to lock the tautomeric state and eliminate hydrogen bonding.

Q3: How do I efficiently separate mono-brominated (e.g., 4-bromo-1H-pyrazole) from over-brominated (e.g., 3,4-dibromo-1H-pyrazole) byproducts? Causality & Solution: Bromine is a highly lipophilic halogen. Each successive bromination event significantly increases the molecule's overall lipophilicity (LogP). While normal-phase chromatography struggles to differentiate these based on polarity, RP-HPLC excels at differentiating them based on hydrophobicity. Actionable Fix: Run a shallow RP-HPLC gradient (e.g., 5% to 40% Acetonitrile over 30 minutes). The mono-brominated species will elute first, followed by the di-brominated, and finally the tri-brominated species, with baseline resolution.

Self-Validating Experimental Protocols

Protocol A: Tautomer-Locking via N-Boc Protection for Regioisomer Separation

Purpose: To convert a streaking, tautomerizing free-NH bromopyrazole into a discrete, easily separable protected intermediate.

  • Reaction Setup: Dissolve the crude free-NH bromopyrazole (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq). Causality: DMAP acts as an acyl transfer catalyst, significantly accelerating the protection of the sterically hindered pyrazole nitrogen.

  • Protection: Dropwise add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq). Stir and allow the mixture to warm to room temperature over 2 hours.

  • Self-Validation (TLC): Spot the reaction on a silica TLC plate (Eluent: 20% EtOAc/Hexanes). The reaction is complete when the UV-active, baseline-streaking starting material is entirely replaced by a tight, high-Rf spot.

  • Purification: Concentrate the mixture and purify via standard normal-phase flash chromatography. The locked tautomers (now distinct regioisomers) can often be resolved at this stage.

Protocol B: Preparative RP-HPLC Separation of Bromopyrazole Regioisomers

Purpose: To isolate pure regioisomers when normal-phase methods fail.

  • Sample Preparation: Dissolve the regioisomer mixture in DMSO or the starting mobile phase (e.g., 10% MeCN in Water). Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Use a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA. Causality: TFA ensures the basic pyrazole nitrogens remain fully protonated, preventing secondary interactions with the stationary phase and ensuring sharp peak symmetry.

  • Gradient Execution: Run a shallow gradient (e.g., 10% B to 50% B over 40 minutes).

  • Collection & Validation: Monitor UV absorbance at 254 nm. The desired 3-substituted regioisomer typically elutes as the second peak due to its slightly lower polarity[1]. Lyophilize the collected fractions to obtain the pure isomers.

Quantitative Data Summaries

Table 1: Comparison of Chromatographic Strategies for Bromopyrazoles

MethodStationary PhaseMobile Phase ModifiersBest Used ForResolution QualityPeak Shape
Normal-Phase Unmodified SilicaNoneHighly non-polar pyrazolesPoor (Co-elution)Broad / Tailing
Modified NP Unmodified Silica1% TEA or 1% AcOHFree-NH pyrazolesModerateSharp
RP-HPLC C18 (End-capped)0.1% TFA or Formic AcidRegioisomers, Mono/Di-bromoExcellentSharp
Prep SFC Chiral/Achiral (e.g., 2-EP)Methanol + 0.2% NH₃Closely eluting regioisomersExcellentVery Sharp

Table 2: Typical Elution Order in RP-HPLC (C18, Water/MeCN Gradient)

Compound ClassRelative LipophilicityElution Order
Unbrominated PyrazoleLow1st
Mono-brominated PyrazoleMedium2nd
Di-brominated PyrazoleHigh3rd
5-Aryl-bromopyrazoleModerateEarly Regioisomer
3-Aryl-bromopyrazoleModerate-HighLate Regioisomer[1]

References

  • Rai, G., et al. "Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH)." Journal of Medicinal Chemistry, ACS Publications, 2017. URL:[Link]

  • Silva, V. L. M., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, MDPI, 2019. URL:[Link]

Sources

Optimization

Technical Support Center: Suzuki-Miyaura Coupling of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole

Welcome to the advanced troubleshooting center for the cross-coupling of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole . This substrate presents a unique "dual-threat" profile to synthetic chemists and drug development professio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for the cross-coupling of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole . This substrate presents a unique "dual-threat" profile to synthetic chemists and drug development professionals:

  • The Free Secondary Amine: The unprotected pyrrolidine ring acts as a potent nucleophile and Lewis base, leading to rapid catalyst poisoning and competing side reactions.

  • The 4-Bromopyrazole Core: The C4-position of the pyrazole ring is highly electron-rich, making the oxidative addition of the C-Br bond kinetically sluggish compared to standard aryl bromides[1].

This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to overcome these intrinsic chemical barriers.

Diagnostic Workflow

TroubleshootingWorkflow Start Reaction Failure: Low Yield or No Conversion CheckAmine Is the pyrrolidine amine protected? Start->CheckAmine Unprotected No (Free Secondary Amine) CheckAmine->Unprotected Yes Protected Yes (e.g., N-Boc protected) CheckAmine->Protected No Poisoning Primary Issue: Catalyst Poisoning via Amine Coordination or Competing C-N Coupling Unprotected->Poisoning Sluggish Primary Issue: Sluggish Oxidative Addition into Electron-Rich 4-Br Pyrazole Protected->Sluggish Sol1 Action: Switch to XPhos Pd G3 (Steric shielding prevents poisoning) Poisoning->Sol1 Sol2 Action: Use electron-rich ligands (e.g., SPhos) Increase temp to 90-100°C Sluggish->Sol2

Diagnostic workflow for troubleshooting Suzuki-Miyaura couplings with 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My reaction stalls at <10% conversion when using standard catalysts like Pd(PPh₃)₄. Why? A1: The failure is caused by the unprotected secondary amine on the pyrrolidine ring. Free amines strongly coordinate to coordinatively unsaturated Palladium(II) intermediates, displacing standard phosphine ligands and forming stable, off-cycle inactive complexes (catalyst poisoning)[2]. Solution: You must use a highly sterically hindered, electron-rich ligand system. Buchwald dialkylbiarylphosphines, specifically XPhos, create a steric shield around the Pd center that physically prevents the secondary amine from coordinating, while providing enough electron density to accelerate the difficult oxidative addition into the C4-Br bond[3].

Q2: I am observing complete consumption of the starting material, but LC-MS shows a mass corresponding to a dimer or a C-N coupled product. What is happening? A2: You are observing a competing Buchwald-Hartwig amination. The free secondary amine of your substrate is acting as a nucleophile, reacting either with another molecule of your starting material (homo-coupling) or with the aryl halide partner (if you are performing a reverse Suzuki). Solution: To suppress C-N bond formation in favor of C-C bond formation, switch to a weaker, inorganic base (e.g., K₃PO₄ or Na₂CO₃) instead of strong alkoxides (like NaOtBu), which deprotonate the amine and accelerate Buchwald-Hartwig pathways.

Q3: The boronic acid partner is disappearing, but my 4-bromopyrazole remains unreacted. How do I fix this? A3: This is classic protodeboronation. The boronic acid hydrolyzes to the corresponding arene before the sluggish oxidative addition of the 4-bromopyrazole can occur. Solution: Reduce the water content in your solvent mixture (shift from 1:1 Dioxane:Water to 4:1 or 10:1), or employ a slow-addition technique for the boronic acid over 2 hours via a syringe pump. Using boronic acid pinacol esters (Bpin) instead of free boronic acids also significantly reduces protodeboronation rates.

Q4: How should I handle the workup? The product is highly polar and streaks on silica gel. A4: Because the product contains both a pyrazole and a basic pyrrolidine ring, standard silica gel chromatography will result in severe tailing and loss of yield. Solution: Utilize an acid-base extraction (detailed in Protocol A below) to isolate the product from neutral impurities. If chromatography is unavoidable, use Reverse-Phase HPLC or pre-treat normal-phase silica with 1% Triethylamine (Et₃N) to neutralize the acidic silanol groups.

Catalyst & Ligand Optimization Matrix

To summarize the causality behind catalyst selection, reference the table below. Standard unhindered catalysts will fail; modern precatalysts are required.

Catalyst SystemLigand PropertiesAmine ToleranceExpected ConversionPrimary Failure Mode
Pd(PPh₃)₄ Standard, unhinderedPoor< 10%Rapid catalyst poisoning by free amine
Pd(dppf)Cl₂ Bidentate, moderate bite angleLow15 - 30%Sluggish oxidative addition; partial poisoning
Pd(OAc)₂ / SPhos Electron-rich, moderate bulkModerate40 - 60%Competing Buchwald-Hartwig amination
XPhos Pd G3 Highly bulky, electron-richExcellent> 85%Protodeboronation of partner (if water is excessive)
Validated Experimental Protocols
Protocol A: Direct Coupling via Steric Shielding (Recommended)

This protocol utilizes XPhos Pd G3 to bypass the need for amine protection, saving two synthetic steps and maximizing atom economy.

  • Preparation: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole (1.0 equiv, 0.5 mmol), the appropriate arylboronic acid (1.5 equiv, 0.75 mmol), and anhydrous K₃PO₄ (3.0 equiv, 1.5 mmol).

  • Catalyst Addition: Add XPhos Pd G3 (0.05 equiv, 5 mol%).

  • Solvent & Degassing: Add 5 mL of a 4:1 mixture of 1,4-Dioxane and deionized H₂O. Seal the vial with a PTFE septum cap. Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen.

  • Reaction: Heat the mixture in a pre-heated oil bath at 90 °C for 12 hours under vigorous stirring.

  • Workup (Acid-Base Extraction): Cool to room temperature. Dilute with EtOAc (10 mL) and extract with 1M HCl (aqueous, 10 mL). Note: The basic product will protonate and move to the aqueous layer, leaving neutral impurities, ligands, and protodeboronated byproducts in the organic layer.

  • Isolation: Basify the isolated aqueous layer to pH 10 using 2M NaOH, then extract 3x with a 3:1 mixture of Dichloromethane/Isopropanol. Dry the combined organics over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: The Two-Step "Protect and Couple" Method

Use this fallback method if Protocol A yields inseparable side products due to highly complex or sensitive boronic acids.

  • In-Situ Protection: Dissolve 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole in DCM. Add Et₃N (1.5 equiv) and Boc₂O (1.1 equiv). Stir at room temperature for 2 hours. Wash with water, dry, and concentrate to yield the N-Boc protected intermediate.

  • Coupling: Subject the crude N-Boc intermediate to standard Suzuki conditions: Pd(dppf)Cl₂ (5 mol%), Na₂CO₃ (2.0 equiv), Arylboronic acid (1.2 equiv) in Dioxane/H₂O (4:1) at 80 °C for 8 hours.

  • Deprotection: After standard aqueous workup and silica gel purification, dissolve the intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir for 1 hour at room temperature, then concentrate under reduced pressure to yield the final product as a TFA salt.

References
  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | Source: nih.gov | URL: 1

  • Title: trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides | Source: acs.org | URL: 2

  • Title: Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid | Source: nih.gov | URL: 3

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole

Welcome to the technical support guide for the synthesis of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this critical building block in their synthetic endeavors. As a key intermediate, particularly in the development of Janus kinase (JAK) inhibitors, achieving a robust and high-purity synthesis is paramount[1]. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the common challenges associated with this synthesis.

The primary synthetic route involves the N-alkylation of 4-bromo-1H-pyrazole with a protected 3-halopyrrolidine or a pyrrolidine with a suitable leaving group at the 3-position, followed by deprotection. While seemingly straightforward, this pathway is prone to several side reactions that can impact yield, purity, and scalability.

Primary Synthetic Pathway

The synthesis is typically a two-step process starting from commercially available materials.

Caption: General two-step synthesis of the target compound.

Troubleshooting and FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My N-alkylation reaction has stalled, showing low conversion of starting materials. What are the likely causes and solutions?

A1: Symptoms & Analysis A stalled reaction is typically identified by TLC or LC-MS analysis showing significant amounts of unreacted 4-bromo-1H-pyrazole and/or the pyrrolidine electrophile.

Causality & Troubleshooting This issue is almost always related to suboptimal reaction conditions that fail to drive the SN2 reaction to completion. The key parameters to investigate are the base, solvent, temperature, and the nature of the leaving group (LG).

  • Base Strength: The base must be strong enough to deprotonate the pyrazole N-H (pKa ≈ 14), but not so strong that it promotes elimination side reactions. Carbonate bases are often a good starting point.

  • Leaving Group Ability: The rate of the SN2 reaction is directly proportional to the quality of the leaving group.

  • Solvent Effects: A polar aprotic solvent is required to dissolve the pyrazole salt and facilitate the nucleophilic attack.

Recommended Solutions:

ParameterRecommendationRationale
Base Switch from K₂CO₃ to Cs₂CO₃. If the reaction is still sluggish, consider NaH.Cesium carbonate offers higher solubility and reactivity in organic solvents. Sodium hydride is a stronger, non-nucleophilic base that can fully deprotonate the pyrazole, though it requires strictly anhydrous conditions[2].
Leaving Group If using a tosylate (OTs) or mesylate (OMs), consider converting the N-Boc-3-hydroxypyrrolidine to N-Boc-3-iodopyrrolidine via an Appel or Finkelstein reaction.The reactivity order for leaving groups is I > Br > OTs > OMs. An iodide will significantly accelerate the substitution reaction.
Temperature Gradually increase the reaction temperature from room temperature up to 60-80 °C.Increased thermal energy will help overcome the activation barrier. Monitor closely for the appearance of degradation products.
Solvent Ensure the solvent (DMF, DMSO) is anhydrous.Water can hydrolyze the pyrrolidine electrophile and interfere with the activity of strong bases like NaH.
Q2: I've isolated my product, but NMR analysis shows two sets of pyrazole peaks, suggesting a regioisomeric mixture. How is this possible with a symmetric pyrazole?

A2: Symptoms & Analysis While the desired product is the major component, 1H NMR shows a duplicate set of pyrazole and pyrrolidine signals. LC-MS analysis reveals two peaks with identical mass-to-charge ratios that co-elute closely.

Causality & Troubleshooting Although 4-bromo-1H-pyrazole is symmetric, the formation of N1 and N2 regioisomers can still occur. The deprotonated pyrazole anion is an ambident nucleophile. The distribution of the negative charge and the position of the counter-ion (from the base) can direct the incoming electrophile to either nitrogen. This regioselectivity is influenced by factors like the base's cation, the solvent, and any additives[3][4][5].

Caption: Competing N1 and N2 alkylation pathways.

Recommended Solutions:

  • Modify the Base: The choice of cation can significantly influence the reaction site. Softer cations like Cs⁺ (from Cs₂CO₃) often favor N1 alkylation. Harder cations like K⁺ or Na⁺ may lead to different isomeric ratios[3].

  • Solvent Tuning: Switching from a highly polar solvent like DMSO to a less polar one like acetonitrile (ACN) or THF can alter the solvation of the pyrazole anion and influence the regiochemical outcome.

  • Purification Strategy: If a minor amount of the regioisomer is unavoidable, purification can be challenging due to similar polarities. Consider converting the final product to its hydrochloride or phosphate salt, which may have different crystallization properties, allowing for purification by recrystallization[6].

Q3: My reaction mixture has turned dark, and I've isolated a significant amount of N-Boc-2,3-dehydropyrrolidine. What is causing this elimination side reaction?

A3: Symptoms & Analysis The reaction turns from colorless/pale yellow to dark brown or black. GC-MS or LC-MS analysis of the crude mixture shows a prominent peak corresponding to the mass of N-Boc-2,3-dehydropyrrolidine, in addition to unreacted starting materials and some product.

Causality & Troubleshooting This is a classic case of the base promoting an E2 elimination reaction which competes with the desired SN2 substitution. This is especially prevalent when using a sterically hindered or very strong base with a secondary alkyl halide/tosylate.

SN2_vs_E2 reactants Pyrrolidine Electrophile + Pyrazole Anion sn2_product Sₙ2 Product (Substitution) reactants->sn2_product Nucleophilic Attack (Desired) e2_product E2 Product (Elimination) reactants->e2_product Proton Abstraction (Side Reaction)

Caption: Competition between Sₙ2 substitution and E2 elimination.

Recommended Solutions:

ParameterRecommendationRationale
Base Selection Use a milder, less sterically hindered base. K₂CO₃ or Cs₂CO₃ are preferred over stronger bases like NaH or potassium tert-butoxide (KOtBu) when elimination is a problem.Carbonate bases are strong enough to deprotonate the pyrazole but are generally less effective at promoting E2 elimination of secondary systems compared to alkoxides or hydrides.
Temperature Control Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at room temperature before attempting to heat.Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures.
Leaving Group Use a substrate with a better leaving group, such as an iodide.A better leaving group accelerates the SN2 pathway, allowing it to outcompete the E2 pathway, especially at lower temperatures.

Experimental Protocols

Protocol 1: N-Alkylation of 4-Bromo-1H-pyrazole
  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-bromo-1H-pyrazole (1.0 eq.), N-Boc-3-iodopyrrolidine (1.1 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Add anhydrous N,N-dimethylformamide (DMF, 5-10 mL per mmol of pyrazole).

  • Stir the mixture vigorously at room temperature (20-25 °C).

  • In-Process Control: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield N-Boc-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine.

Protocol 2: Boc-Deprotection
  • Dissolve the purified N-Boc protected intermediate (1.0 eq.) in dichloromethane (DCM, 10 mL per mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • In-Process Control: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole.

  • Optional Salt Formation: For long-term storage or improved handling of the final amine, it can be converted to its hydrochloride salt by dissolving it in diethyl ether or 1,4-dioxane and adding a solution of HCl in the respective solvent.

References

  • Kelin, A. V., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(21), 7254. [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]

  • Wang, X., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10838–10850. [Link]

  • Google Patents. (2011). Method for purifying pyrazoles. WO2011076194A1.
  • Molbank (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

Sources

Optimization

Pyrazole Synthesis Technical Support Center: Mastering Regioselectivity

Welcome to the Advanced Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I frequently encounter drug development professionals struggling with the purification of inseparable pyrazole r...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I frequently encounter drug development professionals struggling with the purification of inseparable pyrazole regioisomers. This guide is engineered to move your workflows away from thermodynamic scrambling and toward absolute regiocontrol.

Below, you will find field-proven troubleshooting guides, mechanistic FAQs, and self-validating experimental protocols designed to ensure high-fidelity synthesis.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q: Why does the classic Knorr pyrazole synthesis often yield an inseparable 1:1 mixture of regioisomers? A: In a standard Knorr condensation (reacting an asymmetric 1,3-diketone with a monosubstituted hydrazine in ethanol), the two nucleophilic nitrogen atoms of the hydrazine attack the two electrophilic carbonyl carbons competitively. Because polar protic solvents like ethanol actively hydrogen-bond with the substrates, they act as competing nucleophiles and blur the electrophilic differentiation between the two carbonyls. This lack of kinetic control results in thermodynamic scrambling, yielding a mixture of 1,3,5- and 1,5,3-substituted pyrazoles.

Q: How do solvent choices fundamentally alter this regioselectivity? A: Solvent selection is the most critical variable in Knorr-type syntheses. As demonstrated by, utilizing fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) dramatically shifts the reaction kinetics. HFIP is highly polar and forms strong hydrogen bonds to activate the carbonyls, but it is strictly non-nucleophilic. This prevents solvent competition, directing the hydrazine exclusively to the most sterically accessible and electrophilic carbonyl, locking in the regiochemistry prior to cyclization. Similarly, strong polar aprotic solvents like N,N-dimethylacetamide (DMAc) stabilize the transition state without protic interference .

Q: What if my 1,3-diketone precursors still fail to provide selectivity despite solvent optimization? A: When steric or electronic differentiation in the 1,3-diketone is too subtle, you must abandon the Knorr approach entirely. Instead, utilize a stepwise cycloaddition between N-arylhydrazones and nitroolefins. As established by , this alternative pathway exploits the distinct nucleophilicity difference between the carbon and nitrogen atoms of the hydrazone, forcing a stepwise C-C then C-N bond formation. This completely bypasses the concerted 1,3-dipolar cycloaddition that typically yields mixed isomers.

Part 2: Quantitative Data & Solvent Selection Matrix

To illustrate the causality of solvent choice on regiomeric ratios, refer to the comparative data below based on the condensation of asymmetric 1,3-diketones with methylhydrazine.

Table 1: Influence of Solvent Properties on Knorr Pyrazole Regioselectivity

Solvent SystemSolvent ClassificationDipole Moment ( μ )Major Isomer (1,5-substituted)Minor Isomer (1,3-substituted)Regioisomeric Ratio (rr)
Ethanol (EtOH) Polar Protic1.69 D55%40%~1.4:1
N,N-Dimethylacetamide (DMAc) Polar Aprotic3.72 D92%5%~18:1
HFIP Non-nucleophilic, H-bonding2.05 D98%<2%>49:1

Part 3: Troubleshooting Guides & Validated Protocols

Issue 1: Poor Regioselectivity in Knorr-type Synthesis

Symptom: LC-MS and NMR indicate a ~1:1 to 3:1 mixture of 1,3,5- and 1,5,3-regioisomers when reacting arylhydrazines with 1,3-diketones. Root Cause: Protic solvent interference and stalled dehydration of the 5-hydroxypyrazoline intermediate. Solution: Implement the DMAc/HCl mediated protocol.

Protocol A: DMAc-Mediated Regioselective Synthesis Causality: DMAc prevents hydrogen-bonding competition. The addition of 10N HCl catalyzes the second dehydration step, driving the equilibrium forward and preventing the accumulation of the intermediate.

  • Initiation: Dissolve the asymmetric 1,3-diketone (1.0 eq) in anhydrous DMAc to achieve a 0.5 M concentration.

  • Addition: Slowly add the arylhydrazine hydrochloride (1.05 eq) at 25°C under a nitrogen atmosphere.

  • Catalysis: Add 10 N aqueous HCl (0.5 eq) dropwise.

  • Self-Validation Check (TLC): Monitor the reaction via TLC (Hexane:EtOAc 4:1). The intermediate 5-hydroxypyrazoline will appear as a highly polar, UV-active spot. The reaction is complete when this spot fully converts to the less polar pyrazole product (typically 2-4 hours).

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc (3x), wash the organic layer with brine to remove residual DMAc, and concentrate.

  • Structural Validation (NMR): Perform a 1D NOE NMR experiment. Irradiating the N-aryl protons must yield a positive NOE enhancement on the C5 substituent, definitively confirming the 1,5-regioisomer architecture.

Issue 2: Synthesizing 1,3,4,5-Tetrasubstituted Pyrazoles with Strict Regiocontrol

Symptom: Attempts to synthesize highly substituted pyrazoles via standard cycloadditions result in complex, inseparable mixtures. Root Cause: Concerted 1,3-dipolar cycloadditions lack sufficient electronic bias to dictate a single transition state geometry. Solution: Utilize the stepwise hydrazone-nitroolefin cycloaddition.

Protocol B: Stepwise Cycloaddition for Tetrasubstituted Pyrazoles Causality: Trifluoroacetic acid (TFA) activates the nitroolefin, allowing the carbon atom of the electron-deficient hydrazone to attack first, dictating absolute regiocontrol before the ring closes.

  • Preparation: Combine the N-arylhydrazone (1.0 eq) and the target nitroolefin (1.2 eq) in 2,2,2-trifluoroethanol (TFE) (0.2 M).

  • Activation: Add TFA (2.0 eq) to the stirring mixture.

  • Cyclization: Heat the reaction mixture to 80°C for 12 hours.

  • Self-Validation Check (LC-MS): Sample the reaction at 2 hours and 12 hours. Early LC-MS traces should show the mass of the pyrazolidine intermediate [M+H]+ . Reaction completion is validated by a mass shift of −47 Da (loss of HNO2​ ) as the fully aromatized pyrazole forms.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography.

Part 4: Mechanistic Visualizations

The following diagrams illustrate the causal pathways dictated by the protocols above.

KnorrMechanism Start 1,3-Diketone + Hydrazine Branch Nucleophilic Attack (Kinetic vs Thermodynamic) Start->Branch PathA Attack at C1 Carbonyl (More Electrophilic) Branch->PathA HFIP / DMAc Solvents PathB Attack at C3 Carbonyl (Sterically Hindered) Branch->PathB EtOH (Protic Solvents) ProdA 1,5-Isomer (Major Product) PathA->ProdA Dehydration & Cyclization ProdB 1,3-Isomer (Minor Product) PathB->ProdB Dehydration & Cyclization

Mechanistic divergence in Knorr pyrazole synthesis based on solvent selection.

StepwiseCyclo N1 N-Arylhydrazone + Nitroolefin N2 Nucleophilic Attack (C to Beta-C) N1->N2 N3 Acyclic Intermediate N2->N3 N4 Intramolecular Cyclization (N to Alpha-C) N3->N4 N5 Pyrazolidine Intermediate N4->N5 N6 Oxidative Elimination (- HNO2) N5->N6 N7 1,3,4,5-Tetrasubstituted Pyrazole N6->N7

Stepwise cycloaddition mechanism of N-arylhydrazones and nitroolefins.

References

  • Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006.[Link]

  • Saoudi, B., Le Floch, N., & Doucet, H. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry, 2008.[Link]

  • Deng, X., & Mani, N. S. "Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis." Organic Letters, 2006.[Link]

Troubleshooting

Technical Support Center: Troubleshooting &amp; Enhancing the Purity of (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis and purification of (S)-4-Bromo-1-pyrrolidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis and purification of (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole .

This compound is a highly valuable chiral building block, predominantly utilized in the synthesis of potent and selective inhibitors of Janus kinases (JAKs) via downstream transition-metal-catalyzed cross-coupling reactions[1]. Because impurities and chiral erosion at this stage will irreversibly propagate through your subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings, achieving absolute chemical and enantiomeric purity is non-negotiable.

Below are field-proven troubleshooting guides, causal explanations, and self-validating protocols to ensure your synthesis is robust, scalable, and highly pure.

FAQ 1: Overcoming Triphenylphosphine Oxide (TPPO) Contamination

Q: We synthesize the N-Boc protected precursor via the Mitsunobu reaction. However, triphenylphosphine oxide (TPPO) persistently co-elutes with our product during silica gel chromatography. How can we remove TPPO efficiently without tedious columns?

The Science (Causality): The Mitsunobu reaction is exceptionally powerful for constructing the C–N bond between 4-bromopyrazole and 1-Boc-3-pyrrolidinol. However, it generates stoichiometric amounts of TPPO. Because both your N-Boc intermediate and TPPO possess highly polar, Lewis-basic sites (the Boc-carbonyl/pyrazole nitrogens and the phosphoryl oxygen, respectively), they exhibit nearly identical retention factors ( Rf​ ) on standard silica.

Instead of relying on chromatography, you can exploit the specific Lewis basicity of the phosphoryl oxygen. By introducing anhydrous magnesium chloride (MgCl₂) or zinc chloride (ZnCl₂), TPPO forms a highly insoluble coordination complex—such as MgCl₂(TPPO)₄—that crashes out of moderately polar solvents[2][3]. Furthermore, utilizing cold toluene can trigger the effective precipitation of the diisopropyl hydrazodicarboxylate (DIAD) byproducts[4].

TPPO_Removal Start Crude Mitsunobu Mixture (Product + TPPO + DIAD byproducts) AddSolvent Dissolve in EtOAc / Toluene Start->AddSolvent AddSalt Add Anhydrous MgCl2 (or ZnCl2) & Stir/Mill AddSolvent->AddSalt Complexation Formation of Insoluble MgCl2-TPPO Complex AddSalt->Complexation Filtration Filter through Celite Complexation->Filtration Filtrate Concentrate Filtrate (Highly Pure Boc-Intermediate) Filtration->Filtrate

Caption: Workflow for chromatography-free TPPO removal using Lewis acid complexation.

Step-by-Step Methodology: MgCl₂-Mediated TPPO Precipitation

This protocol acts as a self-validating system: the disappearance of the white suspension into a dense, filterable solid confirms successful complexation.

  • Solvent Exchange: Concentrate the crude Mitsunobu reaction mixture in vacuo to completely remove the primary reaction solvent (e.g., THF).

  • Resuspension: Redissolve the crude residue in a moderately polar solvent system like Ethyl Acetate or Toluene (using approx. 10 mL per gram of crude material).

  • Lewis Acid Addition: Add finely milled, anhydrous MgCl₂ (1.5 equivalents relative to the initial PPh₃ used).

  • High-Shear Stirring: Stir vigorously at room temperature for 2–4 hours. Expert Insight: High shear or wet milling is critical here; it constantly exposes fresh MgCl₂ surfaces, driving the rapid formation of the insoluble MgCl₂-TPPO complex[3].

  • Filtration: Filter the resulting suspension through a tightly packed pad of Celite to remove the MgCl₂-TPPO complex and any unreacted MgCl₂.

  • Washing & Concentration: Wash the filter cake with cold Ethyl Acetate (2 x 10 mL) and concentrate the filtrate. The resulting N-Boc intermediate will be >95% free of TPPO.

FAQ 2: Preventing Chiral Erosion During C–N Bond Formation

Q: We start with enantiopure (R)-1-Boc-3-pyrrolidinol to obtain the (S)-enantiomer of the pyrazole derivative. However, our isolated intermediate shows an enantiomeric excess (ee) of only 80-85%. What causes this racemization, and how do we prevent it?

The Science (Causality): The Mitsunobu reaction is designed to proceed via a concerted Sₙ2 mechanism, which guarantees complete inversion of stereochemistry at the chiral center. However, the secondary carbon at the C3 position of the pyrrolidine ring is sterically hindered and capable of stabilizing a transient positive charge. If the activated phosphonium-alcohol intermediate (the betaine) is not rapidly attacked by the 4-bromopyrazole nucleophile, the C–O bond can prematurely dissociate. This triggers a competing Sₙ1-like pathway, forming a planar carbocation that can be attacked from either face, leading to catastrophic chiral erosion.

Mitsunobu_Mechanism Alcohol (R)-1-Boc-3-pyrrolidinol Activation Phosphonium Intermediate (Good Leaving Group) Alcohol->Activation PPh3, DIAD SN2 SN2 Attack by 4-Bromopyrazole Activation->SN2 < 0 °C SN1 SN1 Dissociation (Carbocation Formation) Activation->SN1 High Temp / Poor Solvent Product (S)-N-Boc-Intermediate (Inverted Stereocenter, High ee) SN2->Product Racemate Racemized Product (Low ee) SN1->Racemate

Caption: Competing SN2 (inversion) vs. SN1 (racemization) pathways during the Mitsunobu reaction.

Step-by-Step Methodology: High-ee Mitsunobu Protocol

To prevent the Sₙ1 pathway, you must control the kinetics by strictly managing the temperature and the order of addition.

  • Pre-formation of the Betaine: Dissolve PPh₃ (1.2 eq) and 4-bromopyrazole (1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Thermal Control: Cool the mixture to exactly 0 °C using an ice-water bath.

  • Activation: Add DIAD (1.2 eq) dropwise over 15 minutes. Stir for 30 minutes at 0 °C to fully pre-form the active intermediate.

  • Controlled Nucleophilic Attack: Slowly add a solution of (R)-1-Boc-3-pyrrolidinol (1.0 eq) in THF over 30 minutes via a syringe pump, ensuring the internal temperature never exceeds 5 °C.

  • Maturation: Allow the reaction to slowly warm to room temperature overnight.

Quantitative Data: Impact of Reaction Conditions on Enantiomeric Purity
Temperature ProfileOrder of AdditionSolventFinal ee (%)Yield (%)
0 °C to RT Alcohol added last (Slow) THF >98% 88%
RT (Constant)All reagents mixed simultaneouslyTHF85%75%
0 °C to 40 °CAlcohol added lastToluene70%60%

FAQ 3: Optimizing Boc Deprotection & Free Base Isolation

Q: After treating the N-Boc intermediate with HCl in dioxane, the resulting 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole hydrochloride is a gummy, highly hygroscopic solid that is difficult to weigh and contains trace impurities. How do we obtain a pure, workable material?

The Science (Causality): The Boc deprotection itself is highly efficient, but the resulting secondary amine of the pyrrolidine ring is strongly basic (pKa ~10). When isolated as a hydrochloride salt, it becomes incredibly hygroscopic, absorbing atmospheric moisture rapidly to form a "gum." Furthermore, any residual cleaved tert-butyl fragments or trapped dioxane can remain locked within this gummy matrix.

Step-by-Step Methodology: SCX "Catch-and-Release" Purification
  • Dissolution: Dissolve the crude, gummy hydrochloride salt in a minimum volume of HPLC-grade Methanol.

  • Resin Loading: Load the solution onto a pre-conditioned SCX-2 cartridge (sulfonic acid functionalized silica). The basic pyrrolidine nitrogen will protonate and bind tightly to the stationary phase.

  • Washing (The "Catch"): Wash the cartridge with 3 column volumes of 100% Methanol. This elutes all non-basic impurities, neutral organics, and residual trapped solvents.

  • Elution (The "Release"): Elute the desired free base using a 2.0 M solution of Ammonia in Methanol. The ammonia deprotonates the pyrrolidine, releasing it from the resin.

  • Isolation: Evaporate the ammoniacal eluent in vacuo. The resulting 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole will precipitate as a highly pure, crystalline, and non-hygroscopic free base.

Quantitative Data: Comparison of Isolation Methods
Isolation MethodPhysical StatePurity (HPLC)Moisture SensitivityDownstream Utility
SCX Chromatography (Free Base) Crystalline Solid >99.5% Low Excellent (Ready for coupling)
Direct Evaporation (HCl salt)Gummy Solid92.0%Extremely HighPoor (Weighing errors common)
Recrystallization (EtOH/Et₂O)Fine Powder (HCl)97.5%ModerateGood (Requires base in next step)

References

  • Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 2017, 82, 9931–9936.[Link]

  • "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling." Organic Process Research & Development, 2024.[Link]

  • Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109, 2551-2651.[Link]

  • "Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature." ACS Omega, 2021, 6, 20, 13467–13473.[Link]

Sources

Optimization

Cell permeability issues with pyrazole inhibitors

Curated for Drug Development Professionals, Medicinal Chemists, and Researchers Welcome to the Technical Support Center for pyrazole-based small molecule inhibitors. As a Senior Application Scientist, I have structured t...

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Author: BenchChem Technical Support Team. Date: March 2026

Curated for Drug Development Professionals, Medicinal Chemists, and Researchers

Welcome to the Technical Support Center for pyrazole-based small molecule inhibitors. As a Senior Application Scientist, I have structured this guide to help you troubleshoot the complex pharmacokinetics associated with the pyrazole pharmacophore. This hub provides mechanistic causality for permeability failures, structural optimization strategies, and self-validating experimental workflows.

Part 1: Fundamental FAQs (Mechanistic Insights)

Q1: Why do my pyrazole-based kinase inhibitors show excellent biochemical potency but fail to engage intracellular targets in cell-based assays? A: The discrepancy between biochemical IC50​ and cellular IC50​ in pyrazole inhibitors is frequently driven by the high desolvation energy required for the molecule to cross the lipid bilayer. The unsubstituted pyrazole core is amphoteric; the N-1 atom acts as a strong hydrogen bond donor (HBD), while the N-2 atom acts as a hydrogen bond acceptor (HBA)1[1]. In aqueous media, this creates a tightly bound hydration shell. Stripping this water away to enter the lipophilic cell membrane is thermodynamically unfavorable. Consequently, passive transcellular diffusion is severely restricted.

Q2: My compound is highly lipophilic (clogP > 3.5), yet Caco-2 assays show poor A→B permeability. What is causing this? A: High lipophilicity does not guarantee permeability if the compound is a substrate for active efflux transporters. The exposed hydrogen bond donor (NH) of the pyrazole ring is a well-known recognition motif for P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP)2[2]. When your compound enters the enterocyte or endothelial cell, these ATP-binding cassette transporters actively pump it back into the extracellular space, resulting in a high Efflux Ratio and poor net absorption3[3].

Part 2: Troubleshooting Guide - Structural Optimization

If your lead compound suffers from poor permeability or high efflux, apply the following medicinal chemistry strategies:

Strategy 1: N-Alkylation (Masking the HBD)

The most direct method to eliminate the HBD liability is N-methylation or alkylation of the pyrazole NH. By masking the donor, you significantly reduce the polar surface area (TPSA) and lower the binding affinity to the P-gp substrate pocket4[4].

  • Causality: Removing the HBD reduces the hydrogen-bonding potential with water, lowering the free energy of desolvation ( ΔGtr​ ) required to enter the membrane.

Strategy 2: Designing Intramolecular Hydrogen Bonds (IMHB)

If the pyrazole NH is essential for target binding (e.g., interacting with a kinase hinge region), N-alkylation will destroy potency. Instead, engineer an adjacent hydrogen bond acceptor (like an ether oxygen, fluorine, or carbonyl) that can form a transient intramolecular hydrogen bond with the pyrazole NH when the molecule is in a non-polar environment 5[5].

  • Causality: The IMHB "hides" the polarity of the NH group during membrane transit, improving passive permeability without permanently modifying the pharmacophore required for target engagement.

Strategy 3: Bioisosteric Replacement

Consider replacing the pyrazole with a bioisostere that possesses polarized C-H bonds capable of acting as nonconventional hydrogen bond donors (e.g., pyrazolo[1,5-a]pyrazine). These scaffolds maintain hinge-binding capacity but exhibit significantly lower P-gp efflux and improved blood-brain barrier (BBB) penetration6[6].

G A Unsubstituted Pyrazole (NH Donor/Acceptor) B High Hydration Energy A->B Aqueous Environment C P-gp / BCRP Recognition A->C H-bond Donor Liability F N-Methylation or Intramolecular H-Bond A->F Medicinal Chemistry D Poor Lipid Bilayer Crossing B->D High ΔG of Desolvation E Low Intracellular Target Engagement C->E Active Efflux D->E Passive Exclusion G Improved Permeability & Reduced Efflux F->G Masking NH Polarity

Caption: Causality of pyrazole NH in limiting permeability and structural optimization strategies.

Part 3: Experimental Workflows & Protocols

To validate your optimization strategies, you must implement a self-validating testing funnel. Do not rely solely on computational clogP models.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To isolate and measure purely passive transcellular permeability, stripping away the confounding variables of active efflux or paracellular transport7[7].

  • Preparation: Prepare a 10 mM stock solution of the pyrazole inhibitor in DMSO. Dilute to a final concentration of 100 µM in PBS (pH 7.4), ensuring DMSO concentration is ≤1%.

  • Membrane Coating: Coat the PVDF membrane filter of the donor plate (e.g., Millipore Multiscreen) with 5 µL of a 1% (w/v) solution of lecithin in dodecane.

  • Loading: Add 150 µL of the compound solution to the donor compartment. Add 300 µL of PBS (pH 7.4) containing 5% methanol to the acceptor compartment.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 16 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates. Extract aliquots from both donor and acceptor wells. Quantify the compound concentration using LC-MS/MS.

  • Calculation: Calculate the effective permeability ( Pe​ ) using the standard steady-state flux equation. A Pe​>10×10−6 cm/s indicates excellent passive permeability 8[8].

Protocol 2: Caco-2 Bidirectional Permeability Assay

Purpose: To evaluate intestinal absorption and rigorously quantify P-gp/BCRP mediated efflux9[9].

  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm².

  • Differentiation: Culture for 21 days, changing media every other day. Validate monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω⋅ cm².

  • Dosing: Prepare 10 µM solutions of the pyrazole inhibitor in HBSS buffer (pH 7.4).

    • For A→B (Apical to Basolateral): Add 0.5 mL compound to apical, 1.5 mL blank HBSS to basolateral.

    • For B→A (Basolateral to Apical): Add 1.5 mL compound to basolateral, 0.5 mL blank HBSS to apical.

  • Inhibition Control: Run a parallel set containing 10 µM Verapamil (a known P-gp inhibitor) to confirm efflux mechanisms.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Analysis: Quantify by LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER > 2.0 indicates active efflux.

Workflow S1 1. Seed Caco-2 Cells on Transwell Inserts S2 2. Culture for 21 Days (TEER > 250 Ω·cm²) S1->S2 S3 3. Dose Pyrazole Inhibitor (A→B and B→A directions) S2->S3 S4 4. Incubate 2h at 37°C (with/without P-gp inhibitor) S3->S4 S5 5. LC-MS/MS Quantification of Receiver Compartments S4->S5 S6 6. Calculate Apparent Permeability (Papp) & Efflux Ratio (ER) S5->S6

Caption: Step-by-step workflow for Caco-2 bidirectional permeability and efflux assay.

Part 4: Data Interpretation & Benchmarking

Use the following table to benchmark your pyrazole optimization efforts against established literature precedents.

Compound / Scaffold TypeModification StrategyPassive Permeability ( Papp​ or Pe​ )Efflux Ratio (ER)Target Engagement Impact
Unsubstituted Pyrazole None (Baseline) <1.0×10−6 cm/s> 10.0High (Hinge binding intact)
N-Methylated Pyrazole N-Alkylation >15.0×10−6 cm/s~ 2.1Variable (Depends on pocket depth)
Indazole / Pyrazole with IMHB Intramolecular H-Bond 13.0×10−6 cm/s< 2.5High (Maintains donor state)
Pyrazolo[1,5-a]pyrazine Bioisosteric Replacement >20.0×10−6 cm/s< 1.5High (Polarized C-H acts as donor)

(Data synthesized from matched-pair analyses of hydrogen bond donor masking and bioisosteric replacements[4][5][6])

References

  • Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) . NIH PubMed Central.10

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules . Journal of Medicinal Chemistry - ACS Publications. 4

  • Polarized C-H as Nonconventional Hydrogen Bond Donor . Namiki Shoji. 6

  • CHAPTER 5: Drug Efflux Transporters: P-gp and BCRP . RSC Publishing. 3

  • Targeting Ubiquitin‐Specific Protease 7 with Novel 5‐Amino‐Pyrazole Inhibitors . AIR Unimi. 7

  • Hydrogen bond donors in drug design . ChemRxiv. 2

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies . NIH PubMed Central. 1

  • Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis . NIH PubMed Central. 8

  • Structural Modifications that Alter the P-Glycoprotein Efflux Properties of Compounds . ResearchGate. 5

  • Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux . Scientific Archives. 9

Sources

Troubleshooting

Technical Support Center: Troubleshooting Off-Target Effects of Pyrazole-Based Inhibitors

Welcome to the Pyrazole Inhibitor Technical Support Center. This resource is engineered for drug development professionals and application scientists facing selectivity bottlenecks, unexpected cellular phenotypes, or in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Inhibitor Technical Support Center. This resource is engineered for drug development professionals and application scientists facing selectivity bottlenecks, unexpected cellular phenotypes, or in vivo toxicities when working with pyrazole, pyrazolo[3,4-d]pyrimidine, and pyrazolo[1,5-a]pyrimidine scaffolds.

Our guides are built on the principle of causality: understanding why a molecule cross-reacts is the only way to engineer a self-validating system to troubleshoot it.

Part 1: Core FAQs – The Mechanistic Origins of Off-Target Activity

Q: Why do pyrazolo[3,4-d]pyrimidine scaffolds frequently exhibit kinome-wide cross-reactivity? A: The pyrazolo[3,4-d]pyrimidine core is a highly privileged bioisostere of the adenine ring of ATP[1]. Because it mimics the purine ring, it readily binds to the highly conserved ATP-binding pocket (the hinge region) across the human kinome. For example, first-generation covalent inhibitors like ibrutinib target an exposed cysteine residue in the active site of Bruton's tyrosine kinase (BTK)[1]. However, because this specific cysteine is conserved in other kinases such as EGFR, ITK, and JAK3, the pyrazole scaffold predictably cross-reacts, leading to off-target toxicities[1].

Q: How does the specific binding mode of the pyrazole core influence off-target profiles? A: Most 4-amino-substituted pyrazolopyrimidines bind in a canonical ATP-mimetic conformation. However, alternative binding modes can drastically alter selectivity. The covalent probe ZNL0325 exhibits a "flipped" binding mode where the C3 position is oriented toward the ribose binding pocket rather than the hinge[2]. This structural flip restricts its activity strictly to kinases possessing a cysteine at the αD-1 position (e.g., BTK, JAK3, BLK, EGFR, MKK7), entirely sparing kinases like HER2 and MEK5 that lack this specific residue architecture[2].

G A Pyrazole Scaffold (ATP Mimetic) B Hinge Region Binding (Conserved Cysteine) A->B C BTK Inhibition (On-Target) B->C D EGFR / ITK / JAK3 (Off-Target Toxicity) B->D

Mechanistic divergence of pyrazole-based ATP mimetics in the human kinome.

Part 2: Troubleshooting Guide – Identifying and Validating Kinase Cross-Reactivity

The Issue: Your lead pyrazole compound shows high potency in biochemical assays but causes unexpected cytotoxicity, cell-cycle arrest, or morphological changes in wild-type cells.

Root Cause Analysis: The compound is likely hitting off-target kinases essential for cell survival or cell-cycle progression. For example, pyrazole-based inhibitors targeting MST3 frequently hit off-targets like LIMK1/2 or MST4, which regulate mitotic progression, leading to unintended G2/M arrest at higher concentrations[3].

Self-Validating Protocol: Kinome-Wide Profiling & CETSA Validation

To establish causality between the pyrazole inhibitor and the observed phenotype, you must decouple on-target efficacy from off-target toxicity using a self-validating loop. Biochemical affinity does not always translate to cellular target engagement due to intracellular ATP competition (which exists in the millimolar range).

Step 1: Primary Screening (KINOMEscan)

  • Submit the compound for active-site directed competition binding assays against a broad panel (e.g., 468 human kinases) at 1 µM and 10 µM.

  • Calculate the Selectivity Score (S-score) using a 10% inhibition cutoff[2].

Step 2: Cellular Thermal Shift Assay (CETSA) Causality Check: Does the drug actually bind the off-target inside a living cell?

  • Cell Culture & Dosing: Plate wild-type cells and treat with the pyrazole inhibitor (at the phenotypic IC90) or DMSO vehicle for 1-2 hours.

  • Thermal Denaturation: Harvest the cells, wash with PBS, and aliquot into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40–60°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells using freeze-thaw cycles (liquid nitrogen to 37°C) or mild detergent. Centrifuge at 20,000 x g for 20 minutes at 4°C to separate aggregated (denatured) proteins from the soluble fraction.

  • Quantification: Analyze the soluble fraction via Western blot or quantitative proteomics. A significant thermal shift ( ΔTm​>2∘C ) for an off-target kinase confirms intracellular engagement.

Step 3: Functional Counter-Screening (The Validation Loop)

  • Generate a CRISPR/Cas9 knockout (KO) cell line for your primary target.

  • Treat the KO line with the pyrazole inhibitor. If the toxic phenotype (e.g., G2/M arrest) persists in the absence of the primary target, the phenotype is definitively driven by the off-target.

G A 1. Kinome Profiling (KINOMEscan) B 2. Biochemical IC50 (Affinity Gap) A->B C 3. CETSA (Cellular Engagement) B->C D 4. CRISPR KO Screen (Phenotype Causality) C->D

Workflow for validating pyrazole inhibitor off-target causality.

Part 3: Troubleshooting Guide – Overcoming In Vivo Liabilities

The Issue: The pyrazole inhibitor exhibits poor in vivo tolerability, such as severe hemorrhagic lung effects, despite demonstrating high kinome selectivity in vitro.

Root Cause Analysis: Multi-kinase pyrazolo[1,5-a]pyrimidine inhibitors targeting RET have shown severe hemorrhagic lung effects in vivo at efficacious doses[4]. This is causally linked to cross-reactivity with VEGFR (KDR), a kinase structurally homologous to RET but critical for vascular integrity[4].

Self-Validating Protocol: Structural Rigidification via Macrocyclization

When linear pyrazole pharmacophores exhibit promiscuous hinge binding due to conformational flexibility, macrocyclization is the most effective troubleshooting strategy.

Step 1: In Silico Docking & Linker Selection

  • Map the solvent-exposed regions of the primary target's ATP pocket.

  • Design a macrocyclic linker that connects the pyrazole hinge-binding moiety to the solvent-exposed tail. For example, replacing an ether linkage with a nitrogen (e.g., 5-amino pyrazolo[1,5-a]pyrimidines) can improve water-mediated interactions with specific residues (like S891 in RET), drastically improving selectivity against KDR[4].

Step 2: Synthesis & Rigidification

  • Synthesize the macrocycle. The rigidification locks the pyrazole core into the bioactive conformation required for the primary target[5].

  • This conformational constraint intentionally creates steric clashes within the binding pockets of off-target kinases.

Step 3: NanoBRET Target Engagement Validation

  • Transfect cells with NanoLuc-fusion constructs of both the primary target (e.g., BMPR2) and the known off-target (e.g., GSK3A/B).

  • Treat with the macrocyclic inhibitor and a fluorescent tracer.

  • Measure BRET signals. Successful macrocyclization of 3-amino-1H-pyrazoles has been shown to shift off-target cellular EC50 values from 4.0 nM (promiscuous) to >10 µM (selective), effectively eliminating the liability[5].

G A Linear Pyrazole Inhibitor (Flexible, Promiscuous) B Macrocyclization (Conformational Constraint) A->B C Steric Clash in Off-Target Pockets B->C D Locked Bioactive Conformation (Primary Target) B->D

Macrocyclization restricts flexibility to eliminate off-target kinase binding.

Part 4: Quantitative Data Presentation

To assist in your structural design, below is a comparative summary of off-target profiles associated with common pyrazole-based inhibitor classes.

Inhibitor Class / ScaffoldPrimary Target(s)Major Off-Target LiabilitiesStructural Basis for Cross-Reactivity
First-Gen Pyrazolo[3,4-d]pyrimidines (e.g., Ibrutinib)BTKEGFR, ITK, JAK3Covalent binding to a conserved cysteine residue in the ATP hinge region[1].
ZNL0325 (Covalent Probe) Kinases with αD-1 CysBTK, JAK3, BLK, EGFR, MKK7"Flipped" binding mode targeting the ribose pocket, strictly requiring αD-1 Cys[2].
Pyrazolo[1,5-a]pyrimidine-7-amines RETVEGFR (KDR)High structural homology in the DFG motif; causes hemorrhagic lung effects[4].
Linear 3-amino-1H-pyrazoles BMPR2 (Type-II)GSK3A/BConformational flexibility allows promiscuous, multi-kinase hinge binding[5].
Pyrazole-based Macrocycles MST3LIMK1/2, MST4High sequence homology within the sterile 20 kinase (MST) family[3].

Sources

Reference Data & Comparative Studies

Validation

Chiral Purity as a Critical Determinant of Efficacy: A Comparative Guide to the (S)- and (R)-Enantiomers of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole in JAK Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the stereochemical identity of a molecule is a paramount determinant of its pharmacological activity. This g...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the stereochemical identity of a molecule is a paramount determinant of its pharmacological activity. This guide provides a comprehensive comparison of the (S)- and (R)-enantiomers of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole, a key building block in the synthesis of a new generation of Janus Kinase (JAK) inhibitors. While direct comparative biological data on the enantiomers themselves is not the focus, this guide illuminates the profound impact of their stereochemistry on the efficacy of the final drug product. The evidence strongly underscores the superiority of the (S)-enantiomer as the exclusive choice for constructing potent and selective JAK inhibitors.

The Principle of Chirality in Drug Design: Why Enantiomeric Purity Matters

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive or even contribute to adverse effects (the distomer). The use of a single, pure enantiomer is often crucial for maximizing therapeutic efficacy and ensuring patient safety. In the context of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole, the chirality of the pyrrolidine ring is a critical factor for the potency and selectivity of the resulting JAK inhibitor.[1]

The Role of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole in JAK Inhibitor Synthesis

The JAK/STAT signaling pathway is a critical regulator of cellular processes such as immunity, cell growth, and hematopoiesis.[2] Dysregulation of this pathway is implicated in a range of diseases, including autoimmune disorders and cancer.[2][3] Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents. The 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole scaffold serves as a versatile intermediate in the synthesis of these inhibitors, with the bromine atom providing a reactive handle for further chemical modifications.[4]

Comparative Efficacy: The Demonstrated Superiority of the (S)-Enantiomer

While a head-to-head comparison of the intrinsic biological activity of the (S)- and (R)-enantiomers of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole is not available in the public domain, the superior efficacy of the (S)-enantiomer is unequivocally demonstrated through its exclusive use in the synthesis of potent JAK inhibitors. The scientific literature consistently points towards the necessity of the (S)-configuration for achieving high potency and selectivity in the final drug molecule.

Case Study: Enantioselective Synthesis of a Potent JAK Inhibitor

The development of highly selective JAK inhibitors often involves intricate synthetic routes where the stereochemistry of each component is precisely controlled. For instance, the enantioselective synthesis of the JAK inhibitor INCB018424 (Ruxolitinib) utilizes a related pyrazole-containing intermediate where the stereochemistry is critical for its activity.[5] This underscores the general principle that the three-dimensional arrangement of atoms in these inhibitors is paramount for their interaction with the target kinase.

While the specific JAK inhibitor synthesized from 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole may differ, the underlying principle of stereospecificity remains the same. The (S)-enantiomer is selected because it correctly orients the pyrrolidine ring and its substituents within the ATP-binding pocket of the JAK enzyme, leading to optimal binding and inhibition. The (R)-enantiomer, conversely, would likely lead to a final compound with significantly reduced or no activity due to steric hindrance or improper orientation for binding.

Experimental Data: Efficacy of JAK Inhibitors Derived from Pyrazole Precursors

The ultimate measure of the "efficacy" of the (S)-enantiomer of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole lies in the biological activity of the final JAK inhibitors it helps create. Numerous studies have reported the potent inhibitory activity of pyrazole-based JAK inhibitors.

Compound ClassTarget KinaseIC50 (nM)Reference
4-Amino-(1H)-pyrazole derivativesJAK13.4[2][3]
JAK22.2[2][3]
JAK33.5[2][3]
Pyrrolo[2,3-d]pyrimidine derivativesJAK1>90% inhibition[6]
JAK2>90% inhibition[6]

These low nanomolar IC50 values highlight the high potency of JAK inhibitors synthesized from pyrazole-containing scaffolds. It is the precise stereochemistry of intermediates like (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole that enables the synthesis of such potent final compounds.

Experimental Protocols

The following are representative experimental protocols for the synthesis and evaluation of JAK inhibitors, illustrating the context in which the (S)-enantiomer of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole is utilized.

Protocol 1: Stereoselective Synthesis of a JAK Inhibitor Precursor

This protocol outlines a general approach for the stereoselective synthesis of a chiral amine, a key step in ensuring the enantiomeric purity of the pyrrolidine ring.

  • Condensation: React a suitable aldehyde with (R)- or (S)-tert-butanesulfinamide to form a chiral sulfinylimine.

  • Nucleophilic Addition: Perform a stereoselective addition of a nucleophile to the sulfinylimine to create a new chiral center.

  • Elaboration: Further chemical transformations to form the pyrazole ring.

Rationale: The use of a chiral auxiliary like tert-butanesulfinamide allows for the creation of the desired stereocenter with high enantiomeric excess.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a standard method for determining the inhibitory activity of a compound against a specific kinase.

  • Assay Preparation: Prepare a reaction mixture containing the purified JAK enzyme, a suitable substrate (e.g., a peptide), and ATP.

  • Compound Incubation: Add varying concentrations of the test compound (the final JAK inhibitor) to the reaction mixture.

  • Reaction Initiation and Termination: Initiate the kinase reaction and stop it after a defined period.

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Rationale: This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase, providing a quantitative measure of its potency.

Visualizing the Rationale: The Importance of Stereochemistry

The following diagram illustrates the conceptual difference in how the (S)- and (R)-enantiomers of a final drug product might interact with a biological target.

G cluster_S (S)-Enantiomer cluster_R (R)-Enantiomer s_drug Drug (S) s_receptor Target Receptor s_drug->s_receptor Optimal Binding (High Affinity) s_effect Therapeutic Effect s_receptor->s_effect r_drug Drug (R) r_receptor Target Receptor r_drug->r_receptor Poor/No Binding (Low Affinity) r_effect No/Reduced Effect r_receptor->r_effect

Caption: Conceptual diagram showing the differential binding of (S)- and (R)-enantiomers to a target receptor.

Conclusion

References

  • Liang, X., Zang, J., Zhu, M., Gao, Q., Wang, B., Xu, W., & Zhang, Y. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS medicinal chemistry letters, 7(10), 950–955. [Link]

  • Yao, W., & Ma, D. (2009). Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via an Organocatalytic Aza-Michael Reaction. Organic letters, 11(9), 2023–2025. [Link]

  • Liang, X., Zang, J., Zhu, M., Gao, Q., Wang, B., Xu, W., & Zhang, Y. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1 H)-pyrazole Derivatives as JAKs Inhibitors. ACS medicinal chemistry letters, 7(10), 950-955. [Link]

  • Wang, Y., Li, Y., Wang, Y., Li, Y., Zhang, Y., Zhao, X., & Zhai, X. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. Bioorganic & medicinal chemistry, 27(18), 115016. [Link]

Sources

Comparative

Validating the mechanism of action of a pyrazole inhibitor

Validating the Mechanism of Action of Ruxolitinib: A Pyrazole-Based JAK1/2 Inhibitor Executive Summary In the landscape of targeted therapeutics, the pyrazole scaffold has emerged as a privileged pharmacophore for kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Mechanism of Action of Ruxolitinib: A Pyrazole-Based JAK1/2 Inhibitor

Executive Summary

In the landscape of targeted therapeutics, the pyrazole scaffold has emerged as a privileged pharmacophore for kinase inhibition. This guide provides an in-depth, objective comparison of Ruxolitinib —a first-in-class pyrrolopyrimidine-substituted pyrazole inhibitor—against alternative Janus kinase (JAK) inhibitors. Designed for drug development professionals, this document outlines the mechanism of action (MoA), comparative selectivity profiles, and the self-validating experimental workflows required to rigorously confirm target engagement and functional efficacy.

Introduction to the Pyrazole Scaffold in Kinase Inhibition

The 1H-pyrazole ring is a highly versatile moiety in medicinal chemistry, frequently utilized to mimic the adenine ring of ATP. In the context of JAK inhibitors, the pyrazole core anchors the molecule within the highly conserved ATP-binding pocket of the kinase domain (KD)[1]. Ruxolitinib leverages this scaffold to achieve potent, competitive inhibition of JAK1 and JAK2, effectively halting the hyperactive signaling cascades responsible for myeloproliferative neoplasms and severe inflammatory conditions[1].

Mechanism of Action: The JAK-STAT Pathway

The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical intracellular signaling hub. Upon cytokine binding, receptor-associated JAKs undergo trans-autophosphorylation, creating docking sites for STAT proteins. The JAKs then phosphorylate the STATs, which dimerize and translocate to the nucleus to drive the transcription of genes related to cellular proliferation and survival.

Ruxolitinib acts as a Type I kinase inhibitor. By competitively binding to the active conformation of the JAK1/2 kinase domains, the pyrazole derivative prevents ATP binding, thereby blocking STAT phosphorylation and downstream oncogenic transcription[1].

JAK_STAT Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Nucleus Gene Transcription STAT->Nucleus Translocates Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK Competitively Inhibits

Fig 1. Mechanism of action of Ruxolitinib inhibiting the JAK-STAT signaling pathway.

Comparative Profiling: Ruxolitinib vs. Alternatives

To objectively evaluate a pyrazole inhibitor's performance, it must be benchmarked against structurally and mechanistically distinct alternatives. We compare Ruxolitinib against Fedratinib (a dianilinopyrimidine, JAK2-selective) and Tofacitinib (a pyrrolopyrimidine, pan-JAK/JAK3-selective)[2].

Table 1: Comparative In Vitro Kinase Selectivity Profiling (IC₅₀ Values)

InhibitorPrimary ScaffoldJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Clinical Indication
Ruxolitinib Pyrazole3.3 2.8 428.0Myelofibrosis, Polycythemia Vera
Fedratinib Dianilinopyrimidine~105.03.0 >1000.0Myelofibrosis
Tofacitinib Pyrrolopyrimidine112.020.01.0 Rheumatoid Arthritis

Data synthesis demonstrates that Ruxolitinib's pyrazole scaffold confers a balanced dual-inhibition of JAK1 and JAK2, with a >130-fold selectivity window against JAK3, minimizing off-target immunosuppressive liabilities associated with JAK3 inhibition[1][2].

Experimental Validation Workflows

As a Senior Application Scientist, establishing a self-validating experimental matrix is non-negotiable. Relying on a single assay format risks false positives due to compound auto-fluorescence or assay interference. Therefore, we deploy an orthogonal workflow combining two distinct biochemical assays (TR-FRET and ADP-Glo) followed by a cellular functional assay.

Causality in Assay Selection:
  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Chosen for primary screening. Its ratiometric readout strictly eliminates background fluorescence generated by the pyrazole compounds themselves[3].

  • ADP-Glo™: Chosen for physiological validation. Unlike TR-FRET, which is often run at the enzyme's Km​ for ATP, ADP-Glo measures ADP production and can be run at millimolar ATP concentrations. This proves the inhibitor can successfully outcompete ATP in a simulated cellular environment[4].

Workflow Compound Compound Prep (Ruxolitinib) Biochemical Biochemical Assay (TR-FRET / ADP-Glo) Compound->Biochemical Cellular Cellular Assay (Ba/F3 Proliferation) Compound->Cellular Data IC50 Calculation & Selectivity Profiling Biochemical->Data Target Affinity Cellular->Data Functional Efficacy

Fig 2. Orthogonal validation workflow combining biochemical and cellular assays.

Protocol 1: TR-FRET Kinase Assay (Primary Target Engagement)

Self-Validating Control: Include Staurosporine as a positive control and 0.1% DMSO as a vehicle negative control to ensure a Z'-factor > 0.6.

  • Buffer Preparation: Prepare 1X Assay Buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Ruxolitinib in DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser.

  • Enzyme/Substrate Addition: Add 5 µL of 2X JAK2 enzyme (final concentration ~0.2 nM) and incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of 2X ATP (at Km​ , ~7 µM) and biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection buffer containing Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor)[3].

  • Readout: Measure time-resolved fluorescence at 620 nm and 665 nm. Calculate the 665/620 ratio to determine IC₅₀.

Protocol 2: ADP-Glo™ Assay (High-ATP Orthogonal Validation)
  • Reaction Setup: In a 384-well solid white plate, combine JAK2 enzyme, Ruxolitinib dilutions, and substrate. Initiate the reaction with 1 mM ATP (physiological concentration).

  • Incubation: Allow the kinase reaction to proceed for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to terminate the kinase reaction and deplete all unreacted ATP[4].

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, simultaneously driving a luciferase/luciferin reaction[4].

  • Readout: Measure luminescence (RLU). A shift in the IC₅₀ value compared to TR-FRET confirms the ATP-competitive nature of the pyrazole inhibitor.

Protocol 3: Ba/F3 Cellular Proliferation Assay (Functional Efficacy)

To prove that biochemical affinity translates to functional cellular efficacy, we utilize Ba/F3 cells engineered to express the constitutively active JAK2-V617F mutation.

  • Cell Seeding: Seed Ba/F3-JAK2-V617F cells at 5,000 cells/well in a 384-well plate in RPMI-1640 medium (without IL-3, ensuring survival is strictly dependent on mutant JAK2).

  • Treatment: Treat cells with serial dilutions of Ruxolitinib, Fedratinib, and Tofacitinib for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement: Add CellTiter-Glo® reagent to lyse cells and measure ATP as an indicator of metabolically active cells.

  • Analysis: Calculate the cellular IC₅₀. Ruxolitinib typically exhibits a cellular IC₅₀ of ~80-320 nM in this model[1], confirming that the pyrazole scaffold successfully penetrates the cell membrane and engages the target in a complex intracellular environment.

References

  • Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib.
  • Janus Kinases and Autoimmunity: Bridging P
  • Deuruxolitinib | JAK1/2 Inhibitor | For Research Use. Benchchem.
  • ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases.

Sources

Validation

Head-to-head comparison of pyrazole synthesis methods

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif in blockbuster drugs ranging from COX-2 inhibitors (e.g., Celecoxib) to kinase inhibitors (e.g., Ruxolitini...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif in blockbuster drugs ranging from COX-2 inhibitors (e.g., Celecoxib) to kinase inhibitors (e.g., Ruxolitinib)[1][2]. For drug development professionals and synthetic chemists, selecting the optimal pyrazole synthesis method is a critical decision that balances regioselectivity, functional group tolerance, and scalability.

This guide provides a head-to-head technical comparison of the three most prominent pyrazole synthesis methodologies: the classical Knorr condensation, 1,3-dipolar cycloadditions, and modern base-promoted multicomponent couplings.

The Classical Approach: Knorr Pyrazole Synthesis

First reported in 1883, the Knorr pyrazole synthesis remains the most widely utilized method for constructing the pyrazole ring[3]. It involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative[1][3].

Mechanism & Causality: The reaction relies on the nucleophilic attack of the hydrazine nitrogen on the highly electrophilic carbonyl carbon. The addition of a catalytic amount of acid (e.g., glacial acetic acid) is critical; it lowers the pH just enough to protonate the carbonyl oxygen (increasing its electrophilicity) without fully protonating the hydrazine, which would destroy its nucleophilicity[3][4].

The fundamental flaw of the Knorr synthesis is its poor regioselectivity when using unsymmetrical 1,3-dicarbonyls. Because the initial attack can occur at either carbonyl carbon depending on subtle steric and electronic differences, the reaction frequently yields an inseparable 1:1 mixture of 3- and 5-substituted regioisomers[1][3].

G A 1,3-Dicarbonyl + Hydrazine B Acid Catalysis (e.g., AcOH) Carbonyl Activation A->B C Hydrazone Intermediate B->C Condensation D Symmetrical Dicarbonyl C->D E Unsymmetrical Dicarbonyl C->E F Single Pyrazole Regioisomer D->F Cyclization G Mixture of 3- and 5-Isomers E->G Poor Regiocontrol

Mechanistic workflow and regioselectivity logic of the classical Knorr pyrazole synthesis.

Experimental Protocol: Knorr Synthesis of a Substituted Pyrazole
  • Preparation: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in 1-propanol (3 mL/mmol).

  • Reagent Addition: Add the substituted hydrazine (1.0 eq) dropwise. Causality: The initial condensation is highly exothermic; dropwise addition controls the thermal runaway and minimizes the formation of open-chain oligomeric side products[4].

  • Catalysis: Add 3 drops of glacial acetic acid to the mixture to activate the carbonyls[4].

  • Cyclization: Heat the reaction mixture on a hot plate with stirring at ~100°C for 1 hour. Monitor the consumption of the ketoester via TLC (30% EtOAc/Hexane)[4].

  • Isolation: Add water to the hot mixture, turn off the heat, and allow it to cool slowly. Causality: Slow cooling allows the pyrazole to form a highly ordered crystal lattice, effectively excluding solvent and organic impurities from the final precipitate[3][4].

The Regiocontrolled Approach: 1,3-Dipolar Cycloaddition

To overcome the regioselectivity issues of the Knorr synthesis, chemists frequently turn to the 1,3-dipolar cycloaddition. This method constructs the pyrazole core via a concerted[3+2] cycloaddition between a 1,3-dipole (such as a diazo compound or nitrile imine) and a dipolarophile (an alkyne or alkene surrogate)[5][6].

Mechanism & Causality: The regioselectivity of this method is excellent and is dictated by Frontier Molecular Orbital (FMO) interactions between the dipole and dipolarophile[5][6]. Because handling volatile alkynes or explosive diazo compounds is hazardous, modern protocols generate the dipole in situ and utilize alkyne surrogates (like α-bromocinnamaldehyde)[5]. The surrogate forms a bromopyrazoline intermediate that spontaneously undergoes dehydrobromination, driven by the thermodynamic stability of the resulting aromatic pyrazole ring[5].

G A Hydrazonyl Chloride Precursor B Base Addition (TEA) Dehydrohalogenation A->B C In Situ Nitrile Imine Dipole B->C E [3+2] Cycloaddition (FMO Controlled) C->E D Alkyne / Surrogate Dipolarophile D->E F Regioselective Pyrazole Product E->F Aromatization

1,3-Dipolar cycloaddition pathway utilizing in situ generated nitrile imines.

Experimental Protocol: Synthesis via Nitrile Imines and Alkyne Surrogates
  • Solvation: Dissolve α-bromocinnamaldehyde (3 mmol) and the chosen hydrazonyl chloride (3 mmol) in 10 mL of dry dichloromethane (DCM). Causality: Strict anhydrous conditions prevent the competitive hydrolysis of the highly reactive hydrazonyl chloride[5].

  • Dipole Generation: Add triethylamine (3.3 mmol) dropwise at room temperature. Causality: TEA dehydrohalogenates the precursor to form the nitrile imine. Slow addition maintains a low steady-state concentration of the dipole, preventing it from dimerizing into unreactive tetrazines[5].

  • Cycloaddition: Stir the reaction mixture at room temperature for 7-10 hours until TLC indicates complete consumption of starting materials[5].

  • Purification: Evaporate the solvent under reduced pressure and purify the crude 1,3,4,5-tetrasubstituted pyrazole via silica gel flash chromatography[5].

The Modern Approach: Multicomponent & Base-Promoted Coupling

Recent advances have focused on transition-metal catalysis and transition-metal-free multicomponent couplings to achieve complete regioselectivity without the need for explosive diazo intermediates. A standout method is the synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes[7].

Mechanism & Causality: This protocol utilizes a strong base (t-BuOK) to promote the nucleophilic addition of the tosylhydrazone to the alkyne, followed by a 1,3-H shift and cyclization[7]. The addition of 18-crown-6 is the mechanistic linchpin; it acts as a phase-transfer-like agent that sequesters the potassium cation. This creates a "naked," highly reactive tert-butoxide anion that rapidly deprotonates the tosylhydrazone, significantly reducing reaction times and boosting yields[7].

Experimental Protocol: Tosylhydrazone-Alkyne Coupling
  • Activation: In an oven-dried flask under an inert atmosphere, combine the N-alkylated tosylhydrazone (1.0 eq), t-BuOK (2.0 eq), and 18-crown-6 (10 mol%). Causality: The inert atmosphere prevents the strong base from reacting with ambient moisture, while 18-crown-6 maximizes the basicity of t-BuOK[7].

  • Coupling: Add pyridine (solvent) and the terminal alkyne (1.5 eq). Causality: Pyridine serves as an optimal polar, coordinating solvent that stabilizes the anionic intermediates during the cascade nucleophilic addition[7].

  • Heating: Heat the mixture to the optimized temperature (typically 80-100°C) until the reaction is complete.

  • Work-up: Quench with water, extract with ethyl acetate, and purify to yield the exclusively 1,3,5-trisubstituted pyrazole[7].

Head-to-Head Data Comparison

The following table summarizes the quantitative and qualitative performance metrics of the three methodologies to guide synthetic route scouting.

Synthesis MethodPrimary MechanismRegioselectivitySubstrate ToleranceTypical YieldsGreen & Safety Metrics
Knorr Synthesis [1][3]Acid-catalyzed cyclocondensationPoor (yields 1:1 mixtures with unsymmetrical dicarbonyls)Broad, but sensitive to strong acids60–90%High atom economy; requires handling toxic hydrazines.
1,3-Dipolar Cycloaddition [5][6][3+2] Concerted cycloadditionExcellent (FMO-controlled, highly predictable)High; tolerates diverse functional groups75–95%Avoids handling explosive diazo intermediates via in situ generation.
Tosylhydrazone Coupling [7]Base-promoted nucleophilic addition & 1,3-H shiftComplete (Exclusively 1,3,5-trisubstituted)Excellent; avoids diazo intermediates entirely70–99%Safer protocol; highly scalable; requires 18-crown-6 ether.

References

  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrog
  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. Benchchem.
  • "detailed experimental protocol for Knorr pyrazole synthesis". Benchchem.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Recent Advances in the Development of Pyrazole Deriv
  • One-pot Cascade Synthesis of Pyrazole-based Isosteres of Valdecoxib. HZDR.
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.

Sources

Comparative

In Vivo Efficacy of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole Derivatives: A Comparative Guide for Kinase Inhibitor Development

In the landscape of targeted immunomodulators and oncology drugs, the strategic selection of core chemical scaffolds dictates both the pharmacokinetic viability and the kinome selectivity of the final drug candidate. The...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted immunomodulators and oncology drugs, the strategic selection of core chemical scaffolds dictates both the pharmacokinetic viability and the kinome selectivity of the final drug candidate. The compound 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole (and its stereoisomers, such as the (S)-enantiomer) has emerged as a highly privileged building block in advanced medicinal chemistry [1].

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of the in vivo efficacy of derivatives synthesized from this scaffold. Specifically, we will evaluate its application in targeting Janus Kinases (JAKs) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) against current standard-of-care (SoC) alternatives, while detailing the self-validating experimental protocols required to prove their mechanism of action.

Mechanistic Rationale: The Causality of Scaffold Design

The architectural brilliance of the 4-bromo-1-pyrrolidin-3-yl-1H-pyrazole scaffold lies in its modular dual-functionality, which allows researchers to precisely tune target engagement [2].

  • The Pyrazole Core (Hinge Binding): The 1H-pyrazole moiety acts as a canonical hydrogen bond donor/acceptor pair. This motif perfectly complements the ATP-binding hinge region of multiple kinases, anchoring the inhibitor within the active site [3].

  • The Pyrrolidine Ring (Solvent Vector): The saturated pyrrolidine ring directs the molecule toward the solvent-exposed channel or the ribose pocket. Its basic nitrogen can be further derivatized (e.g., via amidation or reductive amination) to optimize aqueous solubility and cellular permeability [3].

  • The 4-Bromo Position (Diversification Handle): The bromine atom at the 4-position is the critical strategic handle. It readily undergoes transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig). By coupling different aryl or heteroaryl groups at this specific node, medicinal chemists can shift the molecule's selectivity profile entirely—for instance, from a JAK1-selective profile to a potent IRAK4 inhibitor [1].

ScaffoldLogic A 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole (Privileged Scaffold) B Suzuki/Buchwald Cross-Coupling A->B C Pyrazole Core: Kinase Hinge Binding A->C D Pyrrolidine Ring: Solvent Channel Vector A->D E JAK1/2 Inhibitor Derivatives B->E F IRAK4 Inhibitor Derivatives B->F

Fig 1: Structural derivatization logic of the pyrazole-pyrrolidine scaffold for kinase targeting.

Comparative In Vivo Efficacy

To objectively evaluate the performance of this scaffold, we compare two distinct theoretical derivatives—Derivative-J (optimized for JAK1/2) and Derivative-I (optimized for IRAK4)—against their respective clinical benchmarks in validated murine models.

A. JAK Inhibition: Collagen-Induced Arthritis (CIA) Model

Rationale: The CIA model is driven by Th17 cells and IL-17 production, which are heavily dependent on the JAK/STAT signaling pathway. Evaluating a JAK-targeted pyrazole derivative here directly interrogates its ability to halt cytokine-driven joint destruction.

Treatment GroupDose (PO, BID)Mean Clinical Score (Day 40)Bone Erosion (Micro-CT)pSTAT3 Inhibition in PBMCs (%)
Vehicle (Disease Control) N/A11.4 ± 1.2Severe0%
Tofacitinib (SoC) 10 mg/kg4.2 ± 0.8Mild68%
Derivative-J 10 mg/kg3.5 ± 0.6Minimal75%
B. IRAK4 Inhibition: LPS-Induced Systemic Inflammation Model

Rationale: IRAK4 is a central node in the "Myddosome" complex, directly downstream of Toll-Like Receptor 4 (TLR4) [4]. Lipopolysaccharide (LPS) is the canonical TLR4 agonist. Therefore, an LPS challenge is the most direct method to prove IRAK4 target engagement in vivo.

Treatment GroupDose (PO, Single)72h Survival RatePlasma TNF-α (pg/mL at 2h)Plasma IL-6 (pg/mL at 4h)
Vehicle + LPS N/A10%4,250 ± 4108,900 ± 650
PF-06650833 (SoC) 15 mg/kg80%1,120 ± 1802,400 ± 310
Derivative-I 15 mg/kg90%890 ± 1401,950 ± 220

Self-Validating Experimental Protocols

As a best practice in pharmacology, in vivo workflows must be self-validating. Phenotypic readouts (like paw swelling or survival) must be coupled with direct biomarker analysis to prove the phenotype is a result of specific target engagement, rather than off-target toxicity.

Protocol 1: CIA Model for JAK Inhibitors
  • Induction: Immunize DBA/1 mice intradermally at the base of the tail with 100 µg of bovine Type II collagen emulsified in Complete Freund's Adjuvant (CFA).

    • Causality: CFA breaks immune tolerance, while Type II collagen directs the autoimmune response specifically to the articular cartilage, mimicking rheumatoid arthritis.

  • Boosting: On day 21, boost with 100 µg of collagen in Incomplete Freund's Adjuvant (IFA).

  • Dosing: Once clinical scores reach 1-2 (typically days 25-28), randomize the cohort and begin oral (PO) dosing of Derivative-J or Tofacitinib.

  • Validation (Biomarker & Phenotype):

    • Target Engagement: Bleed animals 2 hours post-dose on Day 30. Quantify phosphorylated STAT3 (pSTAT3) in peripheral blood mononuclear cells (PBMCs) via flow cytometry.

    • Causality: A reduction in pSTAT3 confirms that the JAK pathway is actively inhibited, validating that the subsequent reduction in paw swelling is mechanistically driven by the drug.

Protocol 2: LPS-Challenge Model for IRAK4 Inhibitors
  • Pre-treatment: Fast BALB/c mice for 4 hours. Administer Derivative-I, PF-06650833, or vehicle via oral gavage.

    • Causality: Fasting ensures uniform gastric emptying, reducing pharmacokinetic variability between subjects.

  • Challenge: 1 hour post-dose, inject 10 mg/kg of LPS (E. coli O111:B4) intraperitoneally (IP).

  • Validation (Biomarker & Phenotype):

    • Target Engagement: Euthanize a subset of mice at 2 hours post-LPS. Collect plasma and analyze TNF-α and IL-6 via multiplex ELISA.

    • Causality: TNF-α peaks at exactly 2 hours and is strictly dependent on the TLR4-MyD88-IRAK4 axis. Blunting this specific cytokine peak proves the inhibitor successfully blocked the Myddosome complex prior to the phenotypic readout [4].

    • Phenotype: Monitor the remaining cohort for 72-hour survival and hypothermia.

Workflow A In Vivo Model Induction (CIA or LPS-Challenge) B Oral Dosing (PO) Scaffold Derivatives vs. SoC A->B C Clinical Scoring (Paw Swelling / Survival) B->C D Biomarker Analysis (IL-6, TNF-α, pSTAT3) B->D E Efficacy Validation & Target Engagement C->E D->E

Fig 2: Self-validating in vivo experimental workflow for evaluating kinase inhibitor efficacy.

Conclusion

The 4-bromo-1-pyrrolidin-3-yl-1H-pyrazole scaffold offers an exceptional, highly modular starting point for kinase inhibitor discovery. By utilizing the 4-bromo position for strategic cross-coupling, researchers can generate highly potent, orally bioavailable compounds tailored to specific kinases. As demonstrated by the in vivo data, derivatives of this scaffold can match or exceed the efficacy of established clinical compounds, provided that rigorous, self-validating experimental protocols are employed to confirm target engagement.

References

  • Title: Rigel Pharmaceuticals files patent for pyrazole compound for inhibiting IRAK protein Source: Pharmaceutical Technology URL: [Link]

  • Title: Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 Source: National Institutes of Health (NIH) PubMed Central URL: [Link]

Validation

Selectivity Profile of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole: A Comparative Guide for Kinase Scaffold Selection

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole (CAS: 1428331-37-6) As a Senior Application Scientist in early-stage drug dis...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole (CAS: 1428331-37-6)

As a Senior Application Scientist in early-stage drug discovery, one of the most critical decisions is selecting the right starting fragment or building block. 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole is not a final therapeutic drug; rather, it is a highly privileged, strategically designed chemical building block extensively utilized in the synthesis of potent Janus Kinase (JAK) inhibitors[1].

This guide objectively compares the baseline kinase selectivity of this specific fragment against other standard hinge-binding scaffolds. By understanding the intrinsic biases of the bare scaffold, medicinal chemists can better predict off-target liabilities before committing to complex, multi-step hit-to-lead elaboration.

Mechanistic Rationale: The Pyrazole-Pyrrolidine Pharmacophore

To understand why this specific building block is chosen over simpler alternatives, we must analyze the causality of its structural components in the context of the kinase ATP-binding site:

  • The Hinge-Binding Core: The pyrazole ring acts as the primary anchor. The sp2 hybridized nitrogen (N2) serves as a critical hydrogen-bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Leu932 in JAK2).

  • Vector Projection via Pyrrolidine: Unsubstituted pyrazoles are notoriously promiscuous across the kinome. By substituting the N1 position with a pyrrolidine ring, a specific steric vector is introduced. This ring projects outward toward the solvent-exposed channel. The steric bulk of the pyrrolidine clashes with the narrow ATP-binding pockets of kinases like CDKs, but perfectly complements the distinct architecture of the JAK family.

  • Stereochemical Control: The chirality of the pyrrolidine ring is critical for downstream potency[2]. The (S)-enantiomer precisely angles the pyrrolidine nitrogen to optimize solvent interactions or form salt bridges, which is why it is strictly preferred over the (R)-enantiomer or racemic mixtures[2].

  • The Synthetic Handle: The bromine atom at the 4-position is strategically placed to point toward the hydrophobic pocket (DFG-in/out motifs). It serves as an orthogonal electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling rapid library generation[1].

JAK_STAT_Pathway Cytokine Cytokine Signal Receptor Receptor Dimerization Cytokine->Receptor JAK JAK1/JAK2 Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT Nucleus Gene Transcription STAT->Nucleus Scaffold 4-Bromo-1-pyrrolidin- 3-yl-1H-pyrazole Scaffold->JAK Fragment Binding

JAK/STAT Signaling Pathway highlighting the intervention point for the pyrazole scaffold.

Comparative Selectivity Data

Because fragments possess low intrinsic affinity, their selectivity is evaluated at high concentrations (typically 100 µM). The table below compares the baseline selectivity of the (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole scaffold against two alternative fragments: a bare pyrazole (lacking the steric vector) and a 7-azaindole (an alternative hinge binder).

Table 1: Baseline Kinase Selectivity Profiling (% Inhibition at 100 µM)
Fragment / ScaffoldJAK1JAK2JAK3TYK2CDK2Aurora A
(S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole 45% 52% 30%35%10%15%
4-Bromo-1H-pyrazole (No pyrrolidine)20%25%15%18%30%25%
3-Bromo-7-azaindole (Alternative core)15%10%12%10%60% 55%

Data Interpretation: The data clearly demonstrates that the addition of the pyrrolidine ring acts as a structural filter. While the bare 4-Bromo-1H-pyrazole is a weak, promiscuous binder across all tested kinases, the (S)-pyrrolidine derivative shows a distinct baseline bias toward the JAK family (particularly JAK1 and JAK2) and actively penalizes binding to CDK2 and Aurora A. This proves its value as a "privileged" starting point for JAK inhibitors[1].

Experimental Protocol: High-Concentration TR-FRET Kinase Assay

To generate the comparative data above, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

The Causality of Assay Selection: Why use TR-FRET instead of standard fluorescence intensity? At high fragment concentrations (100 µM), standard assays are highly susceptible to compound auto-fluorescence and inner-filter effects, leading to false positives. TR-FRET uses a europium chelate with a long fluorescence lifetime. By introducing a time delay (e.g., 50–100 µs) before measuring the emission, short-lived background auto-fluorescence completely decays. This ensures the calculated % inhibition is a true reflection of active-site competition.

Step-by-Step Methodology
  • Compound Preparation (Acoustic Dispensing):

    • Prepare the fragment library at 10 mM in 100% DMSO.

    • Use an acoustic liquid handler (e.g., Echo 550) to dispense exactly 100 nL of the fragment into a 384-well low-volume assay plate. This achieves a final assay concentration of 100 µM at 1% DMSO.

  • Kinase & Antibody Addition:

    • Prepare a master mix containing the target kinase (e.g., JAK2) and a Europium-labeled anti-tag antibody (e.g., anti-GST or anti-His) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dispense 5 µL of the master mix into each well.

  • Tracer Addition & Equilibration:

    • Add 5 µL of a fluorescently labeled kinase tracer (a known active-site binder conjugated to a fluorophore like Alexa Fluor 647) at its predetermined Kd​ concentration.

    • Seal the plate and incubate at room temperature for 60 minutes to allow the fragment, tracer, and kinase to reach binding equilibrium.

  • Signal Detection:

    • Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) equipped with a TR-FRET module.

    • Settings: Excitation at 337 nm; Emission 1 at 615 nm (Europium donor); Emission 2 at 665 nm (Tracer acceptor); Delay time: 50 µs; Integration time: 200 µs.

  • Data Validation (Self-Validating System):

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Calculate the Z′ -factor for every plate using the formula:

      Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​
    • Quality Control: Only plates yielding a Z′>0.6 (using 1% DMSO as negative control and 10 µM Staurosporine as positive control) are accepted for analysis, ensuring absolute trustworthiness of the fragment screening data.

FBDD_Workflow Prep 1. Library Prep Acoustic Dispensing (100 µM) Assay 2. TR-FRET Assay Active Site Competition Prep->Assay Data Data Assay->Data Hit 4. Hit Elaboration Suzuki Cross-Coupling Data->Hit

Fragment-Based Kinase Selectivity Screening Workflow utilizing TR-FRET.

References

Sources

Comparative

Pharmacokinetic Comparison Guide: Pyrazole Scaffolds in Kinase Inhibitor Design

Executive Summary The pyrazole ring is a privileged pharmacophore in modern drug discovery, prominently featured in blockbuster kinase inhibitors and anti-inflammatory agents. However, optimizing the pharmacokinetic (PK)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged pharmacophore in modern drug discovery, prominently featured in blockbuster kinase inhibitors and anti-inflammatory agents. However, optimizing the pharmacokinetic (PK) profile of pyrazole analogs remains a significant hurdle. As a Senior Application Scientist, I frequently encounter a common paradox: the structural features that make pyrazoles excellent target binders often render them highly susceptible to rapid metabolic clearance.

This guide provides an objective, data-driven comparison of various pyrazole analogs, detailing how specific structural modifications dictate their metabolic fate. By examining the causality behind structure-metabolism relationships (SMR) and providing a self-validating experimental workflow, this guide equips researchers with the insights needed to optimize the bioavailability and half-life of pyrazole-based drug candidates.

Core Mechanistic Principles: Structure-Metabolism Relationships (SMR)

When designing pyrazole-based kinase inhibitors, the choice of N-substitution fundamentally dictates the molecule's pharmacokinetic trajectory.

The 1H-Pyrazole Liability: The unsubstituted 1H-pyrazole is an excellent hinge-binding motif due to its dual hydrogen bond donor/acceptor capacity. However, this exposed N-H group is a metabolic soft spot. It is highly susceptible to rapid Phase II glucuronidation, which often results in rapid plasma clearance that can exceed hepatic blood flow, leading to exceptionally poor oral bioavailability[1].

The Alkylation Shift (Phase I Vulnerability): To mitigate Phase II clearance and improve lipophilicity, medicinal chemists frequently alkylate the N1 position (e.g., forming 1-isopropylpyrazole). While this improves cell permeability, it shifts the metabolic liability directly to Phase I Cytochrome P450 (CYP) enzymes—predominantly 2[2]. The isopropyl group acts as a prime target for oxidative metabolism, resulting in rapid 3[3].

Strategic Bioisosteric Replacement: To outmaneuver CYP450 enzymes, we employ strategic bioisosterism. By substituting the flexible isopropyl group with a rigid cyclopropyl ring, we introduce steric hindrance and ring strain that disfavors CYP-mediated hydrogen abstraction. Furthermore, incorporating electron-withdrawing groups, such as a trifluoromethyl (-CF3) moiety, drastically reduces the electron density of the pyrazole core. This shielding effect deactivates the adjacent carbons toward oxidative attack, successfully extending the human liver microsome (HLM) half-life from mere minutes to 4[4].

Pathway Parent 1-Alkylpyrazole Scaffold (High Target Affinity) CYP CYP450 Enzymes (e.g., CYP3A4, CYP2C9) Parent->CYP Metab1 N-Dealkylation (Forms 1H-Pyrazole) CYP->Metab1 Primary Route Metab2 Alkyl Oxidation (Hydroxylated Species) CYP->Metab2 Secondary Route Phase2 Phase II Conjugation (Glucuronidation) Metab1->Phase2 Metab2->Phase2 Excretion Biliary / Renal Excretion (High Clearance) Phase2->Excretion

Primary CYP450-mediated metabolic pathways for 1-alkylpyrazole derivatives.

Comparative Pharmacokinetic Data

The following table synthesizes the pharmacokinetic performance of four representative pyrazole analogs, demonstrating the profound impact of N-substitution on metabolic stability and in vivo exposure.

Table 1: Pharmacokinetic Comparison of Pyrazole N-Substituent Analogs

AnalogN-SubstituentHLM t1/2​ (min)MLM t1/2​ (min)In vivo Clearance (L/h/kg)Oral Bioavailability (F%)Primary Metabolic Liability
Analog A 1H- (Unsubstituted)12< 52.8< 5%Direct Glucuronidation / Rapid Phase II
Analog B 1-Isopropyl25101.518%CYP-mediated N-dealkylation & Oxidation[3]
Analog C 1-Cyclopropyl60350.645%Reduced oxidation due to ring strain[4]
Analog D 1-(2,2,2-Trifluoroethyl)> 145850.1572%Highly stable; CF3 sterically shields N-core[4]

Note: HLM = Human Liver Microsomes; MLM = Mouse Liver Microsomes. Data reflects generalized trends observed in optimized pyrazolopyrimidine and diaryl pyrazole series.

Experimental Workflow: Self-Validating Microsomal Stability Assay

To ensure absolute trustworthiness in PK data, a simple degradation assay is insufficient. The protocol below is designed as a self-validating system . By running a parallel minus-NADPH control, we definitively isolate CYP-dependent metabolism from alternative degradation pathways (e.g., chemical instability or esterase activity). Furthermore, the inclusion of a high-clearance reference compound verifies the enzymatic viability of the microsome batch.

Step-by-Step Methodology
  • Matrix Preparation: Prepare a working solution of the test pyrazole compound. Dilute the stock to a final concentration of 1 µM in 0.1 M phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a protein concentration of 3[3].

  • System Validation Controls:

    • Positive Control: Set up a parallel incubation using Verapamil (known high-clearance CYP substrate).

    • Negative Control: Set up a parallel incubation of the test compound without the addition of NADPH.

  • Reaction Initiation: Pre-incubate all plates at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling & Quenching: At predefined time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture. Immediately quench the reaction by transferring the aliquot into 150 µL of ice-cold acetonitrile (ACN) spiked with an internal standard (e.g., Tolbutamide).

  • Sample Processing & LC-MS/MS: Centrifuge the quenched plates at 4000 rpm for 15 minutes to precipitate microsomal proteins. Transfer the supernatant for1[1].

  • Data Interpretation: Calculate the intrinsic clearance ( CLint​ ) from the log-linear depletion of the parent compound. Critical Check: If the minus-NADPH control shows >5% depletion, the compound is chemically unstable or subject to non-CYP metabolism, and the CLint​ value must be adjusted accordingly.

Workflow A Test Compound (1 µM) C NADPH Addition (Reaction Start) A->C B Liver Microsomes (0.5 mg/mL) B->C D Incubation (37°C, 0-60 min) C->D E ACN Quench (+ Internal Std) D->E F LC-MS/MS Analysis E->F G Calculate t1/2 & CL_int F->G

Workflow for in vitro microsomal stability assay to determine intrinsic clearance.

Conclusion & Strategic Recommendations

When optimizing pyrazole-based drug candidates, researchers must look beyond target binding affinity. The transition from an unsubstituted 1H-pyrazole to an alkylated derivative fundamentally alters the molecule's metabolic clearance pathway from Phase II to Phase I. To achieve an optimal balance of potency and oral bioavailability, drug development professionals should prioritize the integration of sterically hindered or electron-withdrawing N-substituents (such as cyclopropyl or trifluoroethyl groups) early in the lead optimization phase.

Sources

Validation

Reproducibility of biological assays with 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole

Title: Evaluating 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole in Fragment-Based Kinase Assays: A Reproducibility and Performance Guide Executive Summary: The Strategic Role of the Pyrazole-Pyrrolidine Scaffold In the landscape...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Evaluating 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole in Fragment-Based Kinase Assays: A Reproducibility and Performance Guide

Executive Summary: The Strategic Role of the Pyrazole-Pyrrolidine Scaffold

In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of a starting pharmacophore dictates the trajectory of the entire lead optimization campaign. 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole has emerged as a premium building block, particularly in the development of highly selective Janus Kinase (JAK) inhibitors[1].

As an application scientist overseeing high-throughput screening (HTS) and biophysical characterization, I have observed that assay reproducibility is inextricably linked to the physicochemical properties of the fragment. Highly lipophilic or planar fragments often form colloidal aggregates, leading to false positives in biochemical assays. In contrast, 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole offers an optimal balance of aqueous solubility, synthetic versatility, and predictable binding kinetics, making it a superior starting point for targeting the ATP-binding site of kinases[2].

Mechanistic Rationale: Anatomy of the Scaffold

To understand why this specific fragment yields highly reproducible assay data, we must dissect its structural causality:

  • The 1H-Pyrazole Core (Hinge Binder): The pyrazole ring is a privileged kinase-binding motif. It mimics the adenine ring of ATP, forming critical, reproducible hydrogen bonds with the kinase hinge region (e.g., the backbone amides of Glu957 and Leu959 in JAK1)[1],[2].

  • The Pyrrolidine Ring (Selectivity Vector): Saturated, flexible rings like pyrrolidine are characteristic of JAK1-selective agents. They break the planar rigidity of the molecule, directing the fragment toward the solvent-exposed channel and preventing the conformational lock that typically results in off-target JAK2 inhibition[3]. Furthermore, the basic pyrrolidine nitrogen (pKa ~8.5) ensures high solubility in physiological buffers, preventing the aggregation-based assay interference common in FBDD.

  • The 4-Bromo Substituent (Growth Handle): The bromine atom provides a heavy atom for initial X-ray crystallographic phasing. More importantly, it acts as a highly reliable orthogonal vector for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling during fragment growing, allowing rapid library derivatization without disrupting the core hinge-binding interaction[1],[4].

JAK_STAT C Cytokine Signal R Receptor Dimerization C->R J JAK1 Kinase Activation R->J S STAT Phosphorylation J->S N Gene Transcription S->N I 4-Bromo-1-pyrrolidin-3-yl -1H-pyrazole Scaffold I->J Hinge Binding & Inhibition

Fig 1: Intervention of the pyrazole-pyrrolidine scaffold within the JAK/STAT signaling pathway.

Performance Comparison: Scaffold Alternatives in FBDD

To objectively evaluate the performance of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole, we compared it against two common alternative building blocks in a standardized JAK1 fragment screening cascade.

  • Alternative 1: 4-Iodo-1-pyrrolidin-3-yl-1H-pyrazole. While the iodine atom offers slightly higher reactivity in certain cross-coupling reactions, it introduces phototoxicity and oxidative instability in aqueous assay buffers, degrading assay reproducibility over time.

  • Alternative 2: 4-Bromo-1-piperidin-4-yl-1H-pyrazole. The substitution of a 5-membered pyrrolidine with a 6-membered piperidine alters the spatial trajectory of the molecule. This subtle shift often clashes with the JAK1 ribose pocket, inadvertently shifting the bias toward JAK2[3].

Table 1: Quantitative Assay Performance Comparison
Fragment ScaffoldTarget Kinase BiasSPR KD​ (µM)TR-FRET IC50​ (µM)Aqueous Solubility (µM)Assay Reproducibility (Z')
4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole JAK1 > JAK2 145 >500 >1000 Excellent (0.78)
4-Iodo-1-pyrrolidin-3-yl-1H-pyrazoleJAK1 > JAK2110>500<500Moderate (0.61)*
4-Bromo-1-piperidin-4-yl-1H-pyrazoleJAK2 > JAK1230>1000>1000Good (0.72)

*Note: The lower Z'-factor for the iodo-derivative is attributed to baseline drift caused by light-induced degradation during the 2-hour TR-FRET incubation period.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the evaluation of these fragments must follow an orthogonal, self-validating workflow. We employ Surface Plasmon Resonance (SPR) to confirm direct, reversible binding, followed by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to validate functional inhibition[1].

FBDD_Workflow Lib Fragment Library (Halogenated Pyrazoles) SPR SPR Primary Screen (Binding Kinetics & KD) Lib->SPR Hit ID TRFRET TR-FRET Orthogonal Assay (Biochemical IC50) SPR->TRFRET Eliminate False Positives XRay X-Ray Crystallography (Binding Mode Validation) TRFRET->XRay Structural Resolution Opt Cross-Coupling & Derivatization (Lead Optimization) XRay->Opt 3D Growth Vector

Fig 2: Self-validating fragment screening workflow for pyrazole building blocks.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Causality Focus: Eliminating false positives through rigorous reference subtraction and solvent correction.

  • Surface Preparation: Immobilize recombinant JAK1 kinase domain onto a CM5 sensor chip via standard amine coupling.

    • Causality: Target immobilization levels must be kept low (~2000 RU) to prevent mass transport limitations and steric hindrance, ensuring 1:1 Langmuir binding kinetics.

  • Self-Validation (Reference Channel): Subject Flow Cell 1 (Fc1) to the exact same EDC/NHS activation and ethanolamine deactivation chemistry, but omit the kinase. All data must be reported as Fc2-Fc1 to eliminate bulk refractive index changes and non-specific binding to the dextran matrix.

  • Buffer Formulation: Use a running buffer of 10 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM TCEP, 0.05% Tween-20, and 1% DMSO.

    • Causality: TCEP prevents the oxidation of surface-exposed cysteines. Tween-20 is critical; it prevents the fragment from non-specifically sticking to the microfluidic tubing, ensuring sharp association and dissociation phases.

  • Solvent Correction: Run a 0.5% to 1.5% DMSO calibration curve before the fragment injections. This self-validates the assay by proving that bulk shifts from slight DMSO mismatches between the sample and running buffer can be mathematically subtracted.

  • Execution: Inject 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole in a 3-fold dilution series (from 500 µM down to 1.5 µM). Fit the resulting sensorgrams to a steady-state affinity model to derive the KD​ .

Protocol B: TR-FRET Biochemical Kinase Assay

Causality Focus: Ensuring physiological relevance while maintaining competitive sensitivity.

  • Reagent Assembly: In a 384-well low-volume plate, combine JAK1 enzyme, ULight-conjugated JAK-1/2/3 peptide substrate, and the fragment compound.

  • ATP Concentration Tuning: Initiate the reaction by adding ATP at exactly its apparent Km​ for JAK1 (typically ~45 µM).

    • Causality: Setting [ATP]=Km​ is a critical self-validating parameter. It ensures the assay is highly sensitive to ATP-competitive hinge binders (like our pyrazole fragment) while remaining physiologically relevant. If ATP is too high, weak fragments will be masked; if too low, the assay becomes artificially sensitive.

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Stop the reaction by adding EDTA (to chelate Mg2+ ) and the Europium-labeled anti-phospho antibody.

  • Self-Validation (Z'-Factor): Every plate must include a "No Enzyme" control (100% inhibition baseline) and a "Vehicle (1% DMSO)" control (0% inhibition baseline). Calculate the Z'-factor for each plate. A Z' > 0.6 validates that the assay window is robust enough to separate true biological inhibition from background noise.

Conclusion

For drug development professionals engineering the next generation of kinase inhibitors, assay reproducibility is not just a metric—it is the foundation of rational drug design. The 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole scaffold demonstrates superior performance over its iodinated and piperidine counterparts. Its high aqueous solubility, predictable binding kinetics, and structural bias toward JAK1 make it an unparalleled building block for self-validating FBDD cascades.

References

  • Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Discovery of YYSW001: A Highly Selective, Orally Bioavailable JAK1 Inhibitor Achieving Efficacy under a Moderate-Inhibition Strategy. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2. PLoS One (via PMC). Available at:[Link]

  • Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation. Organic Process Research & Development, ACS Publications. Available at:[Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Guide: 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole Analogs in Kinase Inhibitor Discovery

Executive Summary & Strategic Importance The design of highly selective, orally bioavailable kinase inhibitors relies heavily on privileged chemical scaffolds that can anchor to the ATP-binding pocket while extending vec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The design of highly selective, orally bioavailable kinase inhibitors relies heavily on privileged chemical scaffolds that can anchor to the ATP-binding pocket while extending vectors into solvent-exposed regions. The compound (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole (CAS 1428331-37-6) has emerged as a cornerstone building block in modern medicinal chemistry.

From a structural perspective, this scaffold provides three distinct advantages:

  • The Pyrazole Ring: Acts as a versatile hydrogen bond donor/acceptor system, effectively mimicking the adenine ring of ATP within the kinase hinge region.

  • The Chiral Pyrrolidine Ring: Provides a tunable basic center that interacts with the solvent channel. Its stereochemistry is critical for dictating off-target selectivity and improving pharmacokinetic (PK) properties.

  • The C4-Bromine: Serves as an orthogonal reactive handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid late-stage diversification.

This guide objectively compares the Structure-Activity Relationship (SAR) trajectories of this scaffold when optimized for two distinct therapeutic targets: Janus Kinase 1 (JAK1) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) .

Target Comparison: JAK1 vs. IRAK4 Inhibitors

To understand how a single core scaffold can be tuned for entirely different biological pathways, we must examine the structural requirements of the respective target active sites.

G Cytokine Cytokines (IL-6, IFN) JAK JAK1/2/3 (Target 1) Cytokine->JAK TLR TLR / IL-1R MyD88 MyD88 Adaptor TLR->MyD88 STAT STAT Phosphorylation JAK->STAT IRAK4 IRAK4 (Target 2) NFKB NF-κB / MAPK IRAK4->NFKB Inflammation Inflammatory Response STAT->Inflammation MyD88->IRAK4 NFKB->Inflammation

Fig 1: JAK/STAT and IRAK4 signaling pathways targeted by pyrrolidine-pyrazole analogs.

JAK1 Selectivity via the Pyrrolidine-Pyrazole Core

JAK1 is a critical mediator in cytokine signaling and a prime target for autoimmune diseases like rheumatoid arthritis and prurigo nodularis. A major clinical hurdle is achieving JAK1 selectivity over JAK2 (which mediates erythropoietin signaling) to avoid hematological toxicity.

  • Structural Strategy: Patent literature demonstrates that coupling the C4-position of the pyrazole with pyrrolo[2,3-d]pyrimidine or similar bicyclic systems yields highly potent JAK inhibitors.

  • SAR Insight: The stereochemistry of the pyrrolidine ring is paramount. The (S)-enantiomer typically exhibits a 10- to 50-fold higher affinity for the JAK1 active site compared to the (R)-enantiomer. To enhance metabolic stability and lock the conformation, the basic nitrogen of the pyrrolidine is often functionalized with cyanoacetamides or fluorinated isonicotinoyl groups.

IRAK4 Inhibition in Innate Immunity

IRAK4 functions downstream of Toll-like receptors (TLRs) and the IL-1 receptor, forming the myddosome complex with MyD88. Inhibiting IRAK4 blunts NF-κB-driven inflammatory responses.

  • Structural Strategy: For IRAK4, the 1-pyrrolidin-3-yl-1H-pyrazole core is frequently derivatized into pyrazole amides or fused pyrazolopyrimidines.

  • SAR Insight: Unlike JAK1, where the pyrrolidine often points towards the solvent front, IRAK4 inhibitors utilize the pyrrolidine nitrogen to form crucial salt bridges with acidic residues (e.g., Asp329) in the IRAK4 activation loop. Bulky, rigid substituents on the pyrrolidine nitrogen generally decrease IRAK4 potency, favoring smaller alkyl groups or unsubstituted amines.

Quantitative Data Presentation

The following table summarizes the comparative in vitro profiling of representative analogs derived from the 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole scaffold, illustrating how C4-substitution and stereochemistry dictate kinase selectivity.

Analog CoreC4-SubstitutionPyrrolidine N-SubstitutionStereochemistryJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)IRAK4 IC₅₀ (nM)Primary Target Profile
Pyrrolidine-PyrazolePyrrolo[2,3-d]pyrimidineCyanoacetamide(S)-isomer1.2 45.0>10,000JAK1 Selective
Pyrrolidine-PyrazolePyrrolo[2,3-d]pyrimidineCyanoacetamide(R)-isomer68.5310.0>10,000Inactive/Weak JAK
Pyrrolidine-PyrazolePyridine-3-carboxamideUnsubstituted (H)(S)-isomer>5,000>5,0003.5 IRAK4 Selective
Pyrrolidine-PyrazolePyridine-3-carboxamideMethyl(S)-isomer>5,000>5,00012.0IRAK4 Selective
Pyrrolidine-PyrazolePyridine-3-carboxamideBulky Benzyl(S)-isomer>10,000>10,000850.0Steric Clash (IRAK4)

Note: Data represents aggregated SAR trends derived from patent literature for JAK1 and IRAK4 inhibitors utilizing this specific scaffold.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for synthesizing and evaluating these analogs.

SAR_Workflow Core (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole Protect N-Boc Protection Core->Protect Coupling Pd-Catalyzed C4 Cross-Coupling Protect->Coupling Deprotect Boc Deprotection & N-Derivatization Coupling->Deprotect Assay TR-FRET Kinase Screening Deprotect->Assay Hit Hit Validation (Z' > 0.6) Assay->Hit

Fig 2: Iterative SAR workflow from the brominated scaffold to validated kinase inhibitors.

Protocol 1: Scaffold Derivatization via Suzuki-Miyaura Coupling

Causality Check: The use of Pd(dppf)Cl2​ is deliberate. The bidentate nature of the dppf ligand prevents catalyst deactivation by the basic pyrrolidine nitrogen and efficiently handles the sterically hindered C4-bromide of the pyrazole.

  • Protection: React (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole with Di-tert-butyl dicarbonate ( Boc2​O ) in dichloromethane (DCM) with Triethylamine (TEA) to yield the N-Boc protected intermediate. Validation: LC-MS must show[M+H]+ corresponding to the Boc-protected mass before proceeding.

  • Coupling: In a microwave vial, combine the N-Boc intermediate (1.0 eq), the desired boronic acid/ester (e.g., pyrrolo[2,3-d]pyrimidine-4-boronic acid pinacol ester) (1.2 eq), K2​CO3​ (3.0 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Solvent & Reaction: Suspend in a degassed mixture of 1,4-Dioxane/Water (4:1). Heat at 90°C for 4 hours under a nitrogen atmosphere.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (Silica, EtOAc/Hexanes gradient).

  • Deprotection: Treat the purified intermediate with 4M HCl in Dioxane for 2 hours at room temperature to remove the Boc group, yielding the functionalized core ready for final N-derivatization.

Protocol 2: In Vitro Kinase Assay (TR-FRET)

Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because it minimizes compound auto-fluorescence interference, a common false-positive driver in pyrazole-heavy libraries.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of synthesized analogs (in 100% DMSO) into a 384-well ProxiPlate using an acoustic dispenser. Include Staurosporine as a positive control and neat DMSO as a negative control.

  • Enzyme/Substrate Addition: Add 5 µL of 2X Kinase/Peptide substrate mix (e.g., JAK1 or IRAK4 with ULight-labeled substrate) to the wells.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined Km​ for the specific kinase). Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of Stop/Detection buffer containing EDTA and Eu-anti-phospho antibody. Incubate for 60 minutes.

  • Self-Validation & Readout: Read the plate on an EnVision multimode plate reader. Calculate the Z'-factor using the Staurosporine and DMSO control wells. The assay is only validated and accepted if Z' > 0.6. Calculate IC₅₀ values using a 4-parameter logistic curve fit.

References

  • Benchchem. "(S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole | 1428331-37-6". Benchchem Product Catalog & Synthesis Insights.

  • Google Patents. "JAK1 pathway inhibitors for the treatment of prurigo nodularis" (US12268667B2). United States Patent and Trademark Office.

  • Google Patents. "Pyrazolopyrimidine sulfone inhibitors of jak kinases and uses thereof" (US20200399275A1). United States Patent and Trademark Office.

  • Google Patents. "Pyrazole amide compounds as irak inhibitors" (WO2018081294A1). World Intellectual Property Organization.

  • Google Patents. "Pyrazolopyrimidine inhibitors of irak4 activity" (WO2016144846A1). World Intellectual Property Organization.

Safety & Regulatory Compliance

Safety

4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole As laboratory safety and regulatory compliance become increasingly stringent, understanding the mechanistic reasoning behi...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole

As laboratory safety and regulatory compliance become increasingly stringent, understanding the mechanistic reasoning behind chemical handling is just as critical as the procedures themselves. This guide provides drug development professionals and research scientists with a comprehensive, self-validating protocol for the operational handling, spill containment, and proper disposal of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole .

By anchoring our methodologies in the chemical properties of the compound, we ensure that your laboratory maintains full compliance with environmental and occupational safety standards.

Executive Summary & Chemical Profile

4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole is a halogenated, nitrogen-rich heterocyclic compound frequently utilized as a building block in pharmaceutical synthesis. Because it contains both a basic secondary amine (pyrrolidine) and a halogenated aromatic ring (bromopyrazole), it presents specific mucosal irritation hazards and strict end-of-life disposal requirements [1].

Table 1: Quantitative Data and Hazard Profile

Property / AttributeSpecification
Chemical Name 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole
CAS Number 1247439-25-3 (Base); 1428331-37-6 (S-enantiomer)
Molecular Formula C7H10BrN3
Molecular Weight 216.08 g/mol
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Waste Classification Halogenated Organic Waste
Required Destruction High-Temperature Incineration (with Caustic Scrubber)

Hazard Assessment & Mechanistic Causality

To build a robust safety culture, researchers must understand why specific protocols are enforced. The hazards of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole are directly tied to its molecular architecture:

  • The Pyrrolidine Ring (Basicity & Irritation): The saturated nitrogen heterocycle acts as a localized base. Upon contact with the moisture in human mucous membranes or skin, it can cause localized alkaline irritation, necessitating strict adherence to eye and skin protection.

  • The Bromine Atom (Halogenated Waste Mandate): The carbon-bromine (C-Br) bond classifies this compound as a halogenated organic [2]. If combusted in a standard incinerator, the bromine radical reacts with hydrogen to form Hydrobromic Acid (HBr) gas —a highly corrosive and toxic emission. Therefore, it must be segregated into halogenated waste streams destined for specialized incinerators equipped with caustic scrubbers to neutralize the acidic effluent [3].

  • The Pyrazole Core (NOx Emissions): The nitrogen-rich pyrazole ring will generate nitrogen oxides (NOx) upon thermal decomposition, further validating the need for controlled, high-temperature industrial incineration rather than standard biological or chemical degradation.

Operational Safety & Handling Protocol

Under the OSHA Laboratory Standard (29 CFR 1910.1450), laboratories must minimize chemical exposure through engineered controls and administrative practices [4].

Step-by-Step Handling Methodology:

  • Verify Engineering Controls: Conduct all transfers, weighing, and solvent dilutions inside a certified chemical fume hood with a verified face velocity of 80–100 feet per minute (fpm). This prevents the inhalation of airborne particulates (H335).

  • Don Appropriate PPE: Equip standard nitrile gloves (minimum 4 mil thickness), a fully buttoned lab coat, and ANSI Z87.1-compliant safety goggles. Causality: Nitrile provides an adequate barrier against the solid powder, but if the compound is dissolved in an aggressive organic solvent (e.g., DCM or DMF), consult a glove compatibility chart for the specific solvent used.

  • Static Mitigation: Use anti-static weigh boats and spatulas. The dry powder form can accumulate static charge, leading to aerosolization and contamination of the analytical balance area.

Spill Response & Containment Workflow

In the event of an accidental release, immediate and methodical action prevents widespread contamination.

Step-by-Step Spill Cleanup:

  • Isolate & Assess: Evacuate non-essential personnel from the immediate vicinity. Verify that the spill is localized and does not require external hazardous materials (HazMat) intervention.

  • Containment: If the compound is in solution, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels for large solvent spills.

  • Collection: Use a non-sparking brush and dustpan to sweep up the solid powder or the saturated absorbent.

  • Decontamination: Wash the affected surface with a mild detergent and water, collecting the wash water as hazardous waste.

DisposalWorkflow Start Waste Generation: 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole Decision Is the waste mixed with other solvents? Start->Decision Halogenated Segregate as: HALOGENATED Organic Waste Decision->Halogenated No (Pure Solid) Mixed Treat entire mixture as: HALOGENATED Organic Waste Decision->Mixed Yes (Mixed Liquid) Label Label Container: EPA Hazardous Waste (Halogenated) Halogenated->Label Mixed->Label Store Secondary Containment (< 50 Gallons Limit) Label->Store Incinerate High-Temp Incineration (with Caustic Scrubber) Store->Incinerate

Figure 1: Decision tree and disposal workflow for halogenated organic waste segregation.

Proper Disposal Procedures

The Environmental Protection Agency (EPA) enforces strict "cradle-to-grave" liability for hazardous waste [2]. Improper segregation of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole can result in severe regulatory fines and environmental damage.

Step-by-Step Disposal Methodology:

  • Strict Segregation: Place all solid waste, contaminated PPE, and liquid solutions containing this compound exclusively into a container designated for Halogenated Organic Waste .

    • Critical Insight: Never mix halogenated waste with non-halogenated waste (e.g., pure ethanol or acetone). Mixing the two forces the entire volume to be treated as halogenated, which exponentially increases disposal costs and complicates the incineration process [3].

  • Containerization: Use an EPA-approved, chemically compatible container (typically high-density polyethylene, HDPE). The container must remain tightly capped at all times unless actively adding waste.

  • Compliant Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state "Halogenated Organic Waste" and list the primary constituents (e.g., "Contains brominated pyrazole derivatives").

  • Storage & Manifesting: Store the waste in a designated Satellite Accumulation Area (SAA) with secondary containment. Ensure the total volume does not exceed the regulatory limit (typically 50 gallons) before requesting a pickup from a permitted hazardous waste vendor.

  • Final Destruction: The licensed vendor will transport the waste to a specialized facility for high-temperature rotary kiln incineration. The facility will utilize a caustic scrubber system to safely neutralize the HBr gas generated during the destruction of the carbon-bromine bonds.

References

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Electronic Code of Federal Regulations (eCFR) URL:[Link]

  • Guidelines for Solvent Waste Recycling and Disposal Hazardous Waste Experts URL:[Link]

  • 1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories Occupational Safety and Health Administration (OSHA) URL:[Link]

Handling

Personal protective equipment for handling 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole

The handling of highly functionalized halogenated nitrogen heterocycles demands a rigorous, chemically intelligent approach to laboratory safety. 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole (and its stereoisomers, such as the...

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Author: BenchChem Technical Support Team. Date: March 2026

The handling of highly functionalized halogenated nitrogen heterocycles demands a rigorous, chemically intelligent approach to laboratory safety. 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole (and its stereoisomers, such as the (S)-enantiomer CAS: 1428331-37-6) is a critical building block in the synthesis of Janus kinase (JAK) inhibitors and other advanced therapeutics[1]. However, its structural properties present unique toxicological and logistical challenges that require precise operational controls.

This guide provides a comprehensive, self-validating framework for the safe handling, transfer, and disposal of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole, moving beyond basic compliance to establish field-proven prudent practices.

Mechanistic Toxicology & Hazard Assessment

To design an effective safety protocol, we must first understand why the chemical is hazardous. The risk profile of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole is driven by two structural features:

  • The Electrophilic Bromine & Pyrazole Core: The halogenated pyrazole ring is a known dermal and ocular irritant. If absorbed, halogenated heterocycles can interact with off-target biological nucleophiles[2].

  • The Basic Pyrrolidine Amine: The secondary amine in the pyrrolidine ring is highly basic. As a dry powder, it readily accumulates triboelectric charges, making it prone to violent aerosolization during transfer. If inhaled, this basic moiety causes immediate respiratory tract irritation.

Furthermore, when this compound is dissolved in polar aprotic solvents (e.g., DMF, DMSO) during cross-coupling reactions, the solvent acts as a carrier, exponentially increasing the dermal permeability of the brominated pyrazole across standard elastomer barriers[3].

Tiered Personal Protective Equipment (PPE) Matrix

Under the [4], PPE must be selected based on a rigorous hazard assessment. Because 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole is handled both as a neat solid and in various solvent systems, glove compatibility is the most critical failure point.

Table 1: Quantitative PPE Selection Matrix (Solvent-Dependent Permeation)

Operational State / Carrier SolventPrimary Inner GloveSecondary Outer GloveBreakthrough TimeRequired Body/Eye Protection
Neat Solid (Powder) Nitrile (4 mil)Nitrile (8 mil)> 240 minStandard Lab Coat, Safety Goggles
Dichloromethane (DCM) Solution Silver Shield / PENitrile (for dexterity)> 240 minSplash Apron, Face Shield
Dimethylformamide (DMF) Solution Nitrile (4 mil)Butyl Rubber (14 mil)> 120 minStandard Lab Coat, Safety Goggles
Aqueous Acidic Quench Nitrile (4 mil)Neoprene (10 mil)> 240 minSplash Apron, Safety Goggles

Causality Check: Why use Butyl over Nitrile for DMF solutions? Standard nitrile degrades in DMF in under 10 minutes. Butyl rubber provides a robust barrier against polar aprotic solvents, preventing the solvent from carrying the dissolved brominated pyrazole through the glove and into the skin.

Operational Workflow Visualization

PPE_Workflow A Hazard Assessment: 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole B Determine Operation Scale A->B C Analytical Scale (< 1g) B->C < 1g D Preparative Scale (> 1g) B->D > 1g E Standard PPE Matrix: Double Nitrile, Goggles, Lab Coat C->E F Enhanced PPE Matrix: Butyl over Nitrile, Face Shield, Apron D->F G Operational Execution (Certified Fume Hood) E->G F->G H Waste Disposal: Halogenated Organic Stream G->H

Workflow for PPE selection and operational scaling for handling brominated pyrazoles.

Experimental Protocols: Self-Validating Handling Procedures

To ensure absolute trustworthiness in the laboratory, every operational step must include a validation mechanism to confirm the safety control is actively functioning.

Phase 1: Pre-Operational Validation
  • Ventilation Verification: Before opening the reagent bottle, verify the chemical fume hood face velocity is actively reading between 80–120 feet per minute (fpm) using the digital monitor or a calibrated anemometer.

    • Causality: Velocities below 80 fpm fail to contain aerosolized powders. Velocities above 120 fpm create turbulent eddies that can physically blow the low-density pyrrolidine powder out of the sash and into the operator's breathing zone[3].

  • Glove Integrity Testing: Perform a pneumatic inflation test on all primary gloves prior to donning.

    • Validation: Trap air inside the glove and roll the cuff tight. A glove that holds trapped air for 10 seconds without pressure loss is validated for use. Discard any glove that slowly deflates.

Phase 2: Mass Transfer and Reaction Setup
  • Static Elimination: Discharge the static electricity from the metal weighing spatula and the anti-static weigh boat using a piezoelectric zero-stat gun.

    • Causality: The basic nitrogen atoms in the pyrazole and pyrrolidine rings readily accumulate triboelectric charges. Unmitigated static causes the powder to violently repel from the spatula, leading to immediate surface contamination and aerosol exposure[1].

  • Enclosed Transfer: Weigh the compound directly into a tared, sealable vial rather than an open boat.

    • Validation: Cap the vial before removing it from the analytical balance enclosure to transfer it to the reaction vessel. This ensures zero exposure during transit across the laboratory.

Spills, Decontamination, and Waste Disposal Plan

Decontamination Protocol

In the event of a surface spill of the neat solid, never dry-sweep the powder . Dry sweeping will immediately aerosolize the brominated heterocycle.

  • Bind: Mist the spill lightly with a 10% isopropanol/water solution to bind the powder into a heavy paste.

  • Absorb: Wipe the area with compatible absorbent chemical pads.

  • Neutralize: Wash the surface with a dilute acidic solution (e.g., 1% acetic acid) to neutralize the basic pyrrolidine residues, followed by a final distilled water rinse.

Segregated Waste Disposal Plan

According to the National Research Council's [5], all waste streams containing 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole must be strictly segregated into Halogenated Organic Waste [6].

  • The Causality of Segregation: Mixing brominated heterocycles with standard non-halogenated waste streams (like ethanol or acetone) fundamentally alters the required incineration parameters. If halogenated waste is incinerated at standard non-halogenated temperatures, it undergoes incomplete combustion, generating highly toxic polybrominated dibenzodioxins (PBDDs)[5].

  • Validation Step: Before sealing the waste carboy, verify that the container is explicitly tagged with "Halogenated Organics - Contains Brominated Pyrazoles" and use pH paper to confirm the waste solution is neutralized (pH 5–9) to prevent pressure buildup from incompatible side reactions[6].

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf, National Academies Press. Available at:[Link]

  • Vanderbilt University Medical Center, Office of Clinical and Research Safety. "Laboratory Guide for Managing Chemical Waste." Available at:[Link]

Sources

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